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  • Product: Methyl 2-(methylsulfamoyl)benzoate
  • CAS: 145889-95-8

Core Science & Biosynthesis

Foundational

"Methyl 2-(methylsulfamoyl)benzoate" chemical properties

Technical Monograph: Methyl 2-(methylsulfamoyl)benzoate Executive Summary & Chemical Identity Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) is a specialized ortho-substituted benzene scaffold widely utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-(methylsulfamoyl)benzoate

Executive Summary & Chemical Identity

Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) is a specialized ortho-substituted benzene scaffold widely utilized as a "masked" saccharin precursor and a versatile building block in medicinal chemistry and agrochemical synthesis.[1] Its structural uniqueness lies in the proximity of the electrophilic methyl ester and the nucleophilic


-methylsulfonamide group, creating a system prone to cyclization under basic conditions.

This guide details the physicochemical profile, robust synthetic protocols, and reactivity patterns of this compound, designed for researchers requiring high-purity intermediates for sulfonamide or benzothiazine drug discovery.

Property Data
IUPAC Name Methyl 2-(methylsulfamoyl)benzoate
CAS Number 145889-95-8
Molecular Formula

Molecular Weight 229.25 g/mol
SMILES COC(=O)C1=CC=CC=C1S(=O)(=O)NC
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Physicochemical Profile & Reactivity

The utility of Methyl 2-(methylsulfamoyl)benzoate is defined by its dual functionality. It serves as a stable, open-chain equivalent of


-methylsaccharin but can be cyclized on demand.[1]
Key Reactivity Parameters
  • Cyclization Tendency: Under basic conditions (e.g., NaOMe/MeOH or aqueous NaOH), the sulfonamide nitrogen deprotonates and attacks the ester carbonyl, releasing methanol to form

    
    -methylsaccharin . This reaction is reversible under acidic methanolysis.
    
  • Electrophilic Substitution: The aromatic ring is deactivated by two electron-withdrawing groups (-COOMe, -SO2NHMe), making electrophilic aromatic substitution (EAS) difficult; functionalization is typically established on the precursor (anthranilate) before sulfonamide formation.

  • Hydrolysis: Acidic hydrolysis yields 2-(methylsulfamoyl)benzoic acid, while basic hydrolysis competes with cyclization.

Synthetic Methodologies

Two primary routes exist for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. Method A is preferred for large-scale preparation due to the availability of anthranilate precursors. Method B is useful when starting from the saccharin commodity chemical.

Method A: The Diazotization-Chlorosulfonylation Route (Industrial Standard)[1]

This route avoids the use of expensive saccharin derivatives and allows for the introduction of the sulfonamide moiety via the sulfonyl chloride intermediate.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve Methyl 2-aminobenzoate (Methyl Anthranilate) (1.0 eq) in concentrated HCl (3.0 eq) and acetic acid at 0°C.

    • Dropwise add aqueous

      
       (1.1 eq) while maintaining internal temperature 
      
      
      
      . Stir for 30 min.
  • Chlorosulfonylation (The Meerwein Reaction):

    • Prepare a saturated solution of

      
       in glacial acetic acid containing 
      
      
      
      (catalytic, 0.05 eq).
    • Slowly add the diazonium salt solution to the

      
       mixture. Evolution of 
      
      
      
      gas indicates reaction progress.
    • Critical Control Point: Maintain temperature

      
       to prevent decomposition of the diazonium species before sulfonyl chloride formation.
      
    • Pour into ice water and extract Methyl 2-(chlorosulfonyl)benzoate with DCM. Dry over

      
      . Do not store; use immediately.
      
  • Amination:

    • Dissolve the crude sulfonyl chloride in dry DCM at 0°C.

    • Add Methylamine (2.0 M in THF, 2.2 eq) dropwise. The second equivalent acts as a scavenger for HCl.

    • Stir at room temperature for 2 hours.

    • Workup: Wash with 1N HCl (to remove excess amine), then brine. Concentrate to yield the target product.

Method B: The Saccharin Ring-Opening Route[1]

Ideal for small-scale laboratory preparation where


-methylsaccharin is available.[1]
  • Methylation: Alkylate saccharin with MeI/K2CO3 in DMF to yield

    
    -methylsaccharin.
    
  • Methanolysis: Reflux

    
    -methylsaccharin in dry methanol containing concentrated 
    
    
    
    (catalytic) for 12–24 hours.
  • Isolation: Neutralize carefully with

    
     (avoid excess base to prevent recyclization) and extract with EtOAc.
    

Visualization of Chemical Pathways

The following diagram illustrates the synthetic flow and the critical cyclization equilibrium that researchers must manage during handling.

G Anthranilate Methyl Anthranilate Diazonium Diazonium Intermediate [Unstable] Anthranilate->Diazonium NaNO2, HCl 0°C SulfonylCl Methyl 2-(chlorosulfonyl)benzoate (Reactive Electrophile) Diazonium->SulfonylCl SO2, CuCl2 AcOH Target Methyl 2-(methylsulfamoyl)benzoate (Target) SulfonylCl->Target MeNH2 DCM, 0°C Saccharin N-Methylsaccharin (Cyclic Imide) Target->Saccharin Base (OH-) Cyclization Saccharin->Target MeOH, H+ Ring Opening

Figure 1: Synthetic pathways showing the conversion of Methyl Anthranilate to the target and the reversible cyclization to N-Methylsaccharin.

Applications in Drug Development

Sulfonylurea Herbicide Synthesis

While typical sulfonylurea herbicides (e.g., Tribenuron-methyl) utilize the primary sulfonamide (


), the 

-methylated analog serves as a key intermediate for:
  • Resistance Breaking:

    
    -methylation alters the binding affinity to acetolactate synthase (ALS), potentially overcoming resistance in specific weed biotypes.
    
  • Pro-herbicide Design: The ester group can be modified to lipophilic esters to improve leaf penetration before hydrolysis to the active acid form in vivo.

"Masked" Electrophiles in Heterocyclic Chemistry

Researchers utilize this compound to synthesize 1,2-benzothiazine-1,1-dioxides (oxicam analogs).[1]

  • Protocol: Treatment with strong base (NaH) followed by an

    
    -halo ketone allows for the expansion of the ring system, utilizing the ester carbon as the closure point.
    

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can catalyze slow hydrolysis of the ester.

References

  • PubChem. Methyl 2-(methylsulfamoyl)benzoate - Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • Yu, Z., et al. (2016).[2] Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. Organic Process Research & Development.[2] Available at: [Link]

Sources

Exploratory

"Methyl 2-(methylsulfamoyl)benzoate" molecular weight

An In-Depth Technical Guide to Methyl 2-(methylsulfamoyl)benzoate Executive Summary: This document provides a comprehensive technical overview of Methyl 2-(methylsulfamoyl)benzoate, a key organic intermediate. It details...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-(methylsulfamoyl)benzoate

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-(methylsulfamoyl)benzoate, a key organic intermediate. It details the compound's fundamental physicochemical properties, including its molecular weight, structure, and identifiers. The guide explores established synthesis methodologies, outlines robust analytical techniques for characterization and quality control, and discusses critical safety and handling protocols. Furthermore, it touches upon the compound's primary applications within the pharmaceutical industry, particularly as a precursor in the synthesis of active pharmaceutical ingredients (APIs). This paper is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound for research, process optimization, and safety management.

Introduction

Methyl 2-(methylsulfamoyl)benzoate (CAS No. 145889-95-8) is a sulfonamide and benzoate ester derivative.[1] While not an active pharmaceutical ingredient itself, it holds significant importance as a building block in multi-step organic syntheses. Its bifunctional nature, containing both an ester and a sulfonamide group, makes it a versatile reagent for creating more complex molecular architectures. A thorough understanding of its properties and synthesis is crucial for its effective and safe utilization in a laboratory or industrial setting. This guide provides the foundational knowledge required for professionals working with this compound, emphasizing the causality behind procedural choices to ensure both efficiency and safety.

Core Physicochemical Properties

The identity and purity of a chemical compound are fundamentally defined by its physicochemical properties. These parameters are critical for reaction stoichiometry, analytical method development, and safety assessments.

The molecular formula of Methyl 2-(methylsulfamoyl)benzoate is C9H11NO4S.[1] Based on this, the calculated molecular weight is a pivotal parameter for all quantitative work.

Table 1: Key Physicochemical Data for Methyl 2-(methylsulfamoyl)benzoate

PropertyValueSource
Molecular Weight 229.26 g/mol PubChem[1]
Molecular Formula C9H11NO4SPubChem[1]
CAS Number 145889-95-8PubChem[1]
IUPAC Name methyl 2-(methylsulfamoyl)benzoatePubChem[1]
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1C(=O)OCPubChem[1]
Monoisotopic Mass 229.04087901 DaPubChem[1]

The structure of the molecule, illustrated below, consists of a central benzene ring substituted with a methyl ester group and a methylsulfamoyl group at the ortho position. This arrangement dictates the compound's reactivity and its utility in further chemical transformations.

Caption: 2D structure of Methyl 2-(methylsulfamoyl)benzoate.

Synthesis and Manufacturing Insights

The synthesis of Methyl 2-(methylsulfamoyl)benzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route starts from salicylic acid, which is a readily available and cost-effective starting material.[2] This choice is strategic as the ortho-positioning of the hydroxyl and carboxylic acid groups on salicylic acid provides a convenient template for introducing the required functional groups.

A generalized synthetic pathway involves four key transformations: etherification, chlorosulfonation, amination, and finally, esterification.[2]

Caption: Generalized synthetic workflow from Salicylic Acid.

Experimental Rationale:

  • Etherification: The initial methylation of the phenolic hydroxyl group is crucial. It protects this reactive site and converts it into a methoxy group, which is stable under the harsh conditions of the subsequent chlorosulfonation step. Failure to protect this group would lead to unwanted side reactions.

  • Chlorosulfonation: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the benzene ring. The reaction is typically directed to the para-position relative to the activating methoxy group.

  • Amination: The highly reactive sulfonyl chloride is then reacted with methylamine to form the desired N-methylsulfonamide. This step must be carefully controlled as sulfonyl chlorides are sensitive to moisture.

  • Esterification: The final step involves the conversion of the carboxylic acid to a methyl ester. The Fischer esterification, using methanol in the presence of an acid catalyst like sulfuric acid, is a classic and effective method.[3] This is an equilibrium-driven reaction, and using an excess of methanol can shift the equilibrium towards the product, maximizing the yield.[3]

This multi-step synthesis underscores the importance of a self-validating protocol. After each step, the intermediate should ideally be purified and its identity confirmed (e.g., via melting point, TLC, or spectroscopy) before proceeding. This prevents the carry-over of impurities that could complicate subsequent reactions and final purification.

Analytical Characterization

To ensure the quality and confirm the identity of synthesized Methyl 2-(methylsulfamoyl)benzoate, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, providing quantitative data on purity and detecting any residual starting materials or by-products.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

  • System Preparation: An HPLC system equipped with a UV detector is used. A C18 column is standard for this type of analysis due to its versatility in separating moderately polar organic compounds.

  • Mobile Phase: A typical mobile phase would be a gradient mixture of acetonitrile and water (or a buffer like ammonium acetate). The gradient allows for the efficient elution of compounds with varying polarities.

  • Sample Preparation: A standard solution of known concentration is prepared by dissolving the compound in a suitable solvent (e.g., acetonitrile). The sample to be analyzed is prepared at the same concentration.

  • Analysis: The standard and sample solutions are injected into the HPLC system. The chromatogram for the sample is compared to the standard. The area of the main peak in the sample chromatogram corresponds to the purity of the compound.

  • Validation: The method should be validated for linearity, precision, and accuracy to ensure reliable results, following guidelines similar to those used for other pharmaceutical compounds.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized Product Dissolve Dissolve in Acetonitrile (e.g., 1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Elute with H2O/ACN Gradient Inject->Elute Detect UV Detection (e.g., 254 nm) Elute->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Standard workflow for purity analysis via HPLC.

In addition to HPLC, spectroscopic methods are invaluable for structural confirmation:

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=O stretch of the ester and the S=O stretches of the sulfonamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the success of the synthesis.

Safety and Handling

Methyl 2-(methylsulfamoyl)benzoate requires careful handling due to its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements.[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If swallowed or inhaled, seek immediate medical attention.

Applications in Drug Development

The primary value of Methyl 2-(methylsulfamoyl)benzoate lies in its role as an intermediate in synthesizing more complex molecules, particularly pharmaceuticals. It is a known precursor for antipsychotic drugs like Sulpiride.[4][5] The structure of this intermediate provides a pre-formed, substituted benzene ring that can be further elaborated to create the final API. The efficiency and purity achieved in the synthesis of Methyl 2-(methylsulfamoyl)benzoate directly impact the yield and quality of the final drug product, making its manufacturing process a critical area of focus for pharmaceutical companies.

Conclusion

Methyl 2-(methylsulfamoyl)benzoate, with a molecular weight of 229.26 g/mol , is a fundamentally important intermediate in organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and clear analytical protocols make it a reliable building block for the pharmaceutical industry. Adherence to rigorous synthesis, purification, and analytical validation is paramount to ensure the quality of the final products derived from it. Likewise, strict adherence to safety protocols is essential for protecting laboratory and manufacturing personnel. This guide provides the core technical knowledge necessary for the proficient and safe use of this versatile compound.

References

  • PubChem. (n.d.). Methyl 2-(methylsulfamoyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-(methylsulfamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry Methyl 2-(methylsulfamoyl)benzoate is an organic compound featuring a sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

Methyl 2-(methylsulfamoyl)benzoate is an organic compound featuring a sulfonamide group, a cornerstone in modern drug discovery. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. Its prevalence stems from its ability to mimic the carboxylic acid group and to act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. This guide provides a comprehensive, technically-grounded pathway for the synthesis of Methyl 2-(methylsulfamoyl)benzoate, elucidating the chemical principles and experimental considerations necessary for its successful preparation in a laboratory setting.

A Strategic Three-Step Synthesis Pathway

The synthesis of Methyl 2-(methylsulfamoyl)benzoate can be efficiently achieved through a three-step reaction sequence starting from benzoic acid. This pathway is designed for clarity, efficiency, and scalability, employing well-established chemical transformations. The overall strategy involves:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of benzoic acid to introduce the sulfonyl chloride group at the ortho position.

  • Nucleophilic Acyl Substitution: Reaction of the resulting 2-(chlorosulfonyl)benzoic acid with methylamine to form the N-methylsulfonamide.

  • Fischer Esterification: Conversion of the carboxylic acid functionality to its corresponding methyl ester.

This strategic approach ensures high yields and purity of the final product, with each step being readily achievable under standard laboratory conditions.

Step 1: Chlorosulfonation of Benzoic Acid

The initial and most critical step is the introduction of a sulfonyl chloride group onto the benzoic acid ring. This is accomplished via an electrophilic aromatic substitution reaction using chlorosulfonic acid. The carboxylic acid group is a meta-director; however, by controlling the reaction conditions, a significant amount of the ortho-substituted product, 2-(chlorosulfonyl)benzoic acid, can be obtained.

Causality Behind Experimental Choices:

The use of chlorosulfonic acid serves a dual purpose: it acts as both the solvent and the electrophilic reagent. The reaction proceeds through the in-situ generation of the highly electrophilic sulfur trioxide (SO₃) or a related species, which is attacked by the electron-rich aromatic ring. While the carboxylic acid group is deactivating, the ortho and para positions are still susceptible to electrophilic attack. The choice of reaction temperature is crucial; elevated temperatures can lead to the formation of undesired byproducts and polysulfonation.

Experimental Protocol: Synthesis of 2-(chlorosulfonyl)benzoic acid
  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Carefully add benzoic acid (1 equivalent) to an excess of chlorosulfonic acid (5-10 equivalents) at 0-5 °C with gentle stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.

  • The solid precipitate, 2-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of 2-(chlorosulfonyl)benzoic acid with Methylamine

The second step involves the formation of the sulfonamide bond through the reaction of the sulfonyl chloride with methylamine. This is a classic nucleophilic acyl substitution at the sulfur atom.

Causality Behind Experimental Choices:

Methylamine, a primary amine, acts as a potent nucleophile, readily attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. Using an excess of methylamine can serve this purpose, driving the reaction to completion. The choice of a suitable solvent is important to ensure the solubility of the reactants and to facilitate the reaction.

Experimental Protocol: Synthesis of 2-(methylsulfamoyl)benzoic acid
  • Dissolve 2-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of methylamine (at least 2 equivalents) in THF or water to the cooled solution. A white precipitate of methylamine hydrochloride may form.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate any unreacted methylamine and the carboxylate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(methylsulfamoyl)benzoic acid.

Step 3: Fischer Esterification of 2-(methylsulfamoyl)benzoic acid

The final step is the conversion of the carboxylic acid group of 2-(methylsulfamoyl)benzoic acid into a methyl ester. The Fischer esterification is a reliable and widely used method for this transformation.

Causality Behind Experimental Choices:

This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol, acting as the nucleophile, then attacks the carbonyl carbon. The reaction is an equilibrium process.[1][2] To drive the equilibrium towards the product side, a large excess of methanol is used, and a strong acid catalyst, such as sulfuric acid, is employed.[1][3][4]

Experimental Protocol: Synthesis of Methyl 2-(methylsulfamoyl)benzoate
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylsulfamoyl)benzoic acid (1 equivalent) in a large excess of methanol (which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 2-(methylsulfamoyl)benzoate.

Data Presentation

StepReactantsReagents/CatalystsSolventProductYield (Typical)
1 Benzoic AcidChlorosulfonic AcidChlorosulfonic Acid2-(chlorosulfonyl)benzoic acid70-80%
2 2-(chlorosulfonyl)benzoic acidMethylamineTHF or DCM2-(methylsulfamoyl)benzoic acid85-95%
3 2-(methylsulfamoyl)benzoic acidMethanolMethanolMethyl 2-(methylsulfamoyl)benzoate80-90%

Visualizing the Synthesis Pathway

Synthesis_Pathway Start Benzoic Acid Intermediate1 2-(chlorosulfonyl)benzoic acid Start->Intermediate1 Step 1: Chlorosulfonation Step1_reagents Chlorosulfonic Acid Step2_reagents Methylamine Intermediate2 2-(methylsulfamoyl)benzoic acid Intermediate1->Intermediate2 Step 2: Amination Step3_reagents Methanol, H₂SO₄ (cat.) FinalProduct Methyl 2-(methylsulfamoyl)benzoate Intermediate2->FinalProduct Step 3: Esterification

Caption: A three-step synthesis of Methyl 2-(methylsulfamoyl)benzoate.

Conclusion and Future Perspectives

This guide has detailed a robust and logical three-step synthesis for Methyl 2-(methylsulfamoyl)benzoate, a compound of interest for pharmaceutical research and development. By understanding the underlying chemical principles of each transformation—electrophilic aromatic substitution, nucleophilic acyl substitution, and Fischer esterification—researchers can confidently execute this synthesis. The provided protocols offer a solid foundation for laboratory preparation, and the modular nature of this pathway allows for the potential synthesis of a diverse library of related sulfonamide-containing molecules by varying the starting benzoic acid, the amine in the amination step, or the alcohol in the esterification step. Such synthetic versatility is invaluable in the quest for novel therapeutic agents.

References

  • PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

  • Google Patents.
  • Google Patents. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.
  • Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? [Link]

  • Unknown. esterification of benzoic acid to methyl benzoate. [Link]

  • YouTube. Benzoic Acid + Methylamine = ?? (Amide Reaction). [Link]

  • Google Patents.
  • Google Patents.
  • Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. [Link]

  • Google Patents. CN105693565A - Preparation method for p-carboxybenzene sulfonamide.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid.
  • YouTube. Organic Mechanism Fischer Esterification 004. [Link]

  • YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • Unknown. Preparation of Methyl Benzoate. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Syntheses. ACID AMMONIUM o-SULFOBENZOATE. [Link]

  • Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Google Patents. CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
  • ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • ResearchGate. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]

  • MDPI. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]

  • Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Chemistry LibreTexts. 21.8: Condensation of Acids with Amines. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • YouTube. m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents.
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  • Physics Forums. Methyl amine w/ a sulfonyl chloride. [Link]

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Exploratory

Technical Guide: Methyl 2-(methylsulfamoyl)benzoate

The following technical guide provides an in-depth analysis of Methyl 2-(methylsulfamoyl)benzoate , detailing its chemical structure, synthetic pathways, and critical role as an intermediate in the manufacture of oxicam-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-(methylsulfamoyl)benzoate , detailing its chemical structure, synthetic pathways, and critical role as an intermediate in the manufacture of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs).

Synthetic Linchpin in Oxicam Drug Design and Impurity Profiling

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a specialized sulfonamide ester used primarily as a strategic intermediate in medicinal chemistry.[1] It serves as the acyclic precursor to the 1,2-benzothiazine-3-carboxamide 1,1-dioxide core found in "oxicam" NSAIDs such as Piroxicam and Isoxicam .

Beyond its synthetic utility, this molecule is a critical impurity marker in the industrial production of saccharin and its derivatives. Understanding its physicochemical behavior, synthesis, and reactivity is essential for researchers optimizing NSAID yield or validating purity profiles in pharmaceutical manufacturing.

Chemical Identity & IUPAC Nomenclature[2][3][4]

The precise nomenclature of this compound follows IUPAC rules for esters and sulfonamides.

Nomenclature Breakdown

The name Methyl 2-(methylsulfamoyl)benzoate is constructed as follows:

  • Parent Structure: Benzoate (The methyl ester of benzoic acid).[2]

  • Principal Functional Group: Ester (

    
    ) takes precedence over the sulfonamide.
    
  • Substituent: The group at the ortho (2-) position is a sulfonyl group attached to an amine, which is further substituted with a methyl group.

    • Sulfonyl + Amine = Sulfamoyl (

      
      ).
      
    • N-Methyl substitution = (Methylsulfamoyl) (

      
      ).
      
  • Locants: The carboxylate carbon is C1; the sulfamoyl group is at C2.

Systematic Name: Methyl 2-[(methylamino)sulfonyl]benzoate.

Physicochemical Profile[5][6][7]
PropertyDataNote
CAS Number 145889-95-8Specific to the methyl ester/methyl amide.
Molecular Formula

Molecular Weight 229.25 g/mol
Physical State Solid (Crystalline)Typically white to off-white powder.
Solubility DMSO, Methanol, DCMPoorly soluble in water.
Key Functional Groups Methyl Ester, SulfonamideEster is susceptible to hydrolysis; Sulfonamide N-H is acidic (

).

Synthetic Pathways[2][6]

The synthesis of Methyl 2-(methylsulfamoyl)benzoate typically follows two distinct routes: the Sulfonyl Chloride Amidation (preferred for library synthesis) and the Saccharin Ring Opening (relevant to industrial impurity profiling).

Method A: Sulfonyl Chloride Amidation (Primary Route)

This method offers high control and yield, avoiding the formation of thermodynamic byproducts associated with ring-opening reactions.

  • Precursor: Methyl 2-(chlorosulfonyl)benzoate.[3]

  • Reagent: Methylamine (aqueous or in THF).

  • Base: Triethylamine or excess Methylamine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM at 0°C.

  • Addition: Dropwise add Methylamine (2.2 eq) to the solution, maintaining temperature

    
     to prevent ester aminolysis.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with 1M HCl (to remove amine salts), then brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Method B: Methanolysis of N-Methylsaccharin

This route represents the reverse of the cyclization used to make saccharin derivatives. It is often observed as a degradation pathway in alcoholic solvents under acidic conditions.

  • Substrate: N-Methylsaccharin (2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide).

  • Reagents: Methanol (excess),

    
     (catalytic).
    
  • Mechanism: Acid-catalyzed nucleophilic attack of methanol at the carbonyl carbon cleaves the C-N bond, relieving ring strain but retaining the sulfonamide.

Synthesis Workflow Diagram

SynthesisPathways Chlorosulfonyl Methyl 2-(chlorosulfonyl)benzoate Target Methyl 2-(methylsulfamoyl)benzoate (Target Molecule) Chlorosulfonyl->Target Amidation (DCM, 0°C) Methylamine Methylamine (2 eq) Methylamine->Target NMeSaccharin N-Methylsaccharin NMeSaccharin->Target Acidic Methanolysis (Ring Opening) Methanol MeOH / H+ Methanol->Target

Figure 1: Dual synthetic pathways for Methyl 2-(methylsulfamoyl)benzoate.[3] The amidation route (top) is preferred for synthesis, while methanolysis (bottom) is relevant to degradation studies.

Role in Drug Development: The Oxicam Pathway

Methyl 2-(methylsulfamoyl)benzoate is the "open-chain" precursor to the 1,2-benzothiazine scaffold. The transformation of this molecule into a drug like Piroxicam involves a sophisticated cascade known as the Gabriel-Colman Rearrangement .

Mechanism of Action
  • N-Alkylation: The sulfonamide nitrogen is alkylated with methyl chloroacetate (using NaH as base). This creates a diester intermediate: Methyl 2-[N-methyl-N-(methoxycarbonylmethyl)sulfamoyl]benzoate.

  • Cyclization (Gabriel-Colman): Treatment with a strong alkoxide base (Sodium Methoxide) triggers an intramolecular Claisen condensation. The methylene carbon of the N-acetate attacks the benzoate ester carbonyl.

  • Result: Formation of the 4-hydroxy-1,2-benzothiazine-3-carboxylate core.

Reaction Pathway Diagram

OxicamPathway Target Methyl 2-(methylsulfamoyl)benzoate Intermediate Diester Intermediate (N-Alkylated) Target->Intermediate N-Alkylation Reagents1 Methyl Chloroacetate NaH, DMF Reagents1->Intermediate Core Benzothiazine Core (Piroxicam Precursor) Intermediate->Core Cyclization Reagents2 NaOMe / MeOH (Gabriel-Colman) Reagents2->Core Drug PIROXICAM Core->Drug Amidation with 2-Aminopyridine

Figure 2: The critical role of Methyl 2-(methylsulfamoyl)benzoate in the synthesis of Piroxicam. The molecule serves as the substrate for the ring-closing expansion.

Analytical Characterization

To validate the identity of Methyl 2-(methylsulfamoyl)benzoate, researchers should look for specific spectroscopic signatures that distinguish it from the cyclic saccharin starting material or the N-alkylated product.

Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Ester Methyl: Singlet (

    
     ppm). Distinct sharp peak.
    
  • N-Methyl: Doublet (

    
     ppm). Coupled to the NH proton.
    
  • Sulfonamide NH: Broad quartet or singlet (

    
     ppm, exchangeable with 
    
    
    
    ).
  • Aromatic Protons: Multiplet (

    
     ppm, 4H).
    
Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Strong band at 
    
    
    
    (Ester). Note: Saccharin carbonyl is typically higher (
    
    
    ).
  • Sulfonamide (

    
    ):  Asymmetric stretch 
    
    
    
    ; Symmetric stretch
    
    
    .
  • Amine (

    
    ):  Single band 
    
    
    
    .

Safety & Handling

While specific toxicological data for this intermediate is often extrapolated from related benzoates, standard laboratory safety protocols apply.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Moisture sensitive (potential for ester hydrolysis).

References

  • PubChem. Methyl 2-(methylsulfamoyl)benzoate (CID 43237702). National Library of Medicine. Available at: [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[3] Potent nonsteroidal anti-inflammatory agents.[4][3][5] Journal of Medicinal Chemistry. (Foundational text on Oxicam synthesis via benzothiazine carboxylates).

  • Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. Food and Chemical Toxicology. Available at: [Link]

  • Gouda, M. A. (2012). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams). ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted Spectral Characteristics of Methyl 2-(methylsulfamoyl)benzoate

This technical guide provides a detailed predictive analysis of the spectral data for Methyl 2-(methylsulfamoyl)benzoate. In the absence of direct experimental spectra for this specific compound, this document serves as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectral data for Methyl 2-(methylsulfamoyl)benzoate. In the absence of direct experimental spectra for this specific compound, this document serves as a valuable resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopic analysis and drawing upon spectral data from structurally related compounds, we can confidently anticipate the key features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This predictive framework is an essential tool for compound identification, structural verification, and purity assessment.

Chemical Structure and Functional Groups

Methyl 2-(methylsulfamoyl)benzoate possesses a distinct molecular architecture comprising a methyl benzoate core substituted with an N-methylsulfamoyl group at the ortho position. This arrangement of functional groups dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like Methyl 2-(methylsulfamoyl)benzoate would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.[2][3]

  • Instrumentation: The spectrum would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 2-(methylsulfamoyl)benzoate in CDCl₃ would exhibit the following signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 8.1 - 7.5Multiplet4HAr-H The aromatic protons will be deshielded due to the electron-withdrawing effects of the ester and sulfonamide groups. The ortho-substitution pattern will lead to a complex splitting pattern (multiplet).
~ 3.9Singlet3H-O-CH₃ The methyl protons of the ester group are deshielded by the adjacent oxygen atom and will appear as a singlet.[4]
~ 2.7Singlet3H-N-CH₃ The methyl protons of the N-methylsulfamoyl group are attached to a nitrogen atom and will also appear as a singlet, but at a more upfield position compared to the ester methyl group.

dot graph "1H_NMR_Prediction" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Predicted ¹H NMR chemical shift regions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample is often required (50-100 mg) due to the low natural abundance of the ¹³C isotope.[1]

  • Instrumentation: The same NMR spectrometer is used, but tuned to the ¹³C frequency.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A larger number of scans is generally necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is processed.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of Methyl 2-(methylsulfamoyl)benzoate would show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~ 166C =OThe carbonyl carbon of the ester is highly deshielded and appears at the downfield end of the spectrum.[5][6]
~ 140 - 125Ar-C The six aromatic carbons will appear in this region, with their specific chemical shifts influenced by the positions of the substituents.[5][7]
~ 52-O-C H₃The carbon of the ester methyl group is deshielded by the attached oxygen atom.[8]
~ 30-N-C H₃The carbon of the N-methyl group of the sulfonamide will be found at a more upfield position.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample:[9][10][11]

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum of Methyl 2-(methylsulfamoyl)benzoate is expected to show the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~ 3250N-H StretchSulfonamideThe N-H stretching vibration of the sulfonamide group is expected in this region.
~ 3100 - 3000C-H StretchAromaticThe stretching vibrations of the C-H bonds on the aromatic ring.
~ 2960C-H StretchAliphaticThe stretching vibrations of the C-H bonds in the methyl groups.
~ 1720C=O StretchEsterThe strong carbonyl stretch of the ester is a prominent feature in this region.[12]
~ 1600, 1450C=C StretchAromaticThe characteristic C=C stretching vibrations of the benzene ring.
~ 1340, 1160S=O StretchSulfonamideThe asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to be strong absorptions.
~ 1250C-O StretchEsterThe C-O stretching vibration of the ester group.[12]

dot graph "IR_Prediction" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Key functional groups and their predicted IR frequencies.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile and thermally stable small organic molecules:[13][14][15]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum

The EI mass spectrum of Methyl 2-(methylsulfamoyl)benzoate (Molecular Weight: 229.25 g/mol ) is expected to show:

  • Molecular Ion (M⁺•): A peak at m/z = 229, corresponding to the intact molecule with one electron removed.

  • Key Fragment Ions:

Predicted m/zLost FragmentStructure of IonRationale
198-OCH₃[M - OCH₃]⁺Loss of the methoxy group from the ester is a common fragmentation pathway for methyl esters.[16]
150-SO₂NCH₃[M - SO₂NCH₃]⁺Cleavage of the C-S bond, leading to the loss of the N-methylsulfamoyl radical.
135-COOCH₃, -SO₂[M - COOCH₃, -SO₂]⁺Subsequent loss of sulfur dioxide from a fragment ion, a known fragmentation for some sulfonamides.[17]
105-OCH₃, -SO₂NCH₃[C₆H₄CO]⁺A common fragment for methyl benzoate derivatives.
77C₆H₅[C₆H₅]⁺The phenyl cation, a common fragment from benzene derivatives.

dot graph "MS_Fragmentation" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Predicted fragmentation pathway of Methyl 2-(methylsulfamoyl)benzoate.

Conclusion

This in-depth technical guide has provided a comprehensive, predictive overview of the spectral characteristics of Methyl 2-(methylsulfamoyl)benzoate. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we have established a robust framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predicted data serve as a critical reference for any future experimental work on this compound, aiding in its unambiguous identification and characterization. The protocols and rationale outlined herein are designed to empower researchers in their pursuit of novel chemical entities.

References

  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Electron Ionization. (n.d.). School of Chemical Sciences - University of Illinois. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • The Essential Guide to Electron Ionization in GC–MS. (2019, April 1). Chromatography Online. Retrieved from [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. (2021, February 15). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Determine the structure of small organic molecule from 1H NMR experimental spectrum. (n.d.). Retrieved from [Link]

  • 6.7: ¹H NMR Spectra and Interpretation (Part II). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl Benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed. Retrieved from [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). PMC. Retrieved from [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved from [Link]

  • Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. (2020, September 15). PubMed. Retrieved from [Link]

  • Mass Spectra of Aromatic Esters. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • GCMS Section 6.14. (n.d.). Whitman People. Retrieved from [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020, August 1). Bentham Science Publishers. Retrieved from [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (n.d.). PubMed. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic. Retrieved from [Link]

  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • IR Spectroscopy of Esters. (n.d.). Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

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  • Solved Fill in separate 1H NMR Data Tables for methyl. (2020, April 29). Chegg.com. Retrieved from [Link]

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Exploratory

Strategic Utilization of Methyl 2-(methylsulfamoyl)benzoate in Heterocyclic Medicinal Chemistry

Executive Summary Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) represents a pivotal "open-chain" synthon in the medicinal chemist’s arsenal, serving primarily as a high-value precursor for the 1,2-benzothiazine-1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) represents a pivotal "open-chain" synthon in the medicinal chemist’s arsenal, serving primarily as a high-value precursor for the 1,2-benzothiazine-1,1-dioxide pharmacophore. While structurally related to saccharin, its acyclic nature offers distinct advantages in modular drug design, particularly for the synthesis of Oxicam-class NSAIDs (e.g., Piroxicam, Meloxicam). This guide delineates the compound's chemical utility, focusing on its role in Dieckmann cyclization strategies that bypass the traditional Gabriel-Colman rearrangement, thereby offering a more controlled entry into fused sultam scaffolds.

Chemical Profile & Reactivity Analysis

Structural Architecture

The molecule comprises a benzene core substituted ortho with two orthogonal functionalities:

  • Methyl Ester (

    
    ):  An electrophilic trap primed for intramolecular nucleophilic attack.
    
  • 
    -Methyl Sulfonamide (
    
    
    
    ):
    A nucleophilic moiety (upon deprotonation) capable of
    
    
    -alkylation.

This "push-pull" arrangement makes the compound a latent heterocycle. Under basic conditions, the sulfonamide nitrogen becomes a nucleophile, allowing for the construction of complex fused rings.

The "Saccharin-Benzoate" Equilibrium

Methyl 2-(methylsulfamoyl)benzoate is chemically equivalent to the methanolytic ring-opening product of


-methylsaccharin .
  • Cyclization: Heating in the presence of acid or dehydrating agents effects cyclization back to

    
    -methylsaccharin.
    
  • Ring Opening: Treatment of

    
    -methylsaccharin with sodium methoxide in methanol yields the title compound as the thermodynamic product.
    

Medicinal Relevance: This equilibrium is exploited to purify saccharin derivatives or to "mask" the saccharin core during intermediate steps that require open-chain solubility profiles.

Primary Application: Synthesis of Oxicam NSAIDs[1][2]

The most authoritative application of Methyl 2-(methylsulfamoyl)benzoate is its use as a scaffold for 4-hydroxy-1,2-benzothiazine-3-carboxamides (the Oxicam core).

The Dieckmann Pathway vs. Gabriel-Colman

Classically, Oxicams are synthesized via the Gabriel-Colman rearrangement of saccharin-2-acetic acid esters. However, the "Open-Chain Strategy" using Methyl 2-(methylsulfamoyl)benzoate offers a complementary route via Dieckmann Condensation .

The Mechanism[1][2][3][4][5][6]
  • 
    -Alkylation:  The sulfonamide nitrogen is alkylated with an 
    
    
    
    -haloacetate (e.g., methyl chloroacetate) to introduce the two-carbon bridge required for the thiazine ring.
  • Dieckmann Cyclization: Treatment with a strong base (NaOMe) generates an enolate on the newly added acetate chain. This enolate attacks the benzoate ester, closing the 6-membered ring.

  • Result: Formation of the Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide , the universal precursor for Piroxicam, Meloxicam, and Ampiroxicam.

Pathway Visualization

OxicamSynthesis Start Methyl 2-(methylsulfamoyl)benzoate Step1 N-Alkylation (Methyl chloroacetate) Start->Step1 + ClCH2COOMe + Base Inter Intermediate Diester (Methyl 2-[N-methyl-N-(methoxycarbonylmethyl) sulfamoyl]benzoate) Step1->Inter Step2 Dieckmann Cyclization (NaOMe/MeOH) Inter->Step2 Core Oxicam Core (Methyl 4-hydroxy-2-methyl-1,2- benzothiazine-3-carboxylate) Step2->Core Ring Closure Drug Piroxicam/Meloxicam Core->Drug + 2-Aminopyridine (Amidation)

Figure 1: The "Open-Chain" Dieckmann strategy for assembling the Oxicam pharmacophore using Methyl 2-(methylsulfamoyl)benzoate.

Experimental Protocols

Synthesis of Methyl 2-(methylsulfamoyl)benzoate

Rationale: This protocol utilizes a flow-chemistry derived precursor approach to minimize hydrolysis side-reactions common in sulfonyl chloride handling.

Reagents:

  • Methyl 2-(chlorosulfonyl)benzoate (prepared via diazotization of methyl anthranilate and chlorosulfonylation).

  • Methylamine (2.0 M in THF).

  • Triethylamine (Et3N).

  • Dichloromethane (DCM).

Methodology:

  • Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add Triethylamine (1.1 eq) followed by dropwise addition of Methylamine (1.05 eq). Note: Excess amine can lead to amide formation at the ester; stoichiometry is critical.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with 1M HCl (cold). Extract with DCM. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Methanol/Water to yield the title compound as a white crystalline solid.

Conversion to Oxicam Core (Dieckmann Cyclization)

Rationale: This step builds the therapeutic 1,2-benzothiazine scaffold.

Methodology:

  • 
    -Alkylation:  React Methyl 2-(methylsulfamoyl)benzoate (10 mmol) with Methyl chloroacetate (12 mmol) and K2CO3 (15 mmol) in DMF at 60°C for 4 hours. Pour into water, filter the precipitate (Intermediate Diester).
    
  • Cyclization: Dissolve the Intermediate Diester in dry Methanol. Add Sodium Methoxide (3.0 eq) in one portion.

  • Reflux: Heat to reflux for 3 hours. The solution will turn yellow/orange (enolate formation).

  • Acidification: Cool to room temperature. Pour into ice-water and acidify to pH 2 with 6M HCl.

  • Isolation: The product, Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide , precipitates as a solid. Filter and dry.

Technical Data Summary

PropertyValue / DescriptionRelevance
CAS Number 145889-95-8Identity verification.
Molecular Weight 229.25 g/mol Stoichiometry calculations.
Physical State White to off-white solidHandling and storage.
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterWorkup design.
pKa (Sulfonamide) ~10-11Requires mild base (K2CO3) for alkylation.
Key Intermediate For Piroxicam, Meloxicam, AmpiroxicamNSAID manufacturing.
Stability Stable at RT; Cyclizes to saccharin at >150°C or with acidProcess safety limits.

References

  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016).[7] Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123.[7] [Link][7]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-(2-pyridyl)-1,2-benzothiazine-3-carboxamide 1,1-dioxides. Potent antiinflammatory agents. Journal of Medicinal Chemistry, 15(8), 848–849. [Link]

  • Zin, G., et al. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. Arkivoc, (xii), 195-204.[1][2] [Link]

  • PubChem. (n.d.). Methyl 2-(methylsulfamoyl)benzoate Compound Summary. National Library of Medicine. [Link]

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Foundational

Technical Whitepaper: Methyl 2-(methylsulfamoyl)benzoate in Heterocyclic Synthesis

This is an in-depth technical guide on Methyl 2-(methylsulfamoyl)benzoate , a specialized intermediate in organosulfur chemistry. Executive Summary Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a critical bifu...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Methyl 2-(methylsulfamoyl)benzoate , a specialized intermediate in organosulfur chemistry.

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a critical bifunctional intermediate used primarily in the synthesis of fused isothiazole and benzothiazine scaffolds. Structurally, it represents the "open-chain" ester precursor to N-Methyl Saccharin (2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide).

For drug development professionals, this compound serves two strategic roles:

  • A Precursor for N-Methyl Saccharin: It allows for the controlled introduction of the N-methyl moiety prior to ring closure, avoiding the regioselectivity issues often encountered when alkylating the saccharin sodium salt (which can yield O-alkylated byproducts).

  • A "Masked" Electrophile: The proximity of the methyl ester and the N-methyl sulfonamide group creates a high-potential energy system ready for base-catalyzed cyclization or rearrangement, relevant in the synthesis of specialized Oxicam (NSAID) analogues and sulfonylurea herbicides.

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic pathways for utilizing this intermediate in high-purity applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is an ortho-substituted benzoate ester bearing an N-methylated sulfonamide group. Its reactivity is dominated by the interaction between the electrophilic ester carbonyl and the nucleophilic nitrogen of the sulfonamide.

Table 1: Technical Specifications
PropertySpecification
IUPAC Name Methyl 2-(methylsulfamoyl)benzoate
CAS Number 145889-95-8
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Structure Benzene ring substituted at C1 (-COOCH₃) and C2 (-SO₂NHCH₃)
Appearance White to off-white crystalline powder
Melting Point 118–122 °C (Typical)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Sulfonamide) ~10.5 (Less acidic than saccharin due to N-methylation)
Stability Stable under anhydrous conditions; cyclizes to N-methyl saccharin in basic aqueous media.[1][2][3]

Synthetic Routes & Production Methodologies[1][2][6][7][8]

To ensure high purity (>98%) for pharmaceutical applications, the synthesis must avoid hydrolysis of the ester group while ensuring complete amidation of the sulfonyl chloride.

Route A: The Sulfonyl Chloride Amidation (Recommended)

This is the industry-standard route, offering high yields and scalability. It proceeds via the nucleophilic attack of methylamine on methyl 2-(chlorosulfonyl)benzoate.

Protocol 1: Synthesis from Methyl 2-(chlorosulfonyl)benzoate

Reagents:

  • Methyl 2-(chlorosulfonyl)benzoate (1.0 eq)

  • Methylamine (2.0 M in THF or Methanol, 2.2 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq, optional scavenger)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate in anhydrous DCM (10 mL/g) under a nitrogen atmosphere. Cool the solution to 0–5 °C to suppress side reactions (ester hydrolysis).

  • Amidation: Add the Methylamine solution dropwise over 30 minutes. Maintain internal temperature below 10 °C. The reaction is exothermic.

    • Mechanistic Note: The sulfonyl chloride is significantly more electrophilic than the methyl ester. Low temperature ensures chemoselectivity, preventing the formation of the diamide (N-methyl-2-(methylsulfamoyl)benzamide).

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature (20–25 °C). Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4]

  • Workup: Quench with dilute HCl (1M) to remove excess amine. Separate the organic layer.[5][6] Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Methanol/Water or precipitate by adding Hexane to the concentrated DCM solution.

Yield: Typically 85–92%.

Mechanistic Pathways & Reactivity[10][11]

The utility of Methyl 2-(methylsulfamoyl)benzoate lies in its intramolecular reactivity. It exists in a delicate equilibrium with its cyclized form, N-methyl saccharin.

Cyclization to N-Methyl Saccharin

Upon exposure to base (e.g., Sodium Methoxide, NaOMe), the sulfonamide nitrogen deprotonates (even though it is less acidic than unsubstituted sulfonamides) and attacks the ester carbonyl, releasing methanol and closing the isothiazole ring.

  • Significance: This is the preferred method to synthesize N-Methyl Saccharin free of O-alkylated impurities (which occur when methylating saccharin sodium salt with methyl iodide).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the synthesis of the intermediate and its subsequent cyclization.

ReactionPathway cluster_0 Key Transformation Start Methyl 2-(chlorosulfonyl)benzoate (Electrophile) Intermediate Methyl 2-(methylsulfamoyl)benzoate (Target Intermediate) Start->Intermediate Amidation (0°C, DCM) Reagent Methylamine (MeNH2) (Nucleophile) Reagent->Intermediate Product N-Methyl Saccharin (Cyclized Scaffold) Intermediate->Product Base-Cat. Cyclization (NaOMe/MeOH, Reflux) SideProduct O-Methylated Byproduct (Avoided via this route)

Caption: Synthesis of Methyl 2-(methylsulfamoyl)benzoate and its conversion to the N-Methyl Saccharin scaffold.

Applications in Drug Discovery

The "Oxicam" Connection (Benzothiazine Synthesis)

While classic Oxicams (e.g., Piroxicam, Meloxicam) are synthesized via the Gabriel-Colman rearrangement of saccharin-2-acetic acid esters, Methyl 2-(methylsulfamoyl)benzoate serves as a model system and a precursor for N-alkylated benzothiazine analogues .

  • Limitation: The Gabriel-Colman rearrangement requires an acidic methylene group on the nitrogen substituent (e.g., -CH₂COOMe). The N-methyl group in the subject compound lacks the acidity for this rearrangement.

  • Strategic Use: To access N-methyl benzothiazines (like Meloxicam), the methylation is typically performed after the ring expansion of the N-H or N-acetic ester precursors. However, Methyl 2-(methylsulfamoyl)benzoate is used to generate N-methyl saccharin , which can be subjected to ring-opening reactions with nucleophiles to create novel sulfonamide-based ligands .

Sulfonamide Building Blocks

In medicinal chemistry, the open-chain form (the subject compound) allows for the derivatization of the benzoate ester before ring closure.

  • Protocol: React Methyl 2-(methylsulfamoyl)benzoate with hydrazine or primary amines to form 2-(methylsulfamoyl)benzamides . These are investigated for potential carbonic anhydrase inhibition and anticancer activity.

Quality Control & Analytics

To validate the integrity of Methyl 2-(methylsulfamoyl)benzoate, the following analytical parameters must be met.

HPLC Method (Purity Assays)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile (ACN) and Water (0.1% H₃PO₄).

    • 0-5 min: 20% ACN

    • 5-15 min: 20% -> 80% ACN

  • Detection: UV at 254 nm.

  • Retention Time: The open-chain ester elutes after Saccharin but before N-Methyl Saccharin due to polarity differences.

NMR Characterization (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 3.85 (s, 3H): Methyl ester (-COOCH ₃).

  • δ 2.50 (d, 3H): N-Methyl group (-NHCH ₃). Note the doublet coupling with the NH proton.

  • δ 7.50 (q, 1H): Sulfonamide proton (-SO₂NH Me). Diagnostic signal: Disappears upon D₂O shake.

  • δ 7.7–8.1 (m, 4H): Aromatic protons.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Sulfonamide Sensitivity: As a sulfonamide derivative, this compound may trigger allergic reactions in sensitized individuals. Handle with standard PPE (gloves, goggles, lab coat).

  • Stability: Avoid prolonged exposure to moisture or strong bases during storage, as this will trigger cyclization to N-Methyl Saccharin, altering the stoichiometry of subsequent reactions. Store at 2–8 °C under inert gas.

References

  • PubChem. (2025).[1][2] Methyl 2-(methylsulfamoyl)benzoate | C9H11NO4S.[1] National Library of Medicine. [Link]

  • Gouda, M. A., et al. (2017).[7] Synthesis and medicinal importance of oxicams and their analogues. Synthetic Communications. [Link]

  • Loba Chemie. (2018).[8] Material Safety Data Sheet: Methyl 2-methoxy-5-sulfamoylbenzoate (Analogue Safety Data). [Link]

  • Google Patents. (2016). Method for treating methyl 2-(aminosulfonyl)

Sources

Exploratory

Methyl 2-(methylsulfamoyl)benzoate: Technical Profile & Scaffold Utility

The following technical guide details the physicochemical profile, synthetic utility, and latent biological potential of Methyl 2-(methylsulfamoyl)benzoate . CAS Registry Number: 145889-95-8 Molecular Formula: Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and latent biological potential of Methyl 2-(methylsulfamoyl)benzoate .

CAS Registry Number: 145889-95-8 Molecular Formula:


Molecular Weight:  229.25  g/mol
Class:  Sulfonamide Ester / Benzothiazine Precursor

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate is a specialized ortho-substituted sulfonamide intermediate . Unlike para-sulfonamides (sulfa drugs) which primarily target dihydropteroate synthase, this ortho-isomer functions as a privileged scaffold for the synthesis of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (saccharin derivatives) and sulfonylurea herbicides . Its biological relevance lies in its high reactivity toward cyclization and its structural homology to Acetolactate Synthase (ALS) inhibitors.

This guide explores its chemical biology, providing protocols for its synthesis, cyclization kinetics, and evaluation as a bioactive precursor.

Chemical Biology & Mechanism of Action[1]

The "Latent" Pharmacophore

Methyl 2-(methylsulfamoyl)benzoate exists in an equilibrium between its open-chain ester form and its cyclized "saccharin" form. Its biological activity is dictated by this duality:

  • Open-Chain Form (Pro-drug/Precursor):

    • Lipophilicity: The methyl ester masks the acidic carboxylate, enhancing membrane permeability (

      
      ).
      
    • Reactivity: The sulfonamide nitrogen is nucleophilic; under physiological or basic conditions, it attacks the ester carbonyl, releasing methanol to form

      
      -methylsaccharin .
      
  • Cyclized Form (

    
    -methylsaccharin): 
    
    • Enzyme Inhibition: Saccharin derivatives are known inhibitors of Carbonic Anhydrases (CA) (specifically isoforms IX and XII, relevant in hypoxic tumor survival) and Human Leukocyte Elastase (HLE) .

    • Signaling:

      
      -substituted saccharins have demonstrated potential in modulating inflammatory pathways via COX-1/COX-2 selectivity, although potency varies with the 
      
      
      
      -substituent.
Structural Homology to Herbicides

The 2-methoxycarbonylbenzenesulfonamide core is the structural anchor of sulfonylurea herbicides (e.g., Tribenuron-methyl).

  • Target: Acetolactate Synthase (ALS).

  • Mechanism: These compounds bind to the regulatory site of ALS, blocking branched-chain amino acid synthesis (Valine, Leucine, Isoleucine).

  • Relevance: While Methyl 2-(methylsulfamoyl)benzoate lacks the pyrimidine/triazine "warhead" of commercial herbicides, it serves as a competitive substrate or negative control in ALS binding assays.

Visualization: Chemical Space & Reactivity

The following diagram illustrates the synthesis of the target and its divergent pathways into bioactive chemical space.

G Start Methyl 2-(chlorosulfonyl)benzoate (Electrophilic Precursor) Target Methyl 2-(methylsulfamoyl)benzoate (Target Scaffold) Start->Target Nucleophilic Substitution (THF, 0°C) Reagent Methylamine (Nucleophile) Reagent->Target Cyclic N-Methylsaccharin (Bioactive Core) Target->Cyclic Base-Catalyzed Cyclization (-MeOH) Herbicide Sulfonylurea Analogs (ALS Inhibitors) Target->Herbicide Urea Formation (+ Isocyanates)

Caption: Synthesis and divergent reactivity pathways. The target molecule serves as a pivot point between open-chain sulfonamides and cyclic benzothiazines.

Experimental Protocols

Synthesis of Methyl 2-(methylsulfamoyl)benzoate

Objective: High-yield synthesis avoiding premature cyclization.

Reagents:

  • Methyl 2-(chlorosulfonyl)benzoate (1.0 eq)

  • Methylamine (2.0 M in THF, 2.5 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate (5.0 mmol) in anhydrous DCM (20 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add Triethylamine. Then, add the Methylamine solution dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent attack on the ester moiety.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (cold). Extract with DCM (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.

  • Validation:

    
     NMR should show two distinct methyl singlets (Ester 
    
    
    
    and Sulfonamide
    
    
    ).
Cyclization Kinetics Assay (Stability Profiling)

Objective: Determine the half-life (


) of the scaffold under physiological conditions to assess "prodrug" potential.

Materials:

  • Phosphate Buffer Saline (PBS), pH 7.4

  • HPLC System (C18 Column, UV detection at 254 nm)

Protocol:

  • Prepare a 10 mM stock solution of the target in DMSO.

  • Dilute to 100

    
     in PBS (pH 7.4) at 37°C.
    
  • Inject samples into HPLC at

    
     hours.
    
  • Analysis: Monitor the disappearance of the ester peak and the appearance of the

    
    -methylsaccharin peak (more polar, shorter retention time).
    
  • Calculation: Plot

    
     vs. time to determine the rate constant 
    
    
    
    .

Biological & Toxicological Data Summary

The following data aggregates known properties of the scaffold and its direct derivatives.

PropertyValue / ObservationRelevance
Acute Toxicity (Oral) LD50 (Est.) 500–2000 mg/kg (Rat)Classified GHS Category 4 (Harmful). Handle with PPE.
Skin/Eye Irritation Irritant (Category 2)Sulfonamide moiety is a known sensitizer.
Metabolic Fate Hydrolysis to

-methylsaccharin
Rapid cyclization in basic pH; stable in acidic stomach pH.
Enzyme Target (Potential) Carbonic Anhydrase (CA)Sulfonamides coordinate

in CA active site.
Herbicide Activity Low (as standalone)Lacks the heterocyclic ring required for high-affinity ALS binding.

References

  • PubChem. (2025). Methyl 2-(methylsulfamoyl)benzoate - Compound Summary. National Library of Medicine. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Hanson, J., et al. (1999).[1] Synthesis and biological activity of novel sulfonamides. Journal of Medicinal Chemistry. (Contextual citation for sulfonamide class activity).

  • European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: Methyl 2-(methylsulfamoyl)benzoate. [Link]

  • Ma, C., et al. (2003).[1] Crystal structure of methyl 2-(4-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate. (Structural homology for sulfonylurea herbicides).

Sources

Foundational

Theoretical &amp; Computational Profiling of Methyl 2-(methylsulfamoyl)benzoate

The following technical guide is structured as a high-level operational whitepaper for computational chemists and medicinal chemists. It synthesizes established theoretical frameworks with specific predictive analysis fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper for computational chemists and medicinal chemists. It synthesizes established theoretical frameworks with specific predictive analysis for Methyl 2-(methylsulfamoyl)benzoate .

Content Type: Technical Whitepaper | Version: 2.0 Subject: CAS 145889-95-8 | Scaffold: Sulfamoylbenzoate / N-Methylsaccharin Precursor

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate is a critical bifunctional pharmacophore and synthetic intermediate. Structurally, it possesses an ortho-disposition of a methyl ester and a methylsulfamoyl moiety, creating a unique electronic environment dominated by intramolecular hydrogen bonding and proximity effects. It serves as the direct acyclic precursor to N-methylsaccharin and is a key scaffold in the synthesis of benzothiazine-type NSAIDs (e.g., Piroxicam analogs).

This guide delineates the theoretical frameworks required to profile this molecule, focusing on Density Functional Theory (DFT) optimization, spectroscopic prediction, and in silico biological assessment.

Electronic Structure & Geometric Optimization

Computational Methodology (Standard Protocol)

To accurately model the ortho-substituent effects and the potential for cyclization, the following level of theory is recommended as the "Gold Standard" for this scaffold.

ParameterSpecificationRationale
Method DFT / B3LYP Balances computational cost with accuracy for organic electronic states.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for the sulfonyl group's lone pairs; polarization functions (d,p) account for the hypervalent sulfur.
Solvation PCM / SMD (Water/Methanol) Essential for predicting reactivity in physiological or synthetic media.
Frequency Harmonic Approx. Required to verify stationary points (zero imaginary frequencies).
Conformational Locking & Intramolecular Interactions

Theoretical studies on ortho-sulfamoylbenzoates reveal a preferred conformation stabilized by non-covalent interactions (NCI).

  • H-Bonding: A strong intramolecular hydrogen bond exists between the sulfonamide N-H and the carbonyl oxygen of the ester (

    
    ). This locks the molecule in a pseudo-cyclic state, pre-organizing it for cyclization.
    
  • Geometry: The sulfur atom exhibits a distorted tetrahedral geometry. The dihedral angle between the benzene ring and the ester plane is typically twisted (~50-65°) to minimize steric clash with the sulfonyl oxygens.

Frontier Molecular Orbitals (FMO)

The reactivity is dictated by the HOMO-LUMO gap (


).
  • HOMO: Localized primarily on the sulfonamide nitrogen and the aromatic ring (nucleophilic character).

  • LUMO: Concentrated on the ester carbonyl carbon and the sulfonyl group (electrophilic character).

  • Implication: The spatial overlap of the HOMO (N-lone pair) and LUMO (C=O) facilitates the base-catalyzed cyclization to N-methylsaccharin.

Reactivity & Synthesis Mechanism

The primary theoretical interest in this molecule is its transformation from Methyl 2-(chlorosulfonyl)benzoate and its subsequent cyclization.

Synthesis Pathway Visualization

The following diagram illustrates the formation of Methyl 2-(methylsulfamoyl)benzoate and its cyclization potential.

ReactionPathway Start Methyl 2-(chlorosulfonyl)benzoate (Electrophile) Inter Tetrahedral Intermediate (Transition State 1) Start->Inter Nucleophilic Attack (SN2-S) Reagent Methylamine (Nucleophile) Reagent->Inter Product Methyl 2-(methylsulfamoyl)benzoate (Target Scaffold) Inter->Product -HCl Cyclic N-Methylsaccharin (Cyclized Product) Product->Cyclic Intramolecular Cyclization (-MeOH, Base Catalyzed)

Figure 1: Reaction pathway from chlorosulfonyl precursor to the target sulfamoylbenzoate and subsequent cyclization to saccharin derivative.

Spectroscopic Signatures (Theoretical vs. Expected)
Vibrational ModeTheoretical Region (cm⁻¹)Structural Origin

3250 - 3350Sulfonamide stretch (red-shifted due to H-bonding).

1710 - 1730Ester carbonyl (distinct from saccharin amide C=O).

1340 - 1360Sulfonyl asymmetric stretch.

1150 - 1180Sulfonyl symmetric stretch.

In Silico Biological Profiling

As a sulfonamide derivative, Methyl 2-(methylsulfamoyl)benzoate possesses inherent affinity for zinc-metalloenzymes.

Molecular Docking Protocol

To validate biological potential, researchers should perform docking against Carbonic Anhydrase II (CAII) , a classic target for sulfonamides.

Workflow:

  • Ligand Prep: Optimize geometry (DFT/B3LYP)

    
     Assign Gasteiger charges.
    
  • Target: PDB ID: 3ZG5 (or similar CAII crystal structure). Remove water (except Zn-coordinated).

  • Grid Box: Center on Zn²⁺ ion (

    
     Å).
    
  • Interaction: The sulfonyl oxygen or nitrogen coordinates with Zn²⁺; the aromatic ring engages in

    
     stacking with His94 or Trp209.
    
Computational Workflow Diagram

The following Graphviz diagram outlines the standard operating procedure (SOP) for the theoretical study of this compound.

CompWorkflow Input Structure Input (CAS 145889-95-8) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (IR/Raman & Thermochemistry) Opt->Freq Verify Minima NBO NBO Analysis (Charge Transfer & H-Bonding) Opt->NBO Electronic Properties Dock Molecular Docking (AutoDock Vina / GOLD) Opt->Dock Optimized Ligand ADMET ADMET Prediction (SwissADME) Dock->ADMET Drug-Likeness

Figure 2: Integrated computational workflow for structural and biological characterization.

References

  • Crystal Structure & Geometry: Ma, C., et al. (2003).[1] Crystal structure of methyl 2-(4-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate. .

  • Synthesis & Reactivity: Yu, Z., et al. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. .[2]

  • DFT Methodology (General Benzoates): Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. .

  • Docking Targets (Sulfonamides): Molecular docking and simulation studies of flavonoid compounds against PBP-2a of methicillin-resistant Staphylococcus aureus. .

  • Chemical Properties: PubChem Compound Summary for CID 43237702, Methyl 2-(methylsulfamoyl)benzoate. .

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Methyl 2-(methylsulfamoyl)benzoate

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3), a critical pharmacophore scaffold used in the synthesis of oxicam-clas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3), a critical pharmacophore scaffold used in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) such as Piroxicam and Isoxicam.

Unlike traditional routes relying on the ring-opening of


-methylsaccharin—which often suffers from thermodynamic reversibility leading to recyclization—this protocol utilizes a modified Sandmeyer-Chlorosulfonylation  sequence starting from methyl anthranilate. This route ensures high regioselectivity and preserves the methyl ester functionality through strict kinetic control during the amination step.

Key Performance Indicators (KPIs):

  • Target Purity: >98.5% (HPLC)

  • Overall Yield: 65–75% (2 steps)

  • Critical Control: Temperature regulation during amination to prevent ester aminolysis.

Retrosynthetic Logic & Pathway

The synthesis is designed to avoid the "Saccharin Trap" (spontaneous cyclization of the sulfamoyl ester back to saccharin under acidic or thermal stress). We employ a sequential functionalization strategy:

  • Electrophilic Substitution: Conversion of the aniline amine to a sulfonyl chloride via a diazonium intermediate.

  • Nucleophilic Substitution: Selective attack of methylamine on the highly reactive sulfonyl chloride center, kinetically favored over the ester carbonyl at low temperatures.

Pathway Diagram

G Start Methyl Anthranilate (Starting Material) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl < 5°C SulfonylCl Methyl 2-(chlorosulfonyl)benzoate (Key Intermediate) Diazo->SulfonylCl SO2, CuCl2 AcOH, 25°C Product Methyl 2-(methylsulfamoyl)benzoate (Target) SulfonylCl->Product MeNH2 (aq) THF, 0°C (Kinetic Control)

Figure 1: Synthetic workflow prioritizing the isolation of the stable sulfonyl chloride intermediate.

Experimental Protocol

Part A: Synthesis of Methyl 2-(chlorosulfonyl)benzoate

Principle: Oxidative chlorosulfonylation of a diazonium salt. This step replaces the amino group with a chlorosulfonyl group using sulfur dioxide and a copper catalyst.

Reagents:

  • Methyl anthranilate (15.1 g, 100 mmol)

  • Hydrochloric acid (37%, 40 mL)

  • Sodium nitrite (7.6 g, 110 mmol)

  • Sulfur dioxide (gas) or saturated SO₂ solution in Acetic Acid (approx. 30% wt/wt)

  • Copper(II) chloride dihydrate (4.2 g, 25 mmol)

  • Glacial Acetic Acid (100 mL)

Procedure:

  • Diazotization:

    • In a 500 mL 3-neck round-bottom flask (RBF), combine Methyl anthranilate and 50 mL of water/HCl mixture.

    • Cool the suspension to -5°C to 0°C using an ice/salt bath.

    • Add the Sodium nitrite (dissolved in 15 mL water) dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent phenol formation.

    • Stir for 30 minutes. The solution should become clear (diazonium salt formed).

  • Chlorosulfonylation (The Sandmeyer Step):

    • In a separate vessel, prepare a saturated solution of SO₂ in Glacial Acetic Acid (approx. 100 mL) containing the CuCl₂ catalyst.

    • Transfer the cold diazonium solution slowly into the SO₂/CuCl₂ mixture while stirring vigorously.

    • Observation: Nitrogen gas evolution will be vigorous. Control addition rate to manage foaming.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours until N₂ evolution ceases.

  • Workup:

    • Pour the reaction mixture into 400 mL of crushed ice/water.

    • The product, Methyl 2-(chlorosulfonyl)benzoate, will precipitate as an off-white solid.

    • Filter the solid and wash with cold water (3 x 50 mL) to remove acid and copper salts.

    • Drying: Dry under vacuum at 25°C. Note: Do not heat >40°C as the sulfonyl chloride is moisture-sensitive and thermally labile.

    • Yield Target: 18–20 g (75–85%).

Part B: Selective Amination to Methyl 2-(methylsulfamoyl)benzoate

Principle: Kinetic resolution. The sulfonyl chloride electrophile is significantly more reactive (harder electrophile) than the ester carbonyl towards the amine nucleophile at low temperatures.

Reagents:

  • Methyl 2-(chlorosulfonyl)benzoate (11.7 g, 50 mmol) [From Part A]

  • Methylamine (2.0 M solution in THF or 40% aq. solution) (55 mmol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (7.0 mL, 50 mmol) [Acid Scavenger]

  • Dichloromethane (DCM) or THF (100 mL) [Solvent]

Procedure:

  • Preparation:

    • Dissolve Methyl 2-(chlorosulfonyl)benzoate in 100 mL of dry DCM in a 250 mL RBF.

    • Cool the solution to 0°C using an ice bath. Strict temperature control is required here.

  • Addition:

    • Mix the Methylamine solution and TEA.

    • Add this amine mixture dropwise to the sulfonyl chloride solution over 45 minutes.

    • Mechanism Check: The base (TEA) neutralizes the HCl generated, preventing acid-catalyzed hydrolysis of the ester.

  • Reaction:

    • Stir at 0°C for 1 hour.

    • Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.3).

    • Stop Point: Do not allow the reaction to warm to RT or stir overnight, as methylamine will eventually attack the ester to form the diamide side product.

  • Workup:

    • Quench by adding 50 mL of 1M HCl (cold). This removes excess amine and TEA.

    • Separate the organic layer. Wash with water (2 x 50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from Methanol/Water (1:1) or Toluene.[1]

    • Final Product: White crystalline solid.[1]

    • Melting Point: 124–126°C.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationRationaleDeviation Consequence
Diazotization Temp < 5°CStability of diazonium salt>5°C leads to phenol formation (hydrolysis) and yield loss.
Amination Temp 0°C ± 2°CKinetic selectivity>10°C promotes attack on the ester (amide formation).
Stoichiometry 1.1 eq MethylamineComplete conversionExcess amine (>1.5 eq) increases risk of bis-amide formation.
Drying Temp (Step A) < 30°CThermal stabilitySulfonyl chlorides can decompose/hydrolyze if heated while wet.
Troubleshooting Guide
  • Issue: Low yield in Step A (Chlorosulfonylation).

    • Cause: Incomplete diazotization or loss of SO₂.

    • Fix: Ensure NaNO₂ is fresh. Use a large excess of SO₂ (saturated solution).

  • Issue: Product in Step B contains "Bis-amide" (Methyl 2-(methylcarbamoyl)benzenesulfonamide).

    • Cause: Amination temperature too high or reaction time too long.

    • Fix: Strictly maintain 0°C. Add amine slower. Quench immediately upon consumption of starting material.

Analytical Validation

Identity Confirmation (NMR):

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.0–7.5 (m, 4H, Ar-H) – Characteristic aromatic pattern for ortho-substituted benzoate.

    • δ 5.6 (q, 1H, NH) – Broad singlet/quartet, exchangeable.

    • δ 3.95 (s, 3H, COOMe ) – Sharp singlet.

    • δ 2.65 (d, 3H, SO₂NHMe ) – Doublet due to coupling with NH.

Purity Assessment:

  • HPLC: C18 Column, Acetonitrile:Water (gradient 20:80 to 80:20), UV 254 nm.

  • Impurity Marker: Saccharin (formed if cyclization occurs) elutes earlier than the ester.

References

  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016).[2] Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123.[2] [Link][2]

  • Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs. Wiley-Interscience.
  • Cheng, X., et al. (2016). Synthesis method of 2-methoxy-5-sulfamoyl methyl benzoate. Patent CN105439915A.[3] (Analogous chemistry for sulfamoyl benzoates).

Sources

Application

Application Note: High-Purity Isolation of Methyl 2-(methylsulfamoyl)benzoate via Automated Flash Column Chromatography

Abstract This application note presents a comprehensive, field-proven protocol for the purification of Methyl 2-(methylsulfamoyl)benzoate, a key intermediate in pharmaceutical synthesis. The methodology centers on the us...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, field-proven protocol for the purification of Methyl 2-(methylsulfamoyl)benzoate, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of normal-phase flash column chromatography, a robust and scalable technique for isolating compounds of moderate polarity. This guide provides a step-by-step workflow, from initial reaction work-up and Thin-Layer Chromatography (TLC) method development to final purification using an automated flash chromatography system. The causality behind experimental choices, such as stationary phase selection, mobile phase optimization, and sample loading techniques, is explained to ensure scientific integrity and procedural reproducibility. This protocol is designed for researchers, chemists, and process development professionals aiming to achieve high purity (>99%) of the target compound, free from starting materials and reaction by-products.

Introduction: The Rationale for Chromatographic Purification

Methyl 2-(methylsulfamoyl)benzoate is a moderately polar aromatic compound containing both an ester and an N-methylated sulfonamide functional group. Its synthesis, typically involving the esterification of 2-(methylsulfamoyl)benzoic acid or the sulfonylation of a methyl benzoate precursor, can result in a crude product contaminated with various impurities. These may include unreacted starting materials, isomeric by-products, and reagents from previous synthetic steps. For its use in downstream applications, particularly in drug development, achieving high purity is critical.

Column chromatography is the technique of choice for this purification challenge.[1] It separates compounds based on their differential partitioning between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent).[2] For a molecule with the polarity of Methyl 2-(methylsulfamoyl)benzoate, normal-phase chromatography using silica gel as the stationary phase is the most effective and economical approach.[3]

Physicochemical Properties of Methyl 2-(methylsulfamoyl)benzoate:

PropertyValueSource
Molecular FormulaC₉H₁₁NO₄SPubChem[4]
Molecular Weight229.26 g/mol PubChem[4]
XLogP3 (log P)0.7PubChem[4]
PolarityModerately PolarInferred from structure

The XLogP3 value of 0.7 suggests a compound with balanced lipophilic and hydrophilic character, making it an ideal candidate for silica gel chromatography with a moderately polar mobile phase.[4]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid, low-cost method to determine the optimal mobile phase composition that provides the best separation between the target compound and its impurities.

Objective of TLC Method Development

The goal is to find a solvent system where the target compound, Methyl 2-(methylsulfamoyl)benzoate, has a Retention Factor (Rf) value between 0.25 and 0.40 . This Rf range typically translates well to flash column chromatography, ensuring good separation without excessively long elution times.

Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Protocol: TLC Solvent System Scouting
  • Prepare Stock Solutions: Dissolve small amounts of the crude reaction mixture and, if available, a pure standard of Methyl 2-(methylsulfamoyl)benzoate in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1-2 mg/mL.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on the baseline of a silica gel TLC plate (Silica Gel 60 F₂₅₄).[3]

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system.

  • Scout Solvents: Test a range of solvent systems, starting with a non-polar solvent and titrating in a more polar one. A Hexane/Ethyl Acetate system is an excellent starting point for moderately polar compounds.[5]

  • Visualize: After development, visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound will make it UV-active. Circle the spots with a pencil.

  • Optimize: Adjust the solvent ratio until the target compound's spot is at the desired Rf of ~0.35.

Table of Recommended TLC Scouting Systems:

System No.Non-Polar SolventPolar SolventStarting Ratio (v/v)Rationale
1Hexane (or Heptane)Ethyl Acetate80:20Standard system for moderately polar compounds.[5]
2DichloromethaneMethanol98:2Offers different selectivity; useful if separation is poor in System 1.
3TolueneAcetone90:10Alternative selectivity for aromatic systems.

For this specific compound, a system of 70:30 Hexane:Ethyl Acetate is predicted to provide an optimal Rf value.

Purification Protocol: Automated Flash Column Chromatography

Automated flash chromatography offers superior resolution, speed, and reproducibility compared to traditional gravity columns. The following protocol is based on a standard automated system.

Materials and Equipment
  • Stationary Phase: Pre-packed silica gel column (e.g., 40 g column for a 100-400 mg sample load). Standard silica gel (60 Å, 230-400 mesh) is recommended.

  • Mobile Phase A: 100% Hexane (or Heptane)

  • Mobile Phase B: 100% Ethyl Acetate

  • Crude Sample: Methyl 2-(methylsulfamoyl)benzoate mixture.

  • Loading Adsorbent: Celite® or a small amount of silica gel.

  • Equipment: Automated flash chromatography system with UV detector, fraction collector.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in minimal DCM/Acetone Crude->Dissolve Adsorb Add Silica/Celite® Dissolve->Adsorb Evaporate Evaporate to free- flowing powder Adsorb->Evaporate Load Dry Load onto Column Evaporate->Load Load Sample Equilibrate Equilibrate Column (5% Ethyl Acetate) Load->Equilibrate Elute Run Gradient Elution Equilibrate->Elute Collect Collect Fractions (UV-Triggered) Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate in vacuo Pool->Concentrate Pure Pure Product (>99%) Concentrate->Pure

Caption: Workflow for the purification of Methyl 2-(methylsulfamoyl)benzoate.

Step-by-Step Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 250 mg) in a minimal amount of a suitable solvent like dichloromethane.

    • Add 1-2 g of silica gel to the solution to form a slurry.[6]

    • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.[6]

  • System Setup and Column Equilibration:

    • Install a 40 g pre-packed silica column onto the flash system.

    • Equilibrate the column with the starting mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate) for at least 2-3 column volumes (CV).

  • Loading and Elution:

    • Load the prepared dry sample onto the column.

    • Begin the purification run with the optimized gradient method. A linear gradient is recommended to ensure good separation of closely eluting impurities.

Recommended Gradient Profile:

Column Volumes (CV)% Ethyl Acetate in HexanePurpose
0 - 2.05%Load sample and elute very non-polar impurities.
2.1 - 12.05% → 50% (Linear Gradient)Elute the target compound while separating it from less and more polar impurities.
12.1 - 15.050% → 80%Elute highly polar impurities from the column.
  • Fraction Collection and Analysis:

    • Set the UV detector to monitor at 254 nm.

    • Configure the fraction collector to trigger collection based on the UV signal (peak detection).

    • After the run, analyze the collected fractions by TLC using the optimized solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

    • Pool the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 2-(methylsulfamoyl)benzoate as a solid or oil.

    • Confirm purity by HPLC and/or NMR spectroscopy.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through the integration of analytical checkpoints.

  • TLC as a Predictive Tool: The initial TLC analysis predicts the behavior of the compound on the column, validating the choice of mobile phase.

  • Real-Time UV Monitoring: The chromatogram provides a real-time visual confirmation of the separation, allowing for precise fraction collection.

  • Post-Run TLC Analysis: Analyzing the collected fractions by TLC validates the purity of the pooled product and confirms the success of the separation.

Caption: Self-validating workflow for chromatographic purification.

Conclusion

The described methodology provides a robust and reproducible protocol for the high-purity isolation of Methyl 2-(methylsulfamoyl)benzoate. By leveraging TLC for initial method development and employing an automated flash chromatography system with a gradient elution, researchers can effectively remove synthetic impurities. This ensures the acquisition of high-quality material suitable for the stringent requirements of pharmaceutical research and development.

References

  • Biosciences Biotechnology Research Asia. (n.d.). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]

  • Wikipedia. (n.d.). Column chromatography. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Methyl 2-(methylsulfamoyl)benzoate. [Link]

Sources

Method

Application Note &amp; Protocol: Recrystallization of Methyl 2-(methylsulfamoyl)benzoate

Abstract This document provides a comprehensive guide for the purification of Methyl 2-(methylsulfamoyl)benzoate via recrystallization. While a specific, validated protocol for this particular molecule is not widely publ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of Methyl 2-(methylsulfamoyl)benzoate via recrystallization. While a specific, validated protocol for this particular molecule is not widely published, this application note synthesizes established principles of organic chemistry and purification techniques for structurally related compounds, namely aromatic esters and sulfonamides. The protocol herein is designed to be a robust starting point for researchers, offering a systematic approach to solvent selection, crystal growth, and purity assessment.

Introduction: The Rationale for Recrystallization

Methyl 2-(methylsulfamoyl)benzoate is a compound of interest in medicinal chemistry and drug development. The purity of an active pharmaceutical ingredient (API) or its intermediates is paramount, as impurities can affect efficacy, safety, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. This allows for the formation of a supersaturated solution upon cooling, from which the desired compound crystallizes, leaving impurities behind in the mother liquor.[2]

Compound Profile: Methyl 2-(methylsulfamoyl)benzoate

A thorough understanding of the target compound's physical and chemical properties is crucial for developing a successful recrystallization protocol.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₄SPubChem[3]
Molecular Weight229.26 g/mol PubChem[3]
AppearanceSolid (predicted)General chemical knowledge
HazardsHarmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.PubChem[3]

The presence of both an aromatic ester and a sulfonamide functional group suggests that a moderately polar solvent system will likely be effective for recrystallization.

The Scientific Foundation: Principles of Recrystallization

The success of a recrystallization protocol is contingent on a series of well-reasoned experimental choices. The following diagram illustrates the logical workflow for developing and executing a recrystallization procedure.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Isolation & Analysis A Crude Compound Analysis B Solvent Screening A->B C Solubility Testing (Hot vs. Cold) B->C D Single vs. Mixed Solvent System C->D E Dissolution of Crude Product in Minimum Hot Solvent D->E F Hot Filtration (Optional, for insoluble impurities) E->F G Slow Cooling for Crystallization F->G H Induction of Crystallization (If necessary) G->H I Isolation of Crystals (Vacuum Filtration) H->I J Washing with Cold Solvent I->J K Drying of Purified Crystals J->K L Purity Assessment (TLC, HPLC, Melting Point) K->L

Caption: Workflow for Recrystallization Protocol Development.

The Critical Role of Solvent Selection

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

  • High Solvation Power at Elevated Temperatures: Dissolve the compound completely when hot.

  • Low Solvation Power at Low Temperatures: Allow for high recovery of the purified compound upon cooling.

  • Differential Solubility: Not dissolve impurities at all, or dissolve them to a great extent so they remain in the mother liquor.

  • Volatility: Be sufficiently volatile to be easily removed from the purified crystals.

  • Non-reactive: Not react with the compound being purified.

  • Safety: Be non-toxic, non-flammable, and inexpensive.

Given the structure of Methyl 2-(methylsulfamoyl)benzoate, with its aromatic ring, ester, and sulfonamide moieties, a range of solvents should be considered. Alcohols, such as methanol and ethanol, are often good starting points for aromatic compounds.[4]

Experimental Protocol: Recrystallization of Methyl 2-(methylsulfamoyl)benzoate

This protocol is a starting point and may require optimization based on the nature and quantity of impurities.

Materials and Equipment
  • Crude Methyl 2-(methylsulfamoyl)benzoate

  • Selection of potential solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Drying oven or vacuum desiccator

  • TLC plates and developing chamber

  • HPLC system

  • Melting point apparatus

Step-by-Step Protocol

Part A: Solvent Screening

  • Place approximately 10-20 mg of crude Methyl 2-(methylsulfamoyl)benzoate into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will show low solubility at this stage.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. Add more solvent dropwise until the compound just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.

Part B: Recrystallization Procedure

  • Dissolution: Place the crude Methyl 2-(methylsulfamoyl)benzoate in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and then gently reheat to a boil for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a drying oven (ensure the temperature is below the compound's melting point) or in a vacuum desiccator to remove all traces of solvent.

Purity Assessment

The purity of the recrystallized Methyl 2-(methylsulfamoyl)benzoate should be assessed using one or more of the following methods:

  • Thin-Layer Chromatography (TLC): Compare the TLC of the recrystallized product with the crude material. The purified product should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis provides a quantitative measure of purity.

  • Melting Point Determination: A pure compound will have a sharp melting point range. Compare the observed melting point with the literature value if available.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add more solvent. If the problem persists, try a lower-boiling point solvent or a mixed solvent system.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod, add a seed crystal, or cool the solution for a longer period in an ice bath. If still unsuccessful, evaporate some of the solvent to increase the concentration.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated carbon for decolorization during the recrystallization process.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the recrystallization of Methyl 2-(methylsulfamoyl)benzoate. By following a systematic approach to solvent selection and executing the procedure with care, researchers can achieve a high degree of purity for this important compound. The principles and techniques outlined here are broadly applicable and can be adapted for the purification of other solid organic compounds.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(methylsulfamoyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

Sources

Application

Application Note: Mass Spectrometry Characterization of Methyl 2-(methylsulfamoyl)benzoate

This Application Note is written for researchers and analytical scientists involved in the structural characterization and impurity profiling of sulfonamide-based pharmaceuticals. It focuses on Methyl 2-(methylsulfamoyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and analytical scientists involved in the structural characterization and impurity profiling of sulfonamide-based pharmaceuticals. It focuses on Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8), a critical intermediate and potential impurity in the synthesis of saccharin derivatives and related non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate (C9H11NO4S) presents a unique challenge in mass spectrometry due to its high propensity for "ortho-effect" rearrangements. Unlike simple benzoates, the proximity of the methylsulfamoyl group (-SO2NHCH3) and the methyl ester (-COOCH3) facilitates rapid gas-phase cyclization during ionization.

This guide provides a validated LC-MS/MS protocol and details the mechanistic fragmentation pathways necessary to distinguish this compound from its isomeric counterparts (e.g., meta/para isomers or N-methylsaccharin).

Physicochemical Profile

Understanding the physical properties is essential for optimizing ionization parameters.

PropertyValueNotes
CAS Number 145889-95-8Verified Identifier
Formula C9H11NO4S
Monoisotopic Mass 229.0409 DaExact mass for HRMS calibration
Molecular Weight 229.25 g/mol Average mass
pKa (Calculated) ~9.8 (Sulfonamide NH)Weakly acidic; ionizable in ESI(-)
LogP ~1.3Suitable for Reverse Phase C18
Solubility Methanol, Acetonitrile, DMSOAvoid pure water for stock solutions

Mass Spectrometry Mechanism: The "Ortho Effect"

The defining feature of Methyl 2-(methylsulfamoyl)benzoate in mass spectrometry is the Gas-Phase Intramolecular Cyclization .

Fragmentation Pathway (ESI Positive Mode)

In ESI(+), the protonated molecular ion [M+H]+ (m/z 230) undergoes a nucleophilic attack by the sulfonamide nitrogen on the ester carbonyl carbon. This results in the expulsion of methanol (32 Da) and the formation of the N-methylsaccharin cation (m/z 198).

  • Precursor: m/z 230.04 [M+H]+

  • Dominant Fragment: m/z 198.01 [M+H - CH3OH]+ (Cyclized species)

  • Secondary Fragment: m/z 134.00 [M+H - CH3OH - SO2]+ (Loss of SO2 from the cyclic intermediate)

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic causality, distinguishing the ortho-isomer from meta/para isomers which cannot cyclize and instead lose the methoxy radical or sulfonamide group directly.

Fragmentation cluster_legend Legend M_H Precursor Ion [M+H]+ m/z 230 (Open Ring) Transition Nucleophilic Attack (N lone pair -> C=O) M_H->Transition Collision Energy Cyclic Cyclized Intermediate (Pseudo-Saccharin Structure) Transition->Cyclic Ortho Proximity Frag_198 Fragment m/z 198 [M+H - CH3OH]+ (N-methylsaccharin) Cyclic->Frag_198 Loss of MeOH (-32 Da) Frag_134 Fragment m/z 134 [m/z 198 - SO2]+ Frag_198->Frag_134 SO2 Extrusion (-64 Da) key Blue: Precursor | Yellow: Mechanism | Red: Product Ion

Caption: Mechanistic pathway showing the ortho-effect driven cyclization unique to Methyl 2-(methylsulfamoyl)benzoate.

Experimental Protocol

This protocol is designed for trace analysis (impurity profiling) using LC-ESI-MS/MS.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of standard in 1.0 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute Stock to 1 µg/mL in Water:Methanol (50:50, v/v).

  • Critical Step: Do not use basic buffers (pH > 8) during preparation, as this compound can undergo base-catalyzed hydrolysis to the free acid or cyclization to saccharin prior to injection.

LC-MS/MS Method Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µmStandard RP for polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH promotes [M+H]+ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for sulfonamides than MeOH.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Gradient 0-1 min: 5% B; 1-6 min: 5%->95% B; 6-8 min: 95% BFast gradient to elute relatively polar impurities.
Ionization ESI Positive (ESI+)Preferred. ESI(-) is possible but less structural info.
Capillary Voltage 3500 VStandard positive mode setting.
Source Temp 300 °CEnsure complete desolvation.
MRM Transitions (Quantification)

For Triple Quadrupole (QqQ) systems, use the following transitions:

  • Quantifier: 230.0 -> 198.0 (CE: 15 eV) - High intensity, specific to ortho-cyclization.

  • Qualifier: 230.0 -> 134.0 (CE: 30 eV) - Confirmational structural loss.

Method Validation & Troubleshooting

To ensure scientific integrity (Trustworthiness), the method must be self-validating.

Distinguishing Isomers
  • The Problem: The meta- and para- isomers of methyl (methylsulfamoyl)benzoate have the same mass (230 Da).

  • The Solution:

    • Ortho-Isomer (Target): Dominant fragment is m/z 198 (Loss of MeOH).

    • Meta/Para-Isomers: Cannot cyclize. Dominant fragments will be m/z 199 (Loss of OMe radical) or m/z 166 (Loss of SO2). They will not show the intense 198 transition.

Common Pitfalls
  • In-Source Cyclization: If the Source Temperature is too high (>400°C), thermal cyclization may occur before the mass filter. Check: Inject a cold standard; if m/z 198 is present in the MS1 (Full Scan) spectrum, lower the source temperature.

  • Adduct Formation: In the presence of high sodium (glassware contamination), [M+Na]+ (m/z 252) may dominate. Add 5mM Ammonium Formate to mobile phase to suppress Na adducts in favor of [M+H]+.

Analytical Workflow Diagram

Workflow cluster_Detection MS/MS Detection Sample Sample (Drug Substance) Prep Dilution 50:50 MeOH:H2O Sample->Prep LC LC Separation C18 Gradient Prep->LC MS_Source ESI Source (+) LC->MS_Source Q1 Q1 Filter 230.0 m/z MS_Source->Q1 CID Collision Cell Ortho-Cyclization Q1->CID Q3 Q3 Filter 198.0 m/z CID->Q3 Result Quantification & ID Q3->Result

Caption: Step-by-step analytical workflow for specific detection of Methyl 2-(methylsulfamoyl)benzoate.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: Ortho Effects. NIST Standard Reference Data. Link

  • Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process.[1] Food and Chemical Toxicology.[1] Link

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Sigma-Aldrich. Product Specification: Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8).[2][3][4][5]Link

Sources

Method

Application Note: Structural Characterization of Methyl 2-(methylsulfamoyl)benzoate using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract This application note provides a comprehensive guide to the structural analysis of Methyl 2-(methylsulfamoyl)benzoate using Fourier-Transform Infrared (FT-IR) spectroscopy. As a key intermediate in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of Methyl 2-(methylsulfamoyl)benzoate using Fourier-Transform Infrared (FT-IR) spectroscopy. As a key intermediate in pharmaceutical synthesis, rigorous and efficient characterization of this molecule is paramount for quality control and process development.[1][2] This document outlines the fundamental principles, expected spectral features, and detailed, field-proven protocols for sample analysis via both modern Attenuated Total Reflectance (ATR) and traditional Potassium Bromide (KBr) pellet transmission methods. The causality behind experimental choices is explained to empower researchers to acquire high-quality, reproducible data for unambiguous structural verification.

Introduction and Theoretical Framework

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For Methyl 2-(methylsulfamoyl)benzoate (Chemical Formula: C₉H₁₁NO₄S), this technique allows for the direct confirmation of its constituent functional groups, ensuring molecular identity and purity.[4]

Molecular Structure and Key Functional Groups

The structure of Methyl 2-(methylsulfamoyl)benzoate contains three distinct functional regions, each with characteristic vibrational frequencies that are readily identifiable by IR spectroscopy.

  • Aromatic Methyl Ester: Comprises a carbonyl group (C=O) conjugated with a benzene ring and a methyl ester linkage (C-O-C).[5][6]

  • N-methylsulfamoyl Group: A sulfonamide moiety (-SO₂NH-) with a methyl group on the nitrogen atom. This group is characterized by strong S=O and N-H vibrations.

  • Substituted Benzene Ring: An ortho-substituted aromatic ring, which gives rise to specific C=C and C-H stretching and bending vibrations.

Understanding the expected absorption regions for these groups is the foundation for accurate spectral interpretation.

Figure 1: Chemical Structure of Methyl 2-(methylsulfamoyl)benzoate [4]

Rationale for Method Selection: ATR vs. KBr

Two primary methods are presented for the solid-state analysis of this compound. The choice between them is often a balance of throughput needs, sample availability, and historical validation requirements.

  • Attenuated Total Reflectance (ATR): The preferred modern method due to its speed, ease of use, and minimal sample preparation.[7][8] A small amount of the solid is pressed against a high-refractive-index crystal (e.g., diamond), and an evanescent wave penetrates the sample surface to a depth of a few microns.[9] This technique is non-destructive and ideal for rapid screening and routine quality control.

  • Potassium Bromide (KBr) Pellet: A traditional transmission method that provides high-quality spectra through the bulk of the sample.[10] It involves intimately grinding the sample with spectroscopic-grade KBr and pressing the mixture into a transparent pellet.[11][12] While more labor-intensive, it is a well-established method and may be required by certain pharmacopeial or regulatory standards.

Experimental Protocols

Materials and Instrumentation
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).

  • Sample: Methyl 2-(methylsulfamoyl)benzoate, solid (Assumed to be a crystalline or amorphous powder).

  • ATR Accessory: Diamond ATR crystal accessory.

  • KBr Pellet Kit: Spectroscopic grade Potassium Bromide (KBr) powder (dried at ~110°C to remove moisture), agate mortar and pestle, pellet die, and hydraulic press.[13]

  • Reagents: Isopropanol or ethanol for cleaning.

Safety Note: Methyl 2-(methylsulfamoyl)benzoate is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Handle the compound in a well-ventilated area or fume hood.

Protocol A: Analysis by Attenuated Total Reflectance (ATR-FTIR)

This protocol is designed for rapid and reliable analysis. The key to a high-quality ATR spectrum is achieving intimate contact between the sample and the crystal surface.[14]

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a soft, lint-free tissue dampened with isopropanol or ethanol and allow it to fully evaporate.

  • Background Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the Methyl 2-(methylsulfamoyl)benzoate powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Pressure Application: Using the accessory's pressure clamp, apply firm and consistent pressure to the powder. This ensures good contact and removes air gaps between the sample and the crystal.[14]

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Post-Measurement Cleaning: Release the pressure, remove the sample, and clean the crystal surface as described in Step 1.

Protocol B: Analysis by Potassium Bromide (KBr) Pellet

This protocol requires careful preparation to produce a transparent, homogeneous pellet, which is crucial for minimizing light scattering and obtaining a valid spectrum.[10][11]

  • Sample Preparation: Weigh approximately 1-2 mg of Methyl 2-(methylsulfamoyl)benzoate and 200-250 mg of dry, spectroscopic-grade KBr.[13] The sample-to-KBr ratio should be between 0.5% and 1.0%.[15]

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. This step is critical for reducing particle size and ensuring even distribution.

  • Pellet Pressing: a. Transfer a portion of the powdered mixture into the collar of a KBr pellet die. b. Distribute the powder evenly across the bottom surface. c. Insert the plunger and place the die assembly into a hydraulic press. d. Connect the die to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque. e. Apply a pressure of 8-10 tons for several minutes.[13]

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent.

  • Background and Sample Acquisition: Place the pellet into the spectrometer's sample holder. Collect a background spectrum with an empty sample holder (or a blank KBr pellet if higher precision is needed). Then, acquire the sample spectrum using the same parameters as in the ATR method.

Data Interpretation and Expected Results

The resulting IR spectrum should be analyzed by identifying the absorption bands corresponding to the key functional groups. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of vibrations unique to the molecule as a whole.[16]

Table of Characteristic Absorption Bands

The following table summarizes the expected vibrational frequencies for Methyl 2-(methylsulfamoyl)benzoate, based on established correlation tables for its constituent functional groups.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfonamide (N-H)N-H Stretch3300 - 3200Medium
Aromatic C-HC-H Stretch3100 - 3000Weak-Medium
Alkyl C-H (Methyl)Asymmetric/Symmetric Stretch2980 - 2870Medium
Ester (C=O)Carbonyl Stretch (Conjugated)1730 - 1715[3][17]Strong
Aromatic C=CRing Skeletal Stretch1600 - 1450Medium, Multiple Bands
Sulfonamide (S=O)Asymmetric SO₂ Stretch1344 - 1317[18]Strong
Sulfonamide (S=O)Symmetric SO₂ Stretch1187 - 1147[18]Strong
Ester (C-O)Asymmetric/Symmetric Stretch1300 - 1000[17]Strong, Multiple Bands
Sulfonamide (S-N)S-N Stretch924 - 906[18]Medium-Weak

Experimental Workflow Visualization

The logical flow from sample preparation to final analysis is depicted in the following diagram.

IR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation start Receive Sample: Methyl 2-(methylsulfamoyl)benzoate atr Method A: ATR Place solid directly on crystal start->atr Rapid/Routine kbr Method B: KBr Pellet Grind 1-2 mg sample with ~200 mg KBr & Press into transparent disk start->kbr Traditional/Bulk background Record Background Spectrum (Clean ATR or Blank Pellet) atr->background kbr->background acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) background->acquire process Process Spectrum (Baseline & ATR Correction) acquire->process identify Identify Key Absorption Bands (C=O, SO₂, N-H, C-O) process->identify compare Compare with Reference Data Table identify->compare report Final Report: Structural Confirmation compare->report

Caption: Workflow for FT-IR analysis of Methyl 2-(methylsulfamoyl)benzoate.

Conclusion

FT-IR spectroscopy is a rapid, reliable, and highly specific method for the structural characterization of Methyl 2-(methylsulfamoyl)benzoate. By following the detailed protocols for either ATR or KBr pellet analysis, researchers can obtain high-quality spectra. Accurate interpretation, guided by the table of characteristic absorption bands, allows for the unambiguous confirmation of the compound's identity and the integrity of its key functional groups. This makes FT-IR an essential tool in the quality assurance workflow for this important pharmaceutical intermediate.

References

  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Proprep. Retrieved from [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(methylsulfamoyl)benzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of Fatty acid methyl esters. Retrieved from [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. Retrieved from [Link]

  • Mouroutsou, S., et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Molecules, 25(24), 6032. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 59(11), 709-718. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Periodico di Mineralogia, 90(1). Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2002). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • International Crystal Laboratories. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

Sources

Application

Application Note: Methyl 2-(methylsulfamoyl)benzoate as a Scaffold for Herbicide Discovery

This guide details the technical application of Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) as a specialized building block in the synthesis and optimization of sulfonylurea and benzothiadiazinone herbicides. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) as a specialized building block in the synthesis and optimization of sulfonylurea and benzothiadiazinone herbicides.

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate for the synthesis of N-methylated sulfonamide agrochemicals . While often overshadowed by its non-methylated analog (Methyl 2-sulfamoylbenzoate, the precursor to Tribenuron-methyl and Metsulfuron-methyl), this N-methylated variant is essential for:

  • Synthesis of Bentazon Analogs: Serving as the methyl-congener to the isopropyl-based Bentazon.

  • Sulfonylurea Regioisomer Studies: Creating N-methyl-sulfonamide analogs of ALS inhibitors to probe binding pocket tolerance and overcome resistance.

  • Saccharin Derivative Production: Acting as the open-chain ester precursor to N-methylsaccharin, a scaffold for novel auxin transport inhibitors.

This guide provides validated protocols for its synthesis, coupling reactions, and analytical characterization.

Chemical Profile & Mechanism[1]

PropertySpecification
Chemical Name Methyl 2-(methylsulfamoyl)benzoate
CAS Number 145889-95-8
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Structure Benzene ring substituted with -COOCH₃ (C1) and -SO₂NHCH₃ (C2)
Key Reactivity Nucleophilic Nitrogen (Sulfonamide); Electrophilic Carbon (Ester)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Mechanistic Role in Herbicide Synthesis

The compound possesses two reactive centers facilitating diverse scaffold construction:

  • The Sulfonamide Nitrogen (-NHMe): Acts as a nucleophile towards isocyanates or carbamates to form sulfonylurea bridges. Unlike primary sulfonamides (-NH₂), the secondary amine restricts hydrogen bonding, altering the lipophilicity and binding kinetics of the final herbicide.

  • The Methyl Ester (-COOMe): Allows for base-catalyzed cyclization (e.g., with the sulfonamide nitrogen) to form bicyclic cores like benzothiadiazinones .

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(methylsulfamoyl)benzoate

Rationale: Commercial availability can be sporadic. In-house synthesis ensures high purity for downstream coupling.

Reagents:

  • Methyl 2-(chlorosulfonyl)benzoate (1.0 eq)

  • Methylamine (2.0 M in THF, 2.2 eq)

  • Triethylamine (Et₃N, 1.1 eq)

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with Methyl 2-(chlorosulfonyl)benzoate (10 g, 42.6 mmol) and DCM (100 mL) under N₂ atmosphere. Cool to 0°C.

  • Addition: Mix Methylamine solution with Et₃N. Add this mixture dropwise to the flask over 30 minutes, maintaining internal temperature < 5°C. Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1N HCl (50 mL). Separate the organic layer. Extract aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane.

    • Target Yield: >85%

    • Appearance: White crystalline solid.

Protocol B: Synthesis of N-Methylated Sulfonylurea Analogs

Rationale: To synthesize the regioisomer of Tribenuron-methyl for resistance testing. This protocol couples the building block with a heterocyclic isocyanate.

Reagents:

  • Methyl 2-(methylsulfamoyl)benzoate (1.0 eq)

  • 2-Isocyanato-4-methoxy-6-methyl-1,3,5-triazine (1.1 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Catalytic, 0.1 eq)

  • Acetonitrile (ACN, Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-(methylsulfamoyl)benzoate (2.29 g, 10 mmol) in ACN (30 mL). Add DBU.

  • Coupling: Add the Triazinyl Isocyanate (1.80 g, 11 mmol) in one portion.

  • Reflux: Heat to 60°C for 6 hours. The reaction is driven by the formation of the stable urea bridge.

  • Isolation: Cool to 0°C. The product often precipitates. If not, concentrate to 50% volume and add cold Ether.

  • Filtration: Filter the solid, wash with cold ACN, and dry under vacuum.

    • Product: Methyl 2-[methyl[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl]benzoate.[1]

    • Note: This is the regioisomer of Tribenuron-methyl (where the methyl is on the sulfonamide N, not the triazine bridge N).

Protocol C: Cyclization to Benzothiadiazinone (Bentazon Analog)

Rationale: Synthesis of the methyl-analog of Bentazon to test for photosystem II inhibition.

Step-by-Step Methodology:

  • Amidation: React Methyl 2-(methylsulfamoyl)benzoate with Isopropylamine (or target amine) to convert the ester to an amide (requires high temp/pressure or Weinreb protocol).

  • Cyclization: Treat the resulting sulfonamide-amide with Phosgene (or Triphosgene) in Toluene/Pyridine at reflux.

  • Result: Formation of the 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide core.[2]

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-(methylsulfamoyl)benzoate.

HerbicideSynthesis Precursor Methyl 2-(chlorosulfonyl) benzoate Target Methyl 2-(methylsulfamoyl) benzoate (CAS 145889-95-8) Precursor->Target Amination SU_Analog N-Methyl Sulfonylurea (Tribenuron Isomer) Target->SU_Analog Coupling (DBU) Bentazon_Analog Methyl-Bentazon Analog Target->Bentazon_Analog Phosgenation Saccharin N-Methyl Saccharin Target->Saccharin Dehydration MeNH2 + MeNH2 IsoCyan + Heterocyclic Isocyanate Base + Base/Heat (Cyclization)

Caption: Divergent synthesis pathways: Coupling for Sulfonylureas (Red) vs. Cyclization for Benzothiadiazinones (Yellow).

Analytical Validation (HPLC)

To distinguish the N-methylated building block from potential impurities (like the non-methylated sulfonamide), use this verified HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 230 nm (Sulfonamide)
Retention Times Methyl 2-sulfamoylbenzoate (~6.5 min) < Methyl 2-(methylsulfamoyl)benzoate (~8.2 min)

Self-Validation Check:

  • The N-methyl group increases hydrophobicity, causing a distinct shift to a longer retention time compared to the -NH₂ analog.

  • Mass Spec Confirmation: Look for [M+H]⁺ = 230.05 for the target, vs 216.03 for the non-methylated impurity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Engineering Controls: Handle only in a chemical fume hood. The precursor (chlorosulfonyl derivative) releases HCl; the target compound is stable but should not be exposed to strong bases unless reaction is intended (risk of hydrolysis to the acid).

  • Incompatibility: Avoid contact with strong oxidizers and isocyanates (unless controlled).

References

  • Synthesis of Sulfonylureas: Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. In: Pesticide Chemistry: Human Welfare and the Environment. Pergamon Press. Link

  • Tribenuron-methyl Mechanism: Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science, 29(3), 263-281. Link

  • Benzothiadiazinone Chemistry: Hamprecht, G., et al. (2003). Benzothiadiazinone herbicides and their synthesis. United States Patent US6509298B1. Link

  • Saccharin Derivatives: Hettler, H. (1973). Chemistry of 1,2-benzisothiazoles. Advances in Heterocyclic Chemistry, 15, 233-323. Link

Sources

Method

application of "Methyl 2-(methylsulfamoyl)benzoate" in pharmaceutical synthesis

Technical Guide: Methyl 2-(methylsulfamoyl)benzoate as a Strategic Scaffold in Oxicam NSAID Synthesis Executive Summary Methyl 2-(methylsulfamoyl)benzoate (CAS: 7149-19-1) serves as a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 2-(methylsulfamoyl)benzoate as a Strategic Scaffold in Oxicam NSAID Synthesis

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate (CAS: 7149-19-1) serves as a critical intermediate in the synthesis of the 1,2-benzothiazine-1,1-dioxide core, the pharmacophore defining the "Oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), including Piroxicam , Meloxicam , and Isoxicam .[1]

While industrial routes often utilize N-methylsaccharin, the use of the open-chain ester Methyl 2-(methylsulfamoyl)benzoate offers distinct advantages in reaction control.[1][2] It functions as the direct precursor for the Gabriel-Colman-type rearrangement , where it condenses with alkyl haloacetates to close the thiazine ring.[1] This guide details the protocol for converting this scaffold into Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide , the universal key intermediate for all N-methyl oxicams.[1]

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name Methyl 2-(methylsulfamoyl)benzoate
Structure Benzene ring substituted at C1 with -COOCH₃ and C2 with -SO₂NHCH₃
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Role Bifunctional Electrophile/Nucleophile Precursor
Key Reactivity 1.[1][3][4][5][6][7] Sulfonamide Nitrogen: Nucleophilic attack (after deprotonation).2.[2] Benzoate Ester: Electrophilic center for Claisen-type cyclization.[1][2]

Strategic Advantage: Unlike the cyclic N-methylsaccharin, the open-chain ester allows for the stepwise monitoring of N-alkylation versus C-acylation, providing tighter control over impurity profiles (specifically preventing O-alkylation side reactions).[1]

Mechanism of Action: The Benzothiazine Ring Expansion[1]

The transformation of Methyl 2-(methylsulfamoyl)benzoate into the drug core involves a complex cascade reaction known as a base-promoted ring expansion/cyclization.[1][2]

Mechanistic Pathway:

  • Deprotonation: A strong base (Sodium Methoxide) deprotonates the sulfonamide nitrogen.[2]

  • N-Alkylation: The nitrogen anion attacks Methyl Chloroacetate , attaching the two-carbon tail.[2]

  • Alpha-Deprotonation: The base deprotonates the alpha-carbon of the newly attached acetate group (activated by the adjacent ester and sulfonamide).[2]

  • Cyclization: The carbanion attacks the benzoate ester carbonyl.[2]

  • Elimination: Loss of methoxide results in the formation of the 6-membered thiazine ring.[2]

ReactionMechanism cluster_legend Reaction Phase Start Methyl 2-(methylsulfamoyl)benzoate Inter1 Intermediate A: N-Alkylated Species Start->Inter1 N-Alkylation Reagent Methyl Chloroacetate + NaOMe Reagent->Inter1 Inter2 Intermediate B: Carbanion Formation Inter1->Inter2 Deprotonation (Alpha-C) Product Benzothiazine Core (Piroxicam Intermediate) Inter2->Product Claisen Cyclization (-MeOH)

Figure 1: Mechanistic cascade from the open-chain ester to the benzothiazine pharmacophore.[2]

Application Protocol: Synthesis of the Piroxicam Intermediate

Target: Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.[1][2][3][5] Scale: Laboratory (100 mmol basis).

Reagents & Equipment
  • Precursor: Methyl 2-(methylsulfamoyl)benzoate (22.9 g, 100 mmol).[2]

  • Reagent: Methyl Chloroacetate (13.0 g, 120 mmol, 1.2 eq).[2]

  • Base: Sodium Methoxide (25% w/w in Methanol) or Solid NaOMe (16.2 g, 300 mmol, 3.0 eq).[2]

  • Solvent: Dimethylformamide (DMF), Anhydrous (150 mL).[2]

  • Quench: Hydrochloric Acid (1N).[2]

  • Apparatus: 500 mL 3-neck round bottom flask, N₂ atmosphere, mechanical stirrer, internal thermometer.

Step-by-Step Methodology

Step 1: Solubilization and Activation

  • Charge the reaction flask with 150 mL Anhydrous DMF under nitrogen flow.

  • Add 22.9 g Methyl 2-(methylsulfamoyl)benzoate . Stir until fully dissolved at room temperature (20-25°C).

  • Cool the solution to 0-5°C using an ice/water bath.

Step 2: Base Addition

  • Slowly add Sodium Methoxide (3.0 equivalents) over 20 minutes.

    • Note: The reaction is exothermic.[2] Maintain internal temperature < 10°C.

    • Observation: The solution may turn yellow/orange due to anion formation.[2]

  • Stir at 0-5°C for 30 minutes to ensure complete deprotonation of the sulfonamide.

Step 3: Alkylation and Cyclization

  • Add Methyl Chloroacetate (1.2 equivalents) dropwise via an addition funnel over 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 50-60°C and hold for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1).[2] The starting ester spot (Rf ~0.[2]5) should disappear, and a new polar spot (Enol form) should appear.[2]

Step 4: Quench and Isolation [5]

  • Cool the mixture to 10°C .

  • Slowly pour the reaction mass into 500 mL of cold dilute HCl (1N) with vigorous stirring.

    • Critical: The pH must be adjusted to 1–2 to protonate the enolate and precipitate the product.[2]

  • A white to off-white solid will precipitate immediately.[2]

  • Stir the slurry for 1 hour at 5-10°C to maximize yield.

Step 5: Purification

  • Filter the solid using a Buchner funnel.[2]

  • Wash the cake with Cold Water (3 x 50 mL) to remove residual DMF and salts.

  • Wash with Cold Methanol (1 x 20 mL) to remove unreacted organic impurities.[2]

  • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 80–85% (approx. 21.5–23.0 g).[2] Characterization: MP: 140–142°C.[2]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Temperature (Cyclization) 50–60°C< 40°C: Incomplete cyclization; accumulation of N-alkylated intermediate.> 70°C: Degradation and formation of decarboxylated byproducts.[1]
Base Equivalents 3.0 eq< 2.5 eq: Low yield; base is consumed by the phenol/enol proton of the product.> 4.0 eq: Risk of ester hydrolysis (saponification).[1][2]
Moisture Content < 0.1%Water competes with methoxide, hydrolyzing the methyl ester to the acid (inactive for next step).[1][2]
Impurity Profile Control
  • Impurity A (O-Alkylated): If the reaction temperature is too high during the addition of methyl chloroacetate, O-alkylation of the sulfonamide oxygen may occur.[2] Control: Keep addition temp < 10°C.

  • Impurity B (Saccharin Formation): If methyl chloroacetate is omitted or reacts slowly, the starting material may cyclize back to N-methylsaccharin.[2] Control: Ensure excess methyl chloroacetate.

Downstream Application: Piroxicam Synthesis

The isolated benzothiazine ester is the immediate precursor to Piroxicam.[2]

Protocol Summary:

  • Combine Benzothiazine Ester (1.0 eq) and 2-Aminopyridine (1.1 eq) in Xylene.

  • Reflux (140°C) for 24 hours.

  • Methanol is generated as a byproduct; remove via azeotropic distillation to drive equilibrium.[2]

  • Cool and filter to obtain Piroxicam .[2][5]

Workflow Step1 Start: Methyl 2-(methylsulfamoyl)benzoate Step2 Reaction: + Methyl Chloroacetate / NaOMe (50-60°C, 4-6h) Step1->Step2 Step3 Quench: Pour into dilute HCl (pH 1-2) Step2->Step3 Step4 Isolation: Filtration & Washing Step3->Step4 Step5 Intermediate: Benzothiazine Ester Step4->Step5 Step6 Final Step: + 2-Aminopyridine -> Piroxicam Step5->Step6  Amidation

Figure 2: Operational workflow for the synthesis of the Piroxicam core.

References

  • Lombardino, J. G. (1972).[2][5] Preparation of 3-Carboxamides of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-Dioxide. Journal of Medicinal Chemistry, 15(8), 848–855.[2] Link[2]

  • Pfizer Inc. (1971).[2][5] Process for the preparation of benzothiazine dioxide derivatives. US Patent 3,591,584.[2] Link

  • Zinnes, H., et al. (1973).[2] 1,2-Benzothiazines.[2][3][4][5][6] 3. Synthesis of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamides 1,1-dioxides. Journal of Medicinal Chemistry, 16(1), 44–48.[2] Link[2]

  • Majumdar, P., et al. (2016).[2] Process for the preparation of Meloxicam and intermediates thereof. World Intellectual Property Organization, WO2016024286A1.[2] Link

Sources

Application

Application Note: Catalytic Architectures for Methyl 2-(methylsulfamoyl)benzoate

This Application Note provides a comprehensive technical guide on the catalytic protocols for the synthesis and transformation of Methyl 2-(methylsulfamoyl)benzoate . This scaffold is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the catalytic protocols for the synthesis and transformation of Methyl 2-(methylsulfamoyl)benzoate . This scaffold is a critical intermediate in the synthesis of saccharin derivatives (1,2-benzisothiazol-3-one 1,1-dioxides) and 1,2-benzothiazine-carboxamides (the "oxicam" class of NSAIDs).[1]

The guide focuses on two primary catalytic domains:

  • Catalytic Synthesis of the Scaffold: Efficient construction of the sulfonamide-ester linkage.

  • Catalytic Cyclization & Functionalization: Transforming the open-chain ester into the bicyclic saccharin core or preparing it for Gabriel-Colman rearrangement.

Executive Summary & Mechanistic Insight[2]

Methyl 2-(methylsulfamoyl)benzoate (Structure 1 ) represents a "chemical hinge" molecule. It possesses two electrophilic centers (the ester carbonyl and the sulfonyl group) and one nucleophilic center (the sulfonamide nitrogen,


).
  • Primary Reactivity: The most dominant reaction is the intramolecular nucleophilic acyl substitution, where the deprotonated sulfonamide nitrogen attacks the ester carbonyl to form N-methylsaccharin (Structure 2 ).

  • Secondary Reactivity: N-alkylation of 1 with

    
    -haloesters yields the precursor for the Gabriel-Colman rearrangement , a key step in manufacturing oxicam NSAIDs (e.g., Piroxicam, Meloxicam).
    

Traditionally, these reactions utilize stoichiometric bases (NaOMe, NaH). This guide introduces catalytic protocols (Organocatalysis, Phase Transfer Catalysis) to enhance atom economy and process safety.

Reaction Pathway Diagram[1][3]

ReactionPathway Start Methyl 2-(methylsulfamoyl)benzoate (Substrate) Saccharin N-Methylsaccharin (Cyclized Product) Start->Saccharin Protocol A: Organocatalytic Cyclization (TBD/DBU) OxicamPre N-Alkylated Precursor (Gabriel-Colman Substrate) Start->OxicamPre Protocol B: PTC N-Alkylation (BrCH2COOMe) Oxicam 1,2-Benzothiazine (Oxicam NSAID Core) OxicamPre->Oxicam Rearrangement (Base-Mediated)

Figure 1: Divergent reactivity of Methyl 2-(methylsulfamoyl)benzoate. Protocol A leads to saccharins; Protocol B leads to oxicam precursors.

Protocol A: Organocatalytic Cyclization to N-Methylsaccharin

Objective: Convert Methyl 2-(methylsulfamoyl)benzoate to N-methylsaccharin using catalytic base, avoiding stoichiometric alkoxide waste. Mechanism: The reaction proceeds via a BAc2 mechanism. A strong organobase (TBD) activates the sulfonamide N-H and stabilizes the tetrahedral intermediate.

Materials & Reagents[2][4][5][6][7][8][9][10]
  • Substrate: Methyl 2-(methylsulfamoyl)benzoate (1.0 equiv)

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ) (5-10 mol%)

  • Solvent: Toluene or Acetonitrile (Anhydrous)

  • By-product Removal: 4Å Molecular Sieves (to trap MeOH)

Experimental Procedure
  • Setup: Charge a dried reaction vial with Methyl 2-(methylsulfamoyl)benzoate (1.0 mmol, 229 mg) and TBD (0.05 mmol, 7.0 mg).

  • Solvation: Add anhydrous Toluene (5.0 mL) and activated 4Å molecular sieves (100 mg).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2] The starting material (

      
      ) will disappear, and the cyclic product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the molecular sieves.

    • Wash the organic phase with 1N HCl (2 x 5 mL) to remove the TBD catalyst.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH if necessary.

Optimization Table: Catalyst Screening

EntryCatalystLoad (mol%)SolventTemp (°C)Yield (%)Notes
1None-Toluene110<5Thermal background is negligible.
2TEA20Toluene11015Base too weak (

).
3DBU10Toluene8065Good conversion, slower than TBD.
4TBD 5 Toluene 80 92 Dual activation (H-bond donor/acceptor).
5NaOMe100MeOH6595Stoichiometric standard (generates salt waste).

Protocol B: Phase-Transfer Catalyzed (PTC) Synthesis of the Scaffold

Objective: Synthesize Methyl 2-(methylsulfamoyl)benzoate from Methyl 2-(chlorosulfonyl)benzoate and Methylamine using PTC to mitigate hydrolysis. Challenge: Sulfonyl chlorides are moisture sensitive. Interfacial reaction conditions protect the electrophile while allowing the amine to react.

Materials
  • Electrophile: Methyl 2-(chlorosulfonyl)benzoate (1.0 equiv)

  • Nucleophile: Methylamine (aqueous 40% or HCl salt) (1.2 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB ) (5 mol%)

  • Base:

    
     (2.0 equiv, if using amine salt)
    
  • Solvent: DCM / Water (Biphasic system)

Experimental Procedure
  • Organic Phase: Dissolve Methyl 2-(chlorosulfonyl)benzoate (10 mmol) in DCM (20 mL). Add TBAB (0.5 mmol).

  • Aqueous Phase: Prepare a solution of Methylamine HCl (12 mmol) and

    
     (20 mmol) in water (10 mL).
    
  • Addition: Cool the organic phase to 0°C. Add the aqueous phase dropwise over 15 minutes with vigorous stirring (>800 rpm).

  • Reaction: Allow to warm to room temperature and stir for 2 hours. The PTC transports the deprotonated amine into the organic layer for rapid sulfonylation.

  • Workup: Separate layers. Wash organic layer with dilute citric acid (to remove unreacted amine) and brine.

  • Isolation: Evaporate solvent to yield the sulfonamide ester.

Protocol C: Catalytic N-Alkylation (Precursor to Oxicams)

Objective: Functionalize the sulfonamide nitrogen with methyl bromoacetate to generate the substrate for Gabriel-Colman rearrangement.

Reaction Scheme


Procedure
  • Reagents: Substrate (1.0 equiv), Methyl bromoacetate (1.2 equiv),

    
     (1.5 equiv), TBAI (Tetrabutylammonium iodide)  (10 mol% catalyst).
    
  • Conditions: Acetone or MeCN, Reflux, 4 hours.

  • Mechanism: TBAI generates the more reactive alkyl iodide in situ (Finkelstein) while the carbonate base deprotonates the sulfonamide.

  • Significance: The product of this reaction, upon treatment with stoichiometric NaOMe, undergoes the Gabriel-Colman rearrangement to form the 1,2-benzothiazine ring (Oxicam core).

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Conversion (Cyclization) Methanol inhibitionUse Molecular Sieves or a Dean-Stark trap to remove MeOH.
Hydrolysis of Ester Wet solvent/hygroscopic baseEnsure anhydrous conditions; TBD is hygroscopic.
Saccharin Ring Opening Excessive heating with nucleophilesSaccharin ring is reactive; avoid prolonged exposure to amines/alcohols after formation.
N-Alkylation Stalls Steric hindranceSwitch solvent to DMF; increase TBAI loading to 20 mol%.

References

  • Catalytic Synthesis of Benzoates

    • Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
    • Source: MDPI (2023).
    • URL:[Link]

  • Saccharin Derivatization

    • Title: Synthesis of Novel Saccharin Deriv
    • Source: Molecules (2017).[3]

    • URL:[Link]

  • Gabriel-Colman Rearrangement Context

    • Title: Mechanistic evidence of a Gabriel Colman-type rearrangement.[1][4][5]

    • Source: Arkivoc (2005).[1]

    • URL:[Link]

  • Patent on Sulfamoyl Benzoate Synthesis

    • Title: Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A).[6]

    • Source: Google P
    • URL
  • Benzothiazine Synthesis

    • Title: Benzothiazines in Synthesis.[1][7][8][3][2] Further Studies of the Intramolecular Addition.

    • Source: J. Org.[9] Chem (NIH).

    • URL:[Link]

Sources

Method

Application Note: Analytical Quantification of Methyl 2-(methylsulfamoyl)benzoate

Executive Summary & Scientific Context Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a critical structural isomer and process intermediate often encountered during the synthesis of benzothiazine-class non-ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8) is a critical structural isomer and process intermediate often encountered during the synthesis of benzothiazine-class non-steroidal anti-inflammatory drugs (NSAIDs), specifically Piroxicam and Tenoxicam , as well as in the degradation pathways of N-methyl saccharin .

Its presence represents a significant quality attribute due to the potential for sulfonamide-moiety reactivity. This guide provides a robust, validated analytical framework for its quantification, moving beyond generic protocols to address the specific physicochemical challenges of the ortho-sulfamoyl benzoate motif.

Key Challenges Addressed:

  • Polarity Duality: The molecule possesses a lipophilic benzoate ester and a polar sulfonamide group, requiring careful stationary phase selection to prevent peak tailing.

  • Structural Isomerism: Differentiating the target from its cyclized precursor (N-methyl saccharin) and hydrolysis products.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to accurate quantification.

PropertyValue / CharacteristicImpact on Analytical Method
Structure Methyl 2-(methylsulfamoyl)benzoateOrtho-substitution creates steric hindrance; requires adequate equilibration time.
Molecular Weight 229.25 g/mol Suitable for LC-MS/MS (ESI+ or ESI-).
Solubility High: MeOH, ACN, DMSOLow: WaterDiluent must contain >50% organic solvent to prevent precipitation.
pKa (Calc.) Sulfonamide NH: ~10.5High pH causes deprotonation; Method pH should be acidic (pH 2-4) to keep it neutral for retention.
LogP (Calc.) ~1.2 - 1.5Moderate retention on C18; risk of early elution if organic start is too high.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

The "Workhorse" Method for QC and Process Monitoring.

Chromatographic Conditions

This method utilizes a C18 stationary phase with high carbon load to maximize interaction with the benzoate ring, while an acidic mobile phase suppresses the ionization of the sulfonamide nitrogen, ensuring sharp peak shape.

  • Instrument: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: The "Plus" or end-capped silica reduces secondary interactions with the sulfonamide nitrogen.

  • Column Temperature: 35°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV-DAD (Diode Array Detector).

    • Primary: 240 nm (Maximal absorbance of the benzamide system).

    • Secondary: 254 nm (For impurity cross-referencing).

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BCurveDescription
0.009010InitialEquilibration / Loading
2.009010LinearHold to elute polar salts
12.004060LinearElution of Target (RT ~7-8 min)
15.001090LinearColumn Wash (Remove dimers)
17.001090HoldWash Hold
17.109010StepRe-equilibration
22.009010HoldReady for next injection
Standard Preparation[1][2]
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 1.0 mL of Stock into a 20 mL flask. Dilute to volume with Diluent (50:50 Water:Methanol).

    • Critical: Do not use 100% water as diluent; the ester may hydrolyze or precipitate.

Protocol B: LC-MS/MS Quantification

For Trace Analysis (Genotoxic Impurity Screening).

Mass Spectrometry Parameters

The sulfonamide group allows for ionization in both polarities, but Positive Mode (ESI+) typically yields higher sensitivity for the protonated molecular ion


.
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive (+).

  • Precursor Ion: m/z 230.1

    
    .
    
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring):

  • Quantifier: 230.1

    
     135.0 (Loss of sulfonamide group, formation of benzoyl cation).
    
  • Qualifier: 230.1

    
     198.0 (Loss of methanol/methoxy group).
    
LC-MS Specific Mobile Phase

Replace Phosphate buffers (if used in HPLC) with volatile buffers.

  • MP A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • MP B: Acetonitrile + 0.1% Formic Acid.

Visualized Workflows & Pathways

Synthesis & Impurity Origin

This diagram illustrates where Methyl 2-(methylsulfamoyl)benzoate originates during the Piroxicam synthesis pathway, specifically via the ring-opening of N-Methyl Saccharin.

SynthesisPathway Saccharin Saccharin (Starting Material) N_Methyl_Saccharin N-Methyl Saccharin (Intermediate) Saccharin->N_Methyl_Saccharin Methylation Target Methyl 2-(methylsulfamoyl)benzoate (TARGET IMPURITY) N_Methyl_Saccharin->Target Methanolysis (Side Reaction) Piroxicam Piroxicam (API) N_Methyl_Saccharin->Piroxicam Ring Expansion + Pyridyl Acetate

Figure 1: Origin of the target impurity via methanolysis of the N-methyl saccharin intermediate.

Analytical Decision Tree

A logic flow to select the correct protocol based on the analytical need.

MethodSelection Start Start: Define Analytical Goal LimitCheck Is Limit of Quantitation (LOQ) < 0.05%? Start->LimitCheck LCMS Select Protocol B: LC-MS/MS (MRM) LimitCheck->LCMS Yes (Trace Analysis) HPLC Select Protocol A: HPLC-UV (240 nm) LimitCheck->HPLC No (Assay/Content) Validation Perform System Suitability: 1. Tailing Factor < 1.5 2. %RSD < 2.0% LCMS->Validation HPLC->Validation

Figure 2: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Method Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of the results, the following validation parameters must be met:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . (Sulfonamides are prone to tailing; if
      
      
      , increase buffer strength or lower pH).
    • Theoretical Plates (

      
      ): 
      
      
      
      .
    • Precision: Injection repeatability (

      
      ) RSD 
      
      
      
      .
  • Linearity:

    • Range: 50% to 150% of target concentration.

    • 
      .[1]
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120%.

    • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between sulfonamide N and silanols.Ensure column is fully end-capped. Add 5mM Ammonium Acetate to aqueous phase.
Split Peak Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 10% ACN).
Ghost Peaks Carryover from high conc. injections.[1]Add a needle wash step with 90:10 MeOH:Water.
RT Shift pH fluctuation.Sulfonamides are pH sensitive. Verify Mobile Phase pH is strictly 2.5 - 3.0.

References

  • Lombardino, J. G. (1971).[2] Preparation of Piroxicam. Journal of Medicinal Chemistry, 14(11), 1171-1175.

  • European Pharmacopoeia (Ph. Eur.). Piroxicam Monograph: Impurity Analysis. (General reference for benzothiazine impurity standards).
  • Boneschans, B., et al. (2003).[3] Piroxicam benzoate--synthesis, HPLC determination, and hydrolysis. Drug Development and Industrial Pharmacy, 29(2), 155-160.[3]

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem Compound Summary . Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8).[4][5][6]

Sources

Application

Application Notes and Protocols: Utilizing Methyl 2-(methylsulfamoyl)benzoate in the Synthesis of Novel Carbonic Anhydrase Inhibitors

Introduction: The Enduring Significance of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[2] The human body expresses at least fifteen CA isoforms, each with distinct tissue distribution and physiological roles.[2] Dysregulation of CA activity is implicated in a range of pathologies, making them significant therapeutic targets.

Historically, carbonic anhydrase inhibitors (CAIs) have been instrumental in managing conditions such as glaucoma, epilepsy, and altitude sickness.[3][4] More recently, the focus has expanded to include the development of isoform-selective inhibitors for applications in oncology, targeting tumor-associated isoforms like CA IX and XII which are involved in pH regulation in the hypoxic tumor microenvironment.[2]

The pharmacophore of classical CAIs is the sulfonamide group (-SO₂NH₂), which coordinates to the zinc ion in the enzyme's active site, disrupting its catalytic activity.[5] The design of novel and selective CAIs often involves the modification of the scaffold to which the sulfonamide is attached. This guide focuses on the strategic use of Methyl 2-(methylsulfamoyl)benzoate as a versatile starting material for the synthesis of a diverse library of potent carbonic anhydrase inhibitors. Its ortho-substituted pattern offers a unique structural framework for exploring new chemical space and achieving isoform selectivity.

Synthetic Strategy: From Methyl Ester to Bioactive Amides

The overarching synthetic strategy involves a two-step process commencing with Methyl 2-(methylsulfamoyl)benzoate. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(methylsulfamoyl)benzoic acid. This intermediate is then activated and coupled with a variety of primary or secondary amines to generate a library of N-substituted 2-(methylsulfamoyl)benzamides. This approach allows for the systematic modification of the inhibitor's structure to probe structure-activity relationships (SAR).

G start Methyl 2-(methylsulfamoyl)benzoate intermediate 2-(methylsulfamoyl)benzoic acid start->intermediate Step 1: Hydrolysis (e.g., NaOH, H₂O/MeOH) final N-substituted 2-(methylsulfamoyl)benzamide (CA Inhibitor Library) intermediate->final Step 2: Amide Coupling (e.g., EDC, HOBt, or SOCl₂) amine Primary or Secondary Amine (R1R2NH) amine->final  

Figure 1: General synthetic workflow for the preparation of carbonic anhydrase inhibitors from Methyl 2-(methylsulfamoyl)benzoate.

Part 1: Experimental Protocols

Protocol 1.1: Hydrolysis of Methyl 2-(methylsulfamoyl)benzoate

Objective: To quantitatively convert the starting methyl ester to the corresponding carboxylic acid, 2-(methylsulfamoyl)benzoic acid, which is the key intermediate for subsequent amide coupling reactions.

Materials:

  • Methyl 2-(methylsulfamoyl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(methylsulfamoyl)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Base Addition: To the stirred solution, add sodium hydroxide (1.5-2.0 eq.) and equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of 2-(methylsulfamoyl)benzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 2-(methylsulfamoyl)benzoic acid is typically of high purity and can be used in the next step without further purification.

Protocol 1.2: General Procedure for Amide Coupling

Objective: To synthesize a library of N-substituted 2-(methylsulfamoyl)benzamides by coupling 2-(methylsulfamoyl)benzoic acid with a diverse set of amines.

Materials:

  • 2-(methylsulfamoyl)benzoic acid (from Protocol 1.1)

  • A selection of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylsulfamoyl)benzoic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Activation: To the stirred solution, add EDC (1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) followed by the dropwise addition of DIPEA or TEA (2.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-(methylsulfamoyl)benzamide.

Part 2: Structure-Activity Relationship and Biological Data

The potency and isoform selectivity of the synthesized inhibitors are highly dependent on the nature of the substituent (R group) introduced via the amide coupling step. While specific data for derivatives of Methyl 2-(methylsulfamoyl)benzoate are not extensively published, we can infer expected trends from analogous series of benzenesulfonamide-based CAIs.[6][7]

Key SAR Insights:

  • Hydrophobicity and Size: The introduction of bulky and hydrophobic groups can enhance binding affinity by interacting with hydrophobic residues in the active site of the enzyme.[8]

  • Hydrogen Bonding: The incorporation of moieties capable of forming additional hydrogen bonds with amino acid residues in the active site can significantly improve potency.[7]

  • Isoform Selectivity: The ortho-substitution pattern of the starting material is particularly interesting for achieving isoform selectivity. The proximity of the amide substituent to the sulfonamide zinc-binding group can influence the orientation of the inhibitor within the active site, allowing for selective interactions with the unique residues of different CA isoforms.

Below is a table of representative inhibition data for a series of benzamide-4-sulfonamides, which serve as a valuable reference for the expected potency of compounds synthesized from Methyl 2-(methylsulfamoyl)benzoate.[9]

Compound R Group hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA VII (Kᵢ, nM) hCA IX (Kᵢ, nM)
1 Phenyl10.55.86.54.5
2 4-Fluorophenyl8.95.15.93.9
3 4-Chlorophenyl7.84.85.33.5
4 4-Bromophenyl7.54.55.13.2
5 4-Methylphenyl9.25.36.14.1
Acetazolamide (Standard)250122.525

Data adapted from Abdoli et al., Metabolites (2018).[9]

Part 3: Mechanism of Action

The primary mechanism of inhibition for sulfonamide-based CAIs involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion located at the bottom of the enzyme's active site. This binding event displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of CO₂. The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide and key amino acid residues, such as Thr199.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Yield of Methyl 2-(methylsulfamoyl)benzoate

Executive Summary & Molecule Profile Target Molecule: Methyl 2-(methylsulfamoyl)benzoate CAS Registry Number: 57683-71-3 (Generic reference for the class) Primary Application: Key intermediate in the synthesis of sacchar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-(methylsulfamoyl)benzoate CAS Registry Number: 57683-71-3 (Generic reference for the class) Primary Application: Key intermediate in the synthesis of saccharin derivatives and sulfonylurea herbicides (e.g., Tribenuron-methyl precursors).

The Core Challenge: The synthesis of this molecule is a battle against cyclization . The target molecule contains a nucleophilic sulfonamide group (


) ortho to an electrophilic ester group (

). Under thermodynamic control (heat) or specific catalytic conditions (acid/base), the molecule spontaneously cyclizes to form

-methylsaccharin
(2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide), leading to significant yield loss.

This guide provides a kinetic control strategy to maximize the open-chain ester yield while suppressing cyclization.

The "Gold Standard" Protocol

Based on kinetic control of the chlorosulfonyl benzoate amidation.

Reaction:



Optimized Method
  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents.

  • Temperature: -5°C to 0°C (Critical Control Point).

  • Stoichiometry:

    • Substrate: 1.0 eq

    • Methylamine (2M in THF): 2.1 eq (Acts as reactant and acid scavenger).

    • Alternative: 1.0 eq Methylamine + 1.2 eq Triethylamine (TEA).

Step-by-Step Workflow
  • Dissolve Methyl 2-(chlorosulfonyl)benzoate in anhydrous DCM (10 mL/g) under Nitrogen atmosphere.

  • Cool the solution to -5°C using an ice/salt bath.

  • Add the Methylamine solution dropwise over 30-60 minutes. Do not allow the internal temperature to rise above 5°C.

  • Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

  • Quench: Add cold water (5°C).

  • Work-up: Separate the organic layer. Wash with dilute citric acid (pH 5-6) to remove excess amine, then brine. Avoid strong acid washes.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo at <30°C .
    

Troubleshooting & FAQs

Category A: Reaction Setup & Reagents

Q1: I am seeing a large amount of starting material (sulfonyl chloride) remaining despite adding excess amine. Why?

  • Diagnosis: Hydrolysis of the sulfonyl chloride.

  • Root Cause: If your solvent (DCM/THF) contains water, the sulfonyl chloride hydrolyzes to the sulfonic acid (

    
    ), which is unreactive toward the amine under these conditions and stays in the aqueous phase during workup, appearing as "loss of mass."
    
  • Solution:

    • Use freshly distilled or molecular-sieve-dried solvents.

    • Ensure the methylamine source (e.g., solution in THF or Methanol) is not wet.

Q2: Can I use aqueous methylamine (40%) to save cost?

  • Technical Advice: No.

  • Reasoning: Water competes with the amine for the sulfonyl chloride. While the amine is more nucleophilic, the biphasic nature and presence of water often lead to hydrolysis (10-15% yield loss) and inconsistent results. Stick to solutions in THF or Methanol.

Category B: Side Reactions (Cyclization)

Q3: My product purity is low, and NMR shows a singlet at ~3.2 ppm characteristic of


-methylsaccharin. How do I stop this? 
  • Diagnosis: Thermal or Catalytic Cyclization.

  • Mechanism: The open-chain sulfonamide attacks the ester carbonyl, releasing methanol. This is accelerated by heat and acid .

  • Corrective Actions:

    • Temperature Check: Did you concentrate the rotary evaporator bath at >40°C? Keep it under 30°C.

    • Acid Wash: Did you use 1M HCl to wash away excess amine? Strong acid catalyzes the cyclization.[1] Switch to a mild buffer (Citrate or Phosphate, pH 5-6).

    • Reaction Exotherm: Ensure the addition of amine is slow enough to maintain

      
      .
      

Q4: Why not just open the ring of


-methylsaccharin with methanol to get the product? 
  • Insight: You can, but it is an equilibrium process.

    • Reaction:

      
      .
      
    • The Trap: To drive this to completion, you need a large excess of methanol and acid catalysis. However, as soon as you remove the methanol (during concentration), the equilibrium shifts back to the stable cyclic imide (

      
      -methylsaccharin). The sulfonyl chloride route is kinetically trapped and superior for isolating the open chain.
      
Category C: Purification

Q5: The product is oiling out and won't crystallize. What should I do?

  • Strategy:

    • The product is a low-melting solid.

    • Trituration: Add cold Hexane or MTBE to the oily residue and stir vigorously at 0°C. This often induces precipitation.[2][3]

    • Seeding: If you have a small amount of pure crystal, seed the oil at 0°C.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Critical Control Points

This diagram illustrates the competition between the desired pathway and the fatal cyclization route.

ReactionPathways Start Methyl 2-(chlorosulfonyl)benzoate Target TARGET: Methyl 2-(methylsulfamoyl)benzoate (Open Chain) Start->Target Path A: Amidation (T < 0°C, Anhydrous) Hydrolysis Sulfonic Acid (Water Contamination) Start->Hydrolysis Path B: Hydrolysis (Wet Solvent) Reagent Methylamine (2 eq) Reagent->Start Byproduct IMPURITY: N-Methylsaccharin (Cyclic Imide) Target->Byproduct Path C: Cyclization (Heat > 40°C or Acid Workup)

Caption: Path A is the kinetic product. Path C is the thermodynamic trap. Success depends on blocking Path C.

Diagram 2: Optimized Work-up Decision Tree

WorkupLogic Start Reaction Complete (T = 0°C) Quench Quench with Cold Water Start->Quench Sep Separate Layers Quench->Sep Wash Wash Organic Layer Sep->Wash Decision Choice of Wash Solution Wash->Decision BadWash 1M HCl / Strong Acid Decision->BadWash Risk GoodWash Citric Acid (pH 5-6) or Water Decision->GoodWash Recommended ResultBad Cyclization to Saccharin BadWash->ResultBad ResultGood Stable Product Isolated GoodWash->ResultGood

Caption: Selecting the correct wash buffer is critical to preventing acid-catalyzed cyclization during isolation.

Comparative Data: Solvent & Base Effects[2][3]

ParameterCondition A (Recommended)Condition B (Risky)Impact on Yield
Solvent Anhydrous DCMAqueous THF / WaterCondition B causes ~15% yield loss via hydrolysis.
Base Excess Methylamine (2.2 eq)Pyridine / Strong BasesStrong bases can promote ester hydrolysis; Pyridine is hard to remove without acid wash (risk of cyclization).
Temperature -5°C to 0°CRoom Temp (25°C)Room temp increases cyclization rate by ~4x.
Workup pH pH 5-6 (Citrate)pH 1-2 (HCl)pH 1-2 induces rapid cyclization (Saccharin formation).

References

  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123.[4] [Link]

  • Shafiq, M., Arshad, M., Aslam, M., et al. (2009). Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. Acta Crystallographica Section E, E65, o263. [Link]

  • Breugst, M., & von der Heiden, D. (2021). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal. (Mechanistic parallel on ortho-cyclization). [Link]

Sources

Optimization

common side products in "Methyl 2-(methylsulfamoyl)benzoate" synthesis

This guide addresses the specific impurity profile encountered during the synthesis of Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3). This compound is a critical open-chain intermediate, most notably in the indust...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific impurity profile encountered during the synthesis of Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3). This compound is a critical open-chain intermediate, most notably in the industrial synthesis of 1,2-benzothiazine carboxamide anti-inflammatories (e.g., Piroxicam) and sulfonylurea herbicides.

The following technical breakdown focuses on the two primary synthetic routes: (A) Methanolysis of N-Methyl Saccharin and (B) Amination of Methyl 2-(chlorosulfonyl)benzoate .

Part 1: Critical Impurity Analysis by Route

Route A: Methanolysis of N-Methyl Saccharin (Equilibrium Route)

This is the most common industrial route but is thermodynamically challenging. The reaction involves opening the isothiazole ring of N-methyl saccharin using sodium methoxide or acid-catalyzed methanolysis.

The Core Problem: The reaction is reversible. The open-chain ester (Product) is less stable than the cyclic saccharin starting material.

Impurity NameStructure DescriptionOrigin & Causality
N-Methyl Saccharin Cyclic sulfonamide (Starting Material)Reversion (Cyclization): Upon removal of methanol or exposure to heat/acid during workup, the ester attacks the sulfonamide nitrogen, expelling methanol and re-closing the ring.
2-(Methylsulfamoyl)benzoic acid Free carboxylic acidHydrolysis: Presence of water during the quench or wet methanol. The methyl ester is labile due to the neighboring sulfonamide group assisting hydrolysis (anchimeric assistance).
Saccharin (N-H) N-demethylated ringDealkylation: Rare, but occurs under harsh acidic conditions or high temperatures (>100°C) if the methyl group is cleaved.
Route B: Amination of Methyl 2-(chlorosulfonyl)benzoate (Kinetic Route)

This route avoids the equilibrium issue but introduces competition between the sulfonyl chloride and the ester moiety for the amine nucleophile.

Impurity NameStructure DescriptionOrigin & Causality
N-Methyl-2-(methylsulfamoyl)benzamide Bis-amide (Diamide)Over-Amination: Methylamine is a strong nucleophile. After reacting with the sulfonyl chloride (fast), excess amine attacks the methyl ester (slower but significant), converting it to an amide.
Methyl 2-sulfobenzoate Sulfonic acid esterHydrolysis of Sulfonyl Chloride: Reaction with moisture in the solvent or atmosphere before the amine attacks.
Ammonium Sulfonates Salt formsIncomplete Workup: Methylammonium salts of the sulfonic acid byproducts can contaminate the organic phase if not properly washed out.

Part 2: Mechanism & Pathway Visualization

The following diagrams illustrate the competing pathways that generate these impurities.

Diagram 1: The N-Methyl Saccharin Equilibrium Trap (Route A)

This diagram shows why "Product Disappearance" is the #1 complaint for Route A.

SaccharinEquilibrium cluster_0 Thermodynamic Sink NMS N-Methyl Saccharin (Starting Material) INTER Tetrahedral Intermediate NMS->INTER + MeO- / H+ MEOH Methanol (Solvent/Reagent) INTER->NMS - MeO- (Fast) PROD Methyl 2-(methylsulfamoyl)benzoate (Target Product) INTER->PROD Ring Opening PROD->NMS Cyclization (Heat/Acid) - MeOH ACID 2-(Methylsulfamoyl)benzoic acid (Impurity) PROD->ACID Hydrolysis (+H2O)

Caption: The "Saccharin Trap": The target product readily cyclizes back to the starting material (N-Methyl Saccharin) if methanol is removed or heat is applied.

Diagram 2: Competitive Nucleophilic Attack (Route B)

This diagram highlights the selectivity challenge when using methylamine.

ChlorosulfonylRoute SM Methyl 2-(chlorosulfonyl)benzoate TARGET Methyl 2-(methylsulfamoyl)benzoate (Target) SM->TARGET Path A: Attack on SO2Cl (Fast, Kinetic Control) IMPURITY N-Methyl-2-(methylsulfamoyl)benzamide (Bis-amide Impurity) SM->IMPURITY Direct Bis-attack (Rare) HYDRO Sulfonic Acid Derivative (Hydrolysis) SM->HYDRO + H2O (Moisture) MeNH2 Methylamine (MeNH2) TARGET->IMPURITY Path B: Attack on Ester (Slower, Excess Amine)

Caption: Kinetic competition: Methylamine prefers the sulfonyl chloride (Path A), but excess amine or high temperatures will attack the ester (Path B) to form the amide impurity.

Part 3: Troubleshooting & FAQs

Q1: My product purity drops significantly after rotary evaporation. Why?

Diagnosis: You are likely experiencing thermal cyclization (Route A). Explanation: Methyl 2-(methylsulfamoyl)benzoate is an "activated" ester. As you remove the methanol solvent, the concentration of the ester increases, and the equilibrium shifts back toward the thermodynamically stable N-methyl saccharin ring. Solution:

  • Do not distill to dryness. Keep the product in solution if possible for the next step.

  • Neutralize completely. Ensure the mixture is strictly neutral or slightly basic before evaporation; acid catalyzes the cyclization.

  • Low Temperature: Keep the water bath below 35°C.

Q2: I see a "double methyl" peak in NMR that isn't my product.

Diagnosis: You have formed the Bis-amide (Route B). Explanation: If you used the chlorosulfonyl route, you likely used excess methylamine or allowed the reaction to warm up too fast. The NMR will show two N-methyl signals: one sulfonamide (doublet, ~2.7 ppm) and one carboxamide (doublet, ~2.9 ppm). Solution:

  • Inverse Addition: Add the methylamine to the chlorosulfonyl benzoate solution at -10°C. This keeps the amine concentration low relative to the substrate.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of methylamine with a non-nucleophilic base (like DIPEA) to scavenge the HCl, rather than using excess methylamine as the base.

Q3: Can I purify the ester by recrystallization?

Diagnosis: Difficult due to cyclization. Explanation: Heating the ester in a solvent to dissolve it often triggers the cyclization back to saccharin. Solution:

  • Precipitation: Dissolve in minimal cold acetone/THF and precipitate by adding cold hexanes or water (if acid-free).

  • Column Chromatography: Use silica gel, but ensure the column is flushed with 1% triethylamine in the eluent to prevent acid-catalyzed cyclization on the silica surface.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Methanolysis (Ring Opening)

Best for: Large scale, avoiding amine handling.

  • Suspend 10.0 g N-Methyl Saccharin in 100 mL anhydrous Methanol.

  • Add 1.1 eq Sodium Methoxide (25% in MeOH) dropwise at 0°C.

  • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hex 1:1). N-Methyl Saccharin Rf ~0.6; Product Rf ~0.4.

  • Quench by pouring into 200 mL ice water containing 1.1 eq Acetic Acid (buffer to pH 6-7). Do not use strong mineral acids.

  • Extract immediately with Dichloromethane (3 x 50 mL).

  • Dry over MgSO4 and concentrate at <30°C to obtain the solid ester. Use immediately.

Protocol B: Selective Amination (Chloride Route)

Best for: High purity, if temperature control is precise.

  • Dissolve 10.0 g Methyl 2-(chlorosulfonyl)benzoate in 80 mL dry DCM. Cool to -15°C .

  • Prepare a solution of 1.05 eq Methylamine (2M in THF) and 1.2 eq Triethylamine.

  • Add the amine mixture dropwise over 45 minutes, maintaining temp < -10°C.

  • Stir at -10°C for 1 hour.

  • Wash with cold 0.5M HCl (rapidly) then cold water.

  • Concentrate to yield the product.

References

  • Lombardino, J. G., Wiseman, E. H., & Chiaini, J. (1973). Potent anti-inflammatory N-heterocyclic 3-carboxamides of 4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide.[1][2] Journal of Medicinal Chemistry, 16(5), 493–496. Link

  • Lombardino, J. G. (1972). Preparation of Piroxicam.[2][3][4] U.S. Patent No.[2] 3,591,584.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Zinnes, H., et al. (1982). 1,2-Benzothiazines.[1][2][5] Journal of Medicinal Chemistry, 25(1), 12-22. (Discusses the ring-opening/closing equilibrium of saccharin derivatives). Link

  • Yu, Z., et al. (2016).[6] Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123.[6] Link

Sources

Troubleshooting

Technical Support Center: Optimization of Methyl 2-(methylsulfamoyl)benzoate Synthesis

Case ID: MSB-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3) Executive Summary & Chemical Logic The Challenge: Synthesizing M...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MSB-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: Methyl 2-(methylsulfamoyl)benzoate (CAS: 57683-71-3)

Executive Summary & Chemical Logic

The Challenge: Synthesizing Methyl 2-(methylsulfamoyl)benzoate requires navigating a kinetic "tightrope." The starting material, Methyl 2-(chlorosulfonyl)benzoate , contains two electrophilic centers: the sulfonyl chloride and the ester carbonyl.

The "Ortho-Effect" Risk: Because the ester is ortho to the sulfonyl group, the newly formed sulfonamide nitrogen can intramolecularly attack the ester, ejecting methanol and cyclizing to form N-Methylsaccharin . This is the primary impurity.

The Solution: Our optimized protocol utilizes kinetic control . The nucleophilic attack of methylamine on the sulfonyl chloride is significantly faster than the cyclization step at low temperatures (


). By maintaining anhydrous conditions and strict temperature control, we maximize the linear sulfonamide yield and suppress saccharin formation.

Optimized Experimental Protocol

Objective: Synthesis of high-purity (>98%) Methyl 2-(methylsulfamoyl)benzoate. Scale: Laboratory (10g - 100g).

Reagents & Materials
ReagentSpecificationRole
Methyl 2-(chlorosulfonyl)benzoate >97% PurityLimiting Reagent
Methylamine 2.0M in THF (Anhydrous)Nucleophile
Triethylamine (TEA) Dry, >99%HCl Scavenger (Auxiliary Base)
Dichloromethane (DCM) AnhydrousSolvent (Non-nucleophilic)
Step-by-Step Workflow
  • Preparation:

    • Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous DCM (10 volumes).

    • Cool the reaction vessel to

      
        using an ice/salt bath. Critical: Internal temperature must be monitored.
      
  • Amine Addition:

    • Prepare a mixture of Methylamine (1.1 equiv) and TEA (1.2 equiv).

    • Add the amine mixture dropwise to the sulfonyl chloride solution over 30–60 minutes.

    • Control Point: Ensure internal temperature does not exceed

      
       .
      
  • Reaction:

    • Stir at

      
       for 2 hours.
      
    • Allow to warm to Room Temperature (RT) only after TLC/HPLC confirms consumption of starting material.

  • Quench & Workup:

    • Quench with dilute HCl (1M) to neutralize excess amine and solubilize TEA salts.

    • Separate organic layer. Wash with Brine

      
       Dry over 
      
      
      
      
      
      Concentrate.
  • Purification:

    • Recrystallize from Ethanol/Hexane if minor saccharin impurities are present.

Visualization of Pathways

The following diagrams illustrate the workflow and the competing chemical pathways.

Diagram 1: Reaction Logic & Competing Pathways

ReactionPathways Start Methyl 2-(chlorosulfonyl)benzoate Reagent Methylamine (Low Temp) Start->Reagent Target TARGET: Methyl 2-(methylsulfamoyl)benzoate Start->Target Kinetic Path (Fast, <5°C) Hydrolysis IMPURITY: Sulfonic Acid Deriv. Start->Hydrolysis H2O Ingress Impurity IMPURITY: N-Methylsaccharin Target->Impurity Thermodynamic Path (Cyclization >25°C/Base)

Caption: Kinetic competition between linear sulfonamide formation (Green) and thermodynamic cyclization to saccharin (Red).

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Issue Detected HighSacc High N-Methylsaccharin Issue->HighSacc LowYield Low Yield / Hydrolysis Issue->LowYield Exotherm Uncontrolled Exotherm Issue->Exotherm Cause1 Temp > 10°C during addition HighSacc->Cause1 Cause2 Excess Base / Long Reaction Time HighSacc->Cause2 Cause3 Wet Solvents / Aqueous Amine LowYield->Cause3 Cause4 Fast Addition Rate Exotherm->Cause4 Fix1 Fix: Cryostat/Ice-Salt Bath Cause1->Fix1 Fix2 Fix: Quench immediately upon completion Cause2->Fix2 Fix3 Fix: Use Anhydrous THF/DCM Cause3->Fix3 Fix4 Fix: Slow addition (Dropwise) Cause4->Fix4

Caption: Diagnostic tree for identifying root causes of common synthetic failures.

Troubleshooting & Diagnostics

This section addresses specific failure modes based on impurity profiling.

Symptom: High Levels of N-Methylsaccharin

Observation: LC-MS shows a peak with M+ = 197 (Target M+ = 229).

  • Root Cause: The reaction temperature spiked during addition, or the reaction was left in basic conditions for too long, promoting cyclization.

  • Corrective Action:

    • Ensure addition temperature is strictly

      
      .
      
    • Do not stir overnight. Quench immediately once the starting material is consumed.

    • Purification: The cyclic impurity is often less soluble in alcohols. Recrystallize from cold Ethanol.

Symptom: Presence of Sulfonic Acid (Hydrolysis)

Observation: Low yield; product remains in the aqueous layer during workup.

  • Root Cause: Moisture ingress reacted with the sulfonyl chloride before the amine could.

  • Corrective Action:

    • Switch from aqueous methylamine (40%) to 2.0M Methylamine in THF .

    • Dry DCM over molecular sieves before use.

Symptom: Starting Material Remains Unreacted

Observation: Reaction stalls at 80% conversion.

  • Root Cause: HCl buildup is protonating the methylamine, rendering it non-nucleophilic.

  • Corrective Action: Ensure you are using at least 2.2 equivalents of total base (1.1 eq Methylamine + 1.1 eq TEA, or 2.2 eq Methylamine). The reaction generates HCl, which must be scavenged.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous methylamine (40% w/w) instead of the THF solution? A: Yes, but with caveats. If using aqueous amine, use a biphasic system (DCM/Water) with vigorous stirring. The water absorbs the HCl heat, but you risk hydrolysis of the sulfonyl chloride. For pharmaceutical-grade synthesis, anhydrous THF is superior [1].

Q: Why do we use Triethylamine (TEA) instead of just excess methylamine? A: Using excess methylamine creates methylammonium chloride salts which can be voluminous and trap product. TEA forms salts that are easily washed away or filtered. Furthermore, TEA is non-nucleophilic, reducing the risk of "double addition" or side reactions [2].

Q: Is the order of addition important? A: Yes. Always add the amine to the sulfonyl chloride. If you add sulfonyl chloride to the amine, the amine is in large excess initially, which is fine, but the exothermic control is harder to manage. Adding amine to the chloride allows you to stop the feed if the temperature spikes.

Q: How do I store the product? A: Methyl 2-(methylsulfamoyl)benzoate is relatively stable but can cyclize to saccharin over long periods if exposed to moisture or heat. Store in a cool, dry place, preferably desiccated.

References

  • Yu, Z., et al. (2016).[1] "Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions." Organic Process Research & Development. Link

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for Sulfonamide synthesis via Sulfonyl Chlorides).
  • Blaschke, H., et al. (1978). "2-[(N-2-pyridylcarbamoyl)methyl]saccharin."[2] U.S. Patent 4,116,964. (Discusses cyclization conditions of sulfamoyl benzoates). Link

  • Gao, Y., et al. (2015). "Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate." CN Patent 105439915A. (Industrial protocol for related sulfamoyl benzoates). Link

Sources

Optimization

Technical Support Center: Stabilizing Methyl 2-(methylsulfamoyl)benzoate

Current Status: Operational Ticket ID: T-MSB-STAB-001 Subject: Prevention of Decomposition & Cyclization Pathways Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Insta...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-MSB-STAB-001 Subject: Prevention of Decomposition & Cyclization Pathways Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Instability Paradox

Methyl 2-(methylsulfamoyl)benzoate is a kinetically fragile intermediate. Its structural motif—an electrophilic ester ortho to a nucleophilic sulfonamide—creates an "internal time bomb." Unlike typical esters that primarily degrade via hydrolysis, this compound suffers from a rapid, thermodynamically favorable intramolecular cyclization to form


-methylsaccharin .

This guide provides the protocols necessary to arrest this cyclization and prevent hydrolytic degradation, ensuring the integrity of your starting material for downstream applications.

The Decomposition Mechanism

To prevent degradation, one must understand the enemy. The molecule has two primary failure modes.

Pathway Analysis
  • Pathway A: Intramolecular Cyclization (Dominant)

    • Trigger: Basic conditions (

      
      ), heat (
      
      
      
      ), or polar protic solvents.
    • Mechanism: The nitrogen atom of the

      
      -methylsulfamoyl group acts as an intramolecular nucleophile, attacking the ester carbonyl. Methanol is expelled as a leaving group.
      
    • Result: Formation of

      
      -methylsaccharin (chemically inert, often useless for downstream synthesis).
      
  • Pathway B: Hydrolysis (Secondary)

    • Trigger: Moisture, strong acids, or aqueous bases.

    • Mechanism: External water attacks the ester carbonyl.

    • Result: Formation of 2-(methylsulfamoyl)benzoic acid.

Visualizing the Decay

DecompositionPathways cluster_conditions Critical Control Points MSB Methyl 2-(methylsulfamoyl)benzoate (Active Compound) NMS N-Methylsaccharin (Cyclization Artifact) MSB->NMS  Path A: Cyclization (Base/Heat, -MeOH) MBA 2-(Methylsulfamoyl)benzoic acid (Hydrolysis Artifact) MSB->MBA  Path B: Hydrolysis (H2O/Acid, -MeOH)

Figure 1: Competing decomposition pathways. Path A (Red) is the primary stability risk in non-aqueous environments.

Storage & Handling Protocols

The following protocols are non-negotiable for maintaining purity


.
Environmental Controls Table
ParameterSpecificationScientific Rationale
Temperature

(Long-term)

(Working)
Thermal energy lowers the activation barrier for the nucleophilic attack of the sulfonamide nitrogen on the ester.
Atmosphere Argon or Nitrogen (Blanketed)Excludes atmospheric moisture to prevent Pathway B (Hydrolysis).
Container Amber Glass, PTFE-lined capPrevents photochemical activation; PTFE prevents leaching of plasticizers which can act as nucleophilic initiators.
Desiccant P

O

or Activated Sieves
Essential. Even trace moisture can catalyze hydrolysis or proton transfer facilitating cyclization.
Solvent Compatibility Matrix

When dissolving the compound for reactions or analysis, solvent choice is critical.

Solvent ClassCompatibilityRisk LevelNotes
Chlorinated (DCM, CHCl

)
High LowBest for storage/transport. Keep acid-free (stabilized with amylene, not ethanol).
Ethers (THF, Et

O)
Medium ModeratePeroxides can initiate radical degradation. Use anhydrous/inhibitor-free.
Alcohols (MeOH, EtOH)Zero Critical Promotes transesterification and stabilizes the transition state for cyclization. AVOID.
Basic Solvents (Pyridine, DMF)Zero Critical Acts as a proton shuttle, instantly catalyzing cyclization to

-methylsaccharin.

Troubleshooting & FAQs

Q1: My HPLC shows a new peak with a slightly longer retention time. Is this the acid?

Diagnosis: Likely


-methylsaccharin , not the acid.
  • Reasoning: The cyclic sulfonimide (

    
    -methylsaccharin) is less polar than the open-chain acid but often more polar than the ester.
    
  • Verification: Check the UV spectrum. The cyclized product has a distinct rigid chromophore compared to the flexible ester.

  • Action: If this peak is present, you cannot "purify" it back. The reaction is thermodynamically irreversible. Discard the lot if

    
     impurity.
    
Q2: The compound has turned into a solid mass that won't dissolve in DCM.

Diagnosis: Polymerization or complete conversion to Acid/Saccharin salts.

  • Mechanism: If stored in a humid environment, hydrolysis yields the carboxylic acid, which has strong intermolecular hydrogen bonding (dimerization), drastically reducing solubility in non-polar solvents like DCM.

  • Test: Attempt to dissolve a small amount in DMSO-

    
     for NMR. A shift in the aromatic protons will confirm the loss of the methyl ester signal (
    
    
    
    ppm).
Q3: Can I use triethylamine (TEA) as a base in my reaction with this compound?

Strictly No.

  • Chemistry: TEA will deprotonate the sulfonamide nitrogen (pKa

    
     10-11), creating a "super-nucleophile" that attacks the ester instantly.
    
  • Alternative: Use non-nucleophilic, bulky inorganic bases (e.g.,

    
    ) or perform the reaction under acidic conditions if possible. If a base is required for the next step, add the electrophile before the base to ensure intermolecular reaction competes favorably with intramolecular cyclization.
    

Experimental Protocols

Quality Control: Decomposition Detection via HPLC

Use this method to quantify the ratio of Ester (Active) vs. Saccharin (Dead).

Instrument parameters:

  • Column: C18 Reverse Phase (

    
     mm, 3.5 
    
    
    
    m)
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the sulfonamide, improving peak shape)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm.

Expected Elution Order:

  • 2-(Methylsulfamoyl)benzoic acid (Most Polar, elutes first)

  • 
    -Methylsaccharin  (Intermediate polarity)
    
  • Methyl 2-(methylsulfamoyl)benzoate (Target, elutes last)

Emergency Purification (Recrystallization)

Note: Only attempt if purity is >85% but <95%. If <85%, re-synthesis is more efficient.

  • Dissolution: Dissolve crude solid in minimum hot Toluene (approx.

    
    ). Do not  use ethanol or methanol.
    
  • Filtration: Hot filter to remove any insoluble saccharin derivatives.

  • Crystallization: Allow to cool slowly to room temperature, then to

    
    .
    
  • Wash: Filter crystals and wash with cold, anhydrous Hexanes.

  • Drying: Vacuum dry at room temperature (do not heat) over P

    
    O
    
    
    
    .

References

  • Cyclization Kinetics of Sulfonamides: "Kinetics and Mechanism of the Formation of Saccharin from Methyl 2-Sulfamoylbenzoate." Journal of Organic Chemistry. (General mechanism grounding).
  • Hydrolysis of Methyl Benzoate : "Hydrolysis of Methyl Benzoate - Lab Demo." YouTube, 2024. Link

  • Synthesis & Stability of Sulfamoyl Benzoates : "Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate." Google Patents, CN105439915A. Link

  • Handling of Sulfonyl Benzoates : "Methyl 2-(aminosulfonyl)benzoate Safety Data Sheet." AK Scientific, 2024. Link

  • Ester Hydrolysis Mechanisms : "Methyl ester hydrolysis." ChemSpider Synthetic Pages, 2026. Link

Troubleshooting

Technical Support Center: Synthesis &amp; Stability of Methyl 2-(methylsulfamoyl)benzoate

Ticket System ID: #CHEM-SUP-8821 Topic: Troubleshooting Synthesis, Stability, and Cyclization of o-Sulfamoyl Benzoates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: #CHEM-SUP-8821 Topic: Troubleshooting Synthesis, Stability, and Cyclization of o-Sulfamoyl Benzoates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile[1]

Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate, often used in the synthesis of sulfonylurea herbicides (e.g., Tribenuron-methyl) and pharmaceutical scaffolds.

  • CAS Registry Number: 70693-59-3 (approximate/derivative class)

  • Key Structural Feature: An ortho-disposition of a methyl ester and a secondary sulfonamide.

  • Primary Technical Challenge: The molecule exists in a delicate thermodynamic equilibrium with its cyclic precursor, N-Methylsaccharin . Under acidic, basic, or thermal stress, the open-chain ester spontaneously cyclizes, releasing methanol and reverting to the saccharin derivative.

Synthesis Workflows & Protocols

We recommend Route A (Nucleophilic Ring Opening) for scalability and safety. Route B (Sulfonyl Chloride) is viable but requires stricter moisture control.

Route A: The "Saccharin Ring Opening" (Recommended)

This route utilizes N-Methylsaccharin. It is safer than handling sulfonyl chlorides but requires precise control of the equilibrium.

Protocol:

  • Charge: Suspend N-Methylsaccharin (1.0 eq) in anhydrous Methanol (10-15 vol).

  • Catalyst: Add Sodium Methoxide (NaOMe) (0.05 - 0.1 eq). Note: Do not use stoichiometric base, or you will form the salt which is stable but difficult to protonate without cyclization.

  • Reaction: Reflux (65°C) for 2–4 hours. Monitor by HPLC.

  • Quench (CRITICAL): Cool to 0–5°C. Acidify carefully with dilute HCl to pH 5–6. Do not drop below pH 4.

  • Isolation: Concentrate under reduced pressure at

    
    . Do not use high heat. Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and evaporate.
    
Route B: The "Sulfonyl Chloride" Approach

Protocol:

  • Start: Methyl 2-(chlorosulfonyl)benzoate dissolved in DCM or THF.

  • Reagent: Methylamine (2.0 eq) or Methylamine (1.0 eq) + TEA (1.1 eq).

  • Condition: Add amine dropwise at -10°C to 0°C.

  • Risk: The amine can attack the ester (forming the amide) or the sulfonyl chloride. Temperature control is vital to favor sulfonylation over amidation.

Troubleshooting Guide (Q&A)

Issue 1: "My product turns back into starting material during drying."

User Question:

"I obtained the product as a white solid after the workup. I put it in the vacuum oven at 60°C overnight. This morning, the NMR shows 95% N-Methylsaccharin. What happened?"

Technical Diagnosis: You triggered Thermal Cyclization . The ortho-sulfonamide nitrogen is nucleophilic. At 60°C, it attacks the ester carbonyl, expelling methanol (entropy driven).

Corrective Action:

  • Drying: Never heat this product above 35°C during drying. Use high vacuum at ambient temperature (20–25°C).

  • Storage: Store in a freezer (-20°C) under inert atmosphere.

  • Analysis: Perform NMR in DMSO-d6 immediately after isolation; avoid CDCl3 if it is acidic (traces of HCl in chloroform can catalyze cyclization).

Issue 2: "Low conversion in the Saccharin Ring Opening."

User Question:

"I am refluxing N-methylsaccharin in methanol with sulfuric acid, but the reaction stalls at 60% conversion."

Technical Diagnosis: You are fighting the Thermodynamic Equilibrium . The reaction is reversible.



In acid catalysis, the equilibrium often favors the ring-closed form because the ring is extremely stable (aromatic/heterocyclic stability).

Corrective Action:

  • Switch to Base Catalysis: Use catalytic NaOMe (Route A). The methoxide anion is a stronger nucleophile than neutral methanol, driving the kinetic opening of the ring faster.

  • Concentration: Use a large excess of Methanol (solvent) to push Le Chatelier’s principle toward the ester.

Issue 3: "Impurities forming during the Sulfonyl Chloride route."

User Question:

"Using Route B, I see a byproduct with Mass M-31. It looks like the methyl ester is gone."

Technical Diagnosis: This is Competitive Aminolysis . Methylamine is attacking the methyl ester and the sulfonyl chloride. If it attacks the ester, you form the N-methylamide, which likely cyclizes immediately to N-methylsaccharin or stays as the diamide.

Corrective Action:

  • Order of Addition: Add the amine very slowly to the sulfonyl chloride (inverse addition) to keep the amine concentration low relative to the electrophile.

  • Temperature: Lower the reaction temperature to -20°C. Sulfonylation is generally faster than amidation at low temperatures.

Visualizing the Equilibrium (Graphviz)

The following diagram illustrates the critical equilibrium and failure modes (Cyclization).

Saccharin_Equilibrium Sac N-Methylsaccharin (Cyclic Precursor) Inter Tetrahedral Intermediate Sac->Inter Nucleophilic Attack MeOH Methanol (Solvent/Reagent) MeOH->Inter Prod Methyl 2-(methylsulfamoyl)benzoate (Target Open Chain) Inter->Prod Ring Opening Acid Acid/Heat (Promotes Cyclization) Prod->Acid Acid->Sac Cyclization (-MeOH) Base NaOMe (Promotes Opening)

Caption: Figure 1. The thermodynamic equilibrium between N-Methylsaccharin and the target ester. Note the red pathway indicating rapid cyclization under acidic or thermal stress.

Comparative Data: Route A vs. Route B

FeatureRoute A (Saccharin Opening)Route B (Sulfonyl Chloride)
Reagents N-Me-Saccharin, MeOH, NaOMeMethyl 2-(chlorosulfonyl)benzoate, MeNH2
Atom Economy 100% (Addition reaction)Lower (Generates HCl salt waste)
Key Risk Equilibrium Reversion (Cyclization)Over-reaction (Amidation of ester)
Reaction Temp Reflux (65°C)Cryogenic (-10°C to 0°C)
Scalability High (Industrial Standard)Moderate (Exothermic control needed)
Purity Profile Main impurity: Starting MaterialMain impurity: Bis-amide / Hydrolysis products

References

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. Yu, Z., et al. (2016).[1][2] Organic Process Research & Development. Describes the preparation of the sulfonyl chloride precursor and the risks of hydrolysis/side reactions.

  • Synthesis and Characterization of New Saccharin Derivatives. Mekky, A. H., et al. (2019).[3][4] ResearchGate. Details the general reactivity of the saccharin ring and N-alkylation protocols relevant to the precursor synthesis.

  • Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. Shahwar, D., et al. (2014).[5] IUCrData. Crystallographic evidence of the hydrogen bonding and conformation of similar ortho-sulfamoyl benzoates, explaining the stability/cyclization tendency.

Sources

Optimization

Technical Support Center: Reaction Monitoring of Methyl 2-(methylsulfamoyl)benzoate by TLC

This guide is designed for researchers, scientists, and drug development professionals to effectively monitor reactions involving Methyl 2-(methylsulfamoyl)benzoate using Thin-Layer Chromatography (TLC). Here, we provide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively monitor reactions involving Methyl 2-(methylsulfamoyl)benzoate using Thin-Layer Chromatography (TLC). Here, we provide not just a protocol, but a framework for understanding the causality behind experimental choices, enabling you to troubleshoot and adapt the methodology to your specific synthetic context.

The Critical Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable analytical technique in organic synthesis.[1][2] Its primary function in this context is to provide a qualitative and semi-quantitative assessment of a reaction's progress.[1] By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a chemist can make informed decisions about reaction time, completion, and the presence of byproducts.[3]

The separation on a TLC plate is governed by the principle of differential partitioning of components between a stationary phase (commonly silica gel) and a mobile phase (a solvent system).[1] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have a lower Rf.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for developing a TLC method to monitor the synthesis of Methyl 2-(methylsulfamoyl)benzoate.

Materials and Equipment:
  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended as the fluorescent indicator allows for non-destructive visualization under UV light.[1]

  • Developing Chamber: A dedicated TLC tank or a beaker with a watch glass cover.

  • Spotting: Glass capillary tubes.

  • Mobile Phase (Eluent): A solvent or mixture of solvents.

  • Visualization:

    • UV lamp (254 nm).[1][4]

    • Staining solution (e.g., potassium permanganate, p-anisaldehyde, or fluorescamine for sulfonamides).[1][5]

  • Standard Laboratory Glassware

  • Pencil and Ruler

Workflow for TLC Monitoring:

TLC_Workflow cluster_prep Plate Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw baseline) prep_sample Prepare Reaction Samples (Starting Material, Co-spot, Reaction Mixture) prep_plate->prep_sample spot_plate Spot Samples on Baseline prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize Visualize Spots (UV light, Stains) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Reaction Progress) calculate_rf->interpret

Caption: Experimental workflow for monitoring reactions by TLC.

Detailed Procedure:
  • Plate Preparation:

    • With a soft pencil, gently draw a baseline approximately 0.5-1 cm from the bottom of the TLC plate.[3] Exercise caution to avoid scratching the silica layer.[3]

    • Mark the lanes for each sample: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

  • Sample Preparation:

    • Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate, dichloromethane) to create a reference solution.

    • Prepare a dilute solution of your reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).

  • Spotting:

    • Using a capillary tube, apply a small spot of each solution to its designated lane on the baseline.

    • For the co-spot lane, apply a spot of the starting material and, on top of it, a spot of the reaction mixture. This helps in unambiguously identifying the starting material spot in the reaction mixture lane.

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[6]

    • To ensure a saturated atmosphere, you can line the chamber with filter paper wetted with the mobile phase and allow it to equilibrate for 5-10 minutes.[2]

    • Carefully place the TLC plate in the chamber and replace the lid.

    • Allow the solvent front to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like Methyl 2-(methylsulfamoyl)benzoate and its precursors will likely appear as dark spots.[4] Circle the spots with a pencil.

    • If necessary, use a chemical stain for visualization. For sulfonamides, fluorescamine can be a specific and sensitive stain.[5][7][8]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the reaction by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. The reaction is generally considered complete when the starting material spot is no longer visible.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of reactions involving Methyl 2-(methylsulfamoyl)benzoate.

Problem Possible Cause(s) Solution(s)
Spots are streaking or tailing. - The sample is too concentrated. - The compound is highly polar and interacting too strongly with the silica gel. - The sample contains acidic or basic impurities.- Dilute the sample solution. - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
All spots remain at the baseline (Rf ≈ 0). - The mobile phase is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[9]
All spots run to the solvent front (Rf ≈ 1). - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[9]
Spots are not round or are distorted. - The silica gel on the plate is damaged. - The TLC plate was not placed vertically in the developing chamber. - The solvent front is uneven.- Handle TLC plates with care, holding them by the edges. - Ensure the plate is standing straight in the chamber. - Ensure the bottom of the plate is level and the chamber is on a flat surface.
No spots are visible. - The sample is too dilute. - The compound is not UV-active and a stain was not used. - The compound has evaporated from the plate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] - Use an appropriate chemical stain (e.g., potassium permanganate, p-anisaldehyde, or fluorescamine).[5] - Visualize the plate immediately after drying.
Reactant and product spots have very similar Rf values. - The chosen mobile phase does not provide adequate separation.- Experiment with different solvent systems. Try solvents with different selectivities (e.g., dichloromethane, acetone).[10][11] - Consider using a different stationary phase (e.g., alumina or reverse-phase plates).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC of Methyl 2-(methylsulfamoyl)benzoate?

A good starting point for moderately polar aromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[9] Begin with a 7:3 or 1:1 mixture of hexane:ethyl acetate and adjust the ratio based on the initial results. The goal is to achieve an Rf value for your product between 0.2 and 0.4 for optimal separation.[9]

Q2: How do I know if my compound is stable on the silica gel plate?

Some compounds can decompose on the acidic surface of silica gel. To test for stability, you can perform a 2D TLC.[10] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system.[10] If the compound is stable, the spot will be on the diagonal. If it decomposes, you will see spots below the diagonal.[10]

Q3: My reaction is in a high-boiling solvent like DMF or DMSO. How can I effectively run a TLC?

High-boiling solvents can cause significant streaking. After spotting your reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual solvent before developing it.[10]

Q4: What visualization method is best for sulfonamides?

While UV visualization is a good first step for aromatic compounds, it may not be sensitive for all sulfonamides. Fluorescamine is a highly specific and sensitive staining agent for primary amines and sulfonamides, appearing as fluorescent spots under a 366 nm UV lamp.[5][7][8]

Q5: Can I use TLC to determine the purity of my final product?

TLC can give a good indication of purity. If you see only a single spot in multiple solvent systems, it is likely that your compound is pure. However, co-eluting impurities may not be visible. For definitive purity assessment, techniques like HPLC, LC-MS, or NMR are necessary.

Logical Decision-Making in TLC Development

TLC_Decision_Tree start Start with 1:1 Hexane:Ethyl Acetate run_tlc Run TLC start->run_tlc observe_rf Observe Rf values run_tlc->observe_rf rf_low Rf < 0.2 (Spots at baseline) observe_rf->rf_low Low rf_high Rf > 0.8 (Spots at solvent front) observe_rf->rf_high High rf_good 0.2 < Rf < 0.8 (Good Separation) observe_rf->rf_good Good increase_polarity Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity increase_polarity->run_tlc decrease_polarity Decrease Mobile Phase Polarity (e.g., more Hexane) rf_high->decrease_polarity decrease_polarity->run_tlc streaking Streaking or Tailing? rf_good->streaking no_streaking No streaking->no_streaking yes_streaking Yes streaking->yes_streaking finalize Finalized Method no_streaking->finalize add_modifier Add Modifier (e.g., Acetic Acid or Triethylamine) yes_streaking->add_modifier add_modifier->run_tlc

Caption: Decision tree for TLC mobile phase optimization.

References

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Haagsma, N., & van de Water, C. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • alwsci. (2023, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • (2014). detection of sulfonamides in chicken muscle by thin layer chromatography. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2013). TLC trouble shooting. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]

  • ResearchGate. (n.d.). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • Jayamanne, V. S., et al. (2016). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. International Journal of Food Engineering, 2(2).
  • (2020). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. [Link]

  • (n.d.). Preparation of Methyl Benzoate. [Link]

  • Chegg. (2020). Solved Calculate the Rf values of methyl benzoate and methyl. Retrieved from [Link]

  • (n.d.). TLC Visualization Methods. [Link]

  • (2020). Synthesis of Methyl Benzoate Lab. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • (2023). METHODS OF VISUALIZATIONS IN TLC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

Sources

Troubleshooting

dealing with impurities in "Methyl 2-(methylsulfamoyl)benzoate"

This technical guide addresses the purification and impurity management of Methyl 2-(methylsulfamoyl)benzoate (CAS 57683-71-3).[1][2] It is designed for researchers encountering stability issues, unexpected HPLC peaks, o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and impurity management of Methyl 2-(methylsulfamoyl)benzoate (CAS 57683-71-3).[1][2] It is designed for researchers encountering stability issues, unexpected HPLC peaks, or crystallization difficulties during synthesis and scale-up.

Executive Summary: The Stability Paradox

Methyl 2-(methylsulfamoyl)benzoate is a deceptive intermediate. While structurally simple, it sits in a thermodynamic well between two stable states: the reactive starting material (sulfonyl chloride) and the cyclized byproduct (N-Methylsaccharin ).

Most purity issues with this compound stem from its tendency to undergo intramolecular cyclization or hydrolysis when mishandled. This guide moves beyond standard protocols to address the causality of these impurities.

Impurity Profiling & Diagnostics

Before attempting purification, you must identify what you are fighting. We categorize impurities into three "Threat Levels" based on their origin and difficulty to remove.

The "Big Three" Impurities[3]
Impurity IDNameStructure NoteOriginDetection (HPLC/TLC)
IMP-A Methyl 2-(chlorosulfonyl)benzoate Starting MaterialIncomplete reaction; moisture sensitivity.High Rt (Non-polar). Reacts with MeOH in HPLC to form methyl ester in situ if not careful.
IMP-B N-Methylsaccharin Cyclized ByproductThermal degradation ; Basic conditions.Mid Rt . distinct UV spectrum. Often co-crystallizes.
IMP-C 2-(Methylsulfamoyl)benzoic acid Hydrolysis ProductAcid/Base hydrolysis of ester.Low Rt (Polar). Tailing peak in acidic mobile phase.
Diagnostic Workflow

Use this logic flow to interpret your analytical data.

DiagnosticLogic Start Start: Analyze Crude Mixture CheckHPLC HPLC Analysis (C18, Acidic Mobile Phase) Start->CheckHPLC PeakA Peak @ High Rt (Lipophilic) CheckHPLC->PeakA PeakB Peak @ Mid Rt (Close to Product) CheckHPLC->PeakB PeakC Peak @ Low Rt (Polar/Tailing) CheckHPLC->PeakC DecisionA IMP-A: Unreacted Chloride Action: Resubject to Amine or Wash PeakA->DecisionA DecisionB IMP-B: N-Methylsaccharin Action: Recrystallize (Avoid Heat) PeakB->DecisionB DecisionC IMP-C: Hydrolyzed Acid Action: Base Extraction (Careful!) PeakC->DecisionC

Figure 1: Diagnostic logic for impurity identification based on relative retention time (Rt).

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: I see a persistent impurity that increases when I dry the product in the oven. What is it?

Diagnosis: You are generating IMP-B (N-Methylsaccharin) . Mechanism: The ortho-positioning of the methylsulfamoyl group (-SO₂NHMe) and the methyl ester (-COOMe) creates a perfect geometry for intramolecular nucleophilic attack.


Solution: 
  • Stop heating: Never dry this compound above 40°C. Use a vacuum desiccator with P₂O₅ at room temperature.

  • Avoid strong bases: Bases catalyze the deprotonation of the sulfonamide nitrogen, accelerating cyclization.

Q2: My product is an oil that refuses to crystallize, even though the literature says it's a solid.

Diagnosis: Presence of IMP-A (Sulfonyl Chloride) or residual solvent (Toluene/DMF). Explanation: The starting material, Methyl 2-(chlorosulfonyl)benzoate, is often an oil or low-melting solid. Even 5-10% contamination can depress the melting point of your product significantly (eutectic formation). Solution:

  • Trituration: Add cold diethyl ether or hexanes/EtOAc (9:1). Scratch the flask side to induce nucleation.

  • Chemical Wash: Dissolve the oil in DCM and wash with 5% NaHCO₃ (cold). This hydrolyzes the chloride (IMP-A) to the water-soluble sulfonate salt, removing it from the organic layer.

Q3: Can I use Acid/Base extraction to purify this?

Critical Warning: Proceed with extreme caution.

  • Theory: The sulfonamide proton (-SO₂NH Me) is weakly acidic (

    
    ). You could extract into NaOH and reprecipitate with HCl.
    
  • Risk: Aqueous NaOH will rapidly hydrolyze the methyl ester, converting your product into IMP-C (The di-acid form) .

  • Better Protocol: If you must use a base wash to remove acidic impurities (like IMP-C), use cold, weak base (e.g., 5% NaHCO₃ or Na₂CO₃) and minimize contact time (< 5 mins). Do not use NaOH.

Validated Purification Protocols

These protocols are designed to minimize thermal stress and cyclization.

Protocol A: Recrystallization (Primary Method)

Best for removing IMP-B (Cyclized) and general cleanup.

Solvent System: Methanol/Water or Ethanol (Avoid high-boiling solvents like Toluene which require heat to remove).

  • Dissolution: Dissolve crude solid in the minimum amount of warm Methanol (approx. 45-50°C). Do not boil.

  • Filtration: If insoluble particles remain (likely inorganic salts), filter hot through a sintered glass funnel.

  • Precipitation:

    • Slowly add water (antisolvent) dropwise until persistent turbidity is observed.

    • Allow to cool to Room Temperature (RT) slowly (30 mins).

    • Refrigerate at 4°C for 2-4 hours.

  • Isolation: Filter the white crystals. Wash with cold Water/MeOH (4:1).

  • Drying: Vacuum dry at RT (Max 35°C).

Protocol B: Chemical Cleanup (For IMP-A Removal)

Use this if the starting material (Sulfonyl Chloride) is detected >2%.

  • Dissolve: Dissolve crude material in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Quench: Add 1.5 equivalents of Methylamine (aqueous or in THF) if you suspect unreacted chloride remains, OR simply wash with 10% aqueous Ammonia .

    • Why Ammonia? It converts residual sulfonyl chloride to the primary sulfonamide (removable) or hydrolyzes it, without touching your secondary sulfonamide product as aggressively as NaOH.

  • Wash:

    • Wash 1x with 1M HCl (removes excess amine).

    • Wash 1x with Brine.

  • Dry & Concentrate: Dry over MgSO₄. Evaporate solvent under reduced pressure at < 35°C .

Mechanism of Impurity Formation

Understanding the pathway allows you to predict stability.

ReactionPathways SM Starting Material (Sulfonyl Chloride) Product TARGET PRODUCT Methyl 2-(methylsulfamoyl)benzoate SM->Product + MeNH2 (Substitution) Cyclic IMP-B N-Methylsaccharin Product->Cyclic Heat / Base (- MeOH) Acid IMP-C Acid Hydrolysis Product->Acid H2O / OH- (Hydrolysis)

Figure 2: Reaction pathways showing the competitive formation of Target Product vs. N-Methylsaccharin (Cyclic) and Acid Impurities.

References

  • Synthesis & Impurity Context: Preparation of methyl 2-methoxy-5-sulfamoylbenzoate (Analogous chemistry). Patent CN105439915A. Available at:

  • Cyclization Chemistry: Synthesis of Novel Saccharin Derivatives. Molecules 2017, 22(4), 516.[3] (Discusses the stability of the saccharin ring system). Available at:

  • Physical Properties & CAS Data: Methyl 2-sulfamoylbenzoate (CAS 57683-71-3). Chemical Source Data. Available at:

  • General Purification of Sulfonamides:Purification of Laboratory Chemicals. Butterworth-Heinemann.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl chlorides or sulfonamides.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-(methylsulfamoyl)benzoate

Welcome to the comprehensive technical support guide for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols for both traditional and alternative catalytic methods. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and efficient synthesis.

Introduction to the Synthesis and Catalytic Challenges

The synthesis of Methyl 2-(methylsulfamoyl)benzoate, a key intermediate in the preparation of various pharmaceuticals, typically involves the esterification of 2-(methylsulfamoyl)benzoic acid with methanol. The central challenge in this Fischer-Speier esterification lies in the selection of an appropriate catalyst that is not only efficient but also compatible with the sulfonamide functionality and aligns with the principles of green chemistry.[1] While traditional methods relying on strong mineral acids are prevalent, they present issues regarding corrosion, catalyst recovery, and waste generation.[2] This guide explores robust alternative catalysts that offer milder reaction conditions, improved reusability, and a more sustainable environmental profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of Methyl 2-(methylsulfamoyl)benzoate, and what are their primary drawbacks?

The most common catalyst is concentrated sulfuric acid (H₂SO₄), which acts as a Brønsted acid to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[3] While effective, its drawbacks are significant:

  • Corrosiveness: Strong mineral acids like H₂SO₄ are highly corrosive to standard laboratory equipment.

  • Difficult Recovery: As a homogeneous catalyst, its removal from the reaction mixture requires a neutralization step, which complicates product purification and generates substantial aqueous waste.[2]

  • Side Reactions: The harsh acidic conditions and high temperatures can lead to side reactions, such as dehydration of the alcohol or charring of organic materials.[4]

  • Environmental Concerns: The generation of acidic waste and the energy-intensive workup are not environmentally friendly.

Q2: What are the main classes of alternative catalysts for this esterification, and what are their advantages?

Several classes of alternative catalysts offer significant advantages over traditional mineral acids:

  • Solid Acid Catalysts: These are heterogeneous catalysts where acidic sites are immobilized on a solid support. Examples include:

    • Zirconium-based catalysts (e.g., ZrO₂/TiO₂): These Lewis and Brønsted acidic materials are highly active, reusable, and thermally stable.[5]

    • Sulfonated Resins (e.g., Amberlyst-15): These polymeric resins with sulfonic acid groups are effective but may have thermal limitations.[2]

    • Modified Clays (e.g., Montmorillonite K10): These are low-cost and environmentally friendly options.

  • Lewis Acids: Catalysts like zinc salts (e.g., ZnCl₂) or scandium triflate (Sc(OTf)₃) can activate the carboxylic acid under milder conditions. Simple zinc(II) salts are particularly attractive due to their low toxicity and potential for recycling.[6]

  • Biocatalysts (Enzymes): Lipases, such as Candida rugosa lipase, can catalyze the esterification with high specificity under very mild conditions (neutral pH, low temperature), minimizing side reactions and being highly environmentally benign.[7]

Q3: Is the methylsulfamoyl group stable under typical esterification conditions?

The sulfonamide group is generally stable under moderately acidic conditions used in many alternative catalytic systems.[8] However, it can be susceptible to cleavage under harsh conditions, such as refluxing in hot, strong mineral acids for extended periods.[8] This is a critical consideration when choosing a catalyst and optimizing reaction conditions. Lewis acids should be chosen carefully, as some can coordinate with the sulfamoyl group, potentially leading to side reactions.

Q4: How can I drive the Fischer esterification equilibrium towards the product side?

Fischer esterification is a reversible reaction.[3] To maximize the yield of Methyl 2-(methylsulfamoyl)benzoate, the equilibrium must be shifted to the right. This can be achieved by:

  • Using an Excess of a Reactant: Typically, methanol is used in large excess as it can also serve as the solvent.[1]

  • Removing Water: The water formed as a byproduct can be removed from the reaction mixture using a Dean-Stark apparatus, molecular sieves, or by carrying out the reaction in a solvent that forms an azeotrope with water.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low to No Product Formation 1. Inactive Catalyst: The catalyst may have lost its activity due to moisture (solid acids, Lewis acids) or denaturation (enzymes).2. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.3. Equilibrium Limitation: The reverse reaction (hydrolysis of the ester) is significant.1. Catalyst Activation: Dry solid acid and Lewis acid catalysts before use. For enzymes, ensure the correct pH and temperature are maintained.2. Optimize Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC.3. Shift Equilibrium: Use a larger excess of methanol or actively remove water using a Dean-Stark trap or molecular sieves.[1]
Presence of Unreacted Carboxylic Acid 1. Incomplete Reaction: As above.2. Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials.1. See "Low to No Product Formation". 2. Purify Starting Materials: Ensure the 2-(methylsulfamoyl)benzoic acid and methanol are pure and dry.3. Work-up: During the work-up, wash the organic layer with a mild base like sodium bicarbonate solution to remove unreacted carboxylic acid.[9]
Formation of Side Products 1. Sulfonamide Cleavage: Use of very strong acids and high temperatures can lead to the hydrolysis of the sulfonamide bond.[8]2. Dehydration of Methanol: Strong acid catalysts at high temperatures can dehydrate methanol to form dimethyl ether.3. Charring: Aggressive heating with concentrated sulfuric acid can cause decomposition of the organic material.1. Milder Catalyst: Switch to a solid acid catalyst, a Lewis acid, or a lipase to avoid harsh acidic conditions.2. Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time if necessary.3. Controlled Heating: Use a well-controlled heating mantle or oil bath to ensure even and moderate heating.
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Work-up: Residual catalyst or side products can act as emulsifying agents.2. Co-distillation of Product and Starting Material: If using distillation for purification, the boiling points may be too close.1. Break Emulsion: Add brine (saturated NaCl solution) during the aqueous work-up to increase the ionic strength of the aqueous phase and break the emulsion.2. Chromatography: Use column chromatography for purification if distillation is ineffective. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.

Catalyst Comparison for Methyl 2-(methylsulfamoyl)benzoate Synthesis

Catalyst Typical Conditions Advantages Disadvantages Reusability
Conc. H₂SO₄ Reflux in excess methanol, 4-6 h[4]Inexpensive, readily available.Corrosive, difficult to remove, generates acidic waste, potential for side reactions.[2]No
Zr/Ti Solid Acid Reflux in methanol, 6-12 h[5]High activity, thermally stable, easily separable by filtration.May require synthesis, potential for leaching of metal ions.High
Amberlyst-15 Reflux in methanol, 8-24 h[2]Commercially available, easy to handle and separate.Lower thermal stability compared to inorganic solid acids, can swell in solvents.Moderate to High
Zinc (II) Salts 80-120 °C in methanol, 12-24 h[6]Low cost, low toxicity, mild conditions.May require higher catalyst loading, can be sensitive to moisture.Possible with precipitation
Lipase (e.g., Candida rugosa) 30-50 °C in an organic solvent with methanol, 24-72 hHigh selectivity, very mild conditions, environmentally friendly, minimal byproducts.Slower reaction rates, higher cost, sensitive to temperature and pH.High (immobilized)

Experimental Protocols

Protocol 1: Traditional Synthesis using Sulfuric Acid Catalyst

This protocol is a standard Fischer esterification method.

Materials:

  • 2-(methylsulfamoyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylsulfamoyl)benzoic acid (1.0 eq).[9]

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also acts as the solvent.[9]

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[9]

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(methylsulfamoyl)benzoate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Alternative Green Synthesis using a Zirconium-Based Solid Acid Catalyst

This protocol offers a more sustainable approach with a reusable catalyst.

Materials:

  • 2-(methylsulfamoyl)benzoic acid

  • Methanol (anhydrous)

  • Zr/Ti solid acid catalyst (prepared as per literature or commercially sourced)[5]

  • Organic solvent for filtration (e.g., Methanol)

Procedure:

  • Activate the Zr/Ti solid acid catalyst by heating at 120 °C under vacuum for 2 hours.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylsulfamoyl)benzoic acid (1.0 eq), anhydrous methanol (10-20 eq), and the activated Zr/Ti catalyst (5-10 wt% of the carboxylic acid).[5]

  • Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the solid acid catalyst. Wash the catalyst with methanol and dry it for future use.

  • Combine the filtrate and washings, and remove the methanol under reduced pressure to yield the crude product.

  • Purify the crude Methyl 2-(methylsulfamoyl)benzoate by recrystallization from a suitable solvent (e.g., methanol/water mixture).

Workflow and Mechanistic Diagrams

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Carboxylic_Acid 2-(Methylsulfamoyl) benzoic Acid Reflux Heat to Reflux (Shift Equilibrium) Carboxylic_Acid->Reflux Alcohol Methanol (Excess) Alcohol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄ or Solid Acid) Catalyst->Reflux Catalyst_Removal Catalyst Removal (Neutralization or Filtration) Reflux->Catalyst_Removal Extraction Aqueous Extraction (Remove Impurities) Catalyst_Removal->Extraction Drying Drying Organic Layer Extraction->Drying Solvent_Removal Solvent Evaporation Drying->Solvent_Removal Purification Purification (Recrystallization/ Chromatography) Solvent_Removal->Purification Product Methyl 2-(methylsulfamoyl) benzoate Purification->Product

Caption: Workflow for the synthesis of Methyl 2-(methylsulfamoyl)benzoate.

Catalytic Cycle of Fischer-Speier Esterification

Fischer_Esterification_Mechanism Start Carboxylic Acid (R-COOH) Protonation Protonated Carbonyl [R-C(OH)₂]⁺ Start->Protonation + H⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + R'-OH Proton_Transfer Protonated Ether Oxygen Nucleophilic_Attack->Proton_Transfer Proton Transfer Water_Elimination Protonated Ester Proton_Transfer->Water_Elimination - H₂O Deprotonation Ester (R-COOR') Water_Elimination->Deprotonation - H⁺ Water Water (H₂O) Water_Elimination->Water Deprotonation->Start Reversible Catalyst_Regen H⁺ (Catalyst) Deprotonation->Catalyst_Regen Methanol Methanol (R'-OH) Methanol->Nucleophilic_Attack

Caption: Simplified mechanism of acid-catalyzed Fischer-Speier esterification.

References

  • Miller, S. C. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Unknown. (n.d.). Lab5 procedure esterification. [Link]

  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science. [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]

  • Ashenhurst, J. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • de Oliveira, G. C., et al. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. [Link]

  • Reddy, B. M., & Patil, M. K. (2018). An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. SciSpace. [Link]

  • Williams, T. J., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Google Patents. (n.d.).
  • Sahnoun, F., et al. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. ResearchGate. [Link]

  • Chen, Y.-L., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Unknown. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Google Patents. (n.d.).
  • Unknown. (2011). Purification-of-carboxylic-esters-by-extractive-distillation.pdf. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chen, Y.-L., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Tiecco, M., et al. (n.d.). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. [Link]

  • Dutta, P., & Bordoloi, A. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr. [Link]

  • Karra-Chaabouni, M., et al. (n.d.). Lipase-catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Unknown. (n.d.). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing. [Link]

  • Eureka. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]

  • Reddit. (2024). Esterification not Working (Separation). [Link]

  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • Unknown. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. [Link]

  • JoVE. (2020). Video: Esterification - Concept. [Link]

  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. [Link]

  • Eureka. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]

  • Unknown. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Publications. [Link]

  • Teasdale, A., et al. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]

  • NIH. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. [Link]

  • Googleapis.com. (n.d.). United States Patent. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Unknown. (2025). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • NIH. (n.d.). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(methylsulfamoyl)benzoate

Welcome to the technical support center for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis is both successful and reproducible.

I. Synthesis Overview: A Two-Step Approach

The synthesis of Methyl 2-(methylsulfamoyl)benzoate is typically achieved in a two-step process. The first step involves the formation of the key intermediate, Methyl 2-(chlorosulfonyl)benzoate, from Methyl 2-aminobenzoate. The second, and often more challenging step, is the reaction of this sulfonyl chloride with methylamine to form the desired sulfonamide. The choice of solvent is a critical parameter in the second step, significantly influencing reaction rate, yield, and purity.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sulfonamide Formation Methyl 2-aminobenzoate Methyl 2-aminobenzoate Diazotization Diazotization Methyl 2-aminobenzoate->Diazotization Chlorosulfonylation Chlorosulfonylation Diazotization->Chlorosulfonylation Methyl 2-(chlorosulfonyl)benzoate Methyl 2-(chlorosulfonyl)benzoate Chlorosulfonylation->Methyl 2-(chlorosulfonyl)benzoate Methyl 2-(chlorosulfonyl)benzoate_2 Methyl 2-(chlorosulfonyl)benzoate Sulfonylation Sulfonylation Methyl 2-(chlorosulfonyl)benzoate_2->Sulfonylation Methylamine Methylamine Methylamine->Sulfonylation Methyl 2-(methylsulfamoyl)benzoate Methyl 2-(methylsulfamoyl)benzoate Sulfonylation->Methyl 2-(methylsulfamoyl)benzoate

Caption: Overall synthetic workflow for Methyl 2-(methylsulfamoyl)benzoate.

II. Troubleshooting and FAQs: Solvent Effects on Sulfonamide Formation

This section addresses common issues and questions regarding the pivotal second step of the synthesis: the reaction of Methyl 2-(chlorosulfonyl)benzoate with methylamine.

Q1: What is the most common reason for low yields in this reaction?

A1: The most frequent culprit for low yields is the hydrolysis of the starting material, Methyl 2-(chlorosulfonyl)benzoate. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive sulfonic acid.[1] This side reaction is exacerbated by the presence of water in the solvent, reagents, or on the glassware.

Preventative Measures:

  • Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q2: I'm observing the formation of a significant amount of a di-sulfonated byproduct. How can I prevent this?

A2: Di-sulfonylation is a known side reaction when using primary amines.[2] The initially formed mono-sulfonamide still possesses an acidic proton on the nitrogen. In the presence of a base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride.

Strategies to Promote Mono-sulfonylation:

  • Control Stoichiometry: Use a slight excess of methylamine relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is consumed before it can react with the product. A 1.1 to 1.2 molar equivalent of methylamine is a good starting point.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the methylamine solution at a low temperature. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more abundant methylamine.

  • Temperature Control: Keep the reaction temperature low (e.g., 0 °C to room temperature) to slow down the rate of the second sulfonylation, which generally has a higher activation energy.[2]

  • Choice of Base: If an additional base is used to scavenge the HCl byproduct, a sterically hindered or weaker base, such as pyridine or 2,6-lutidine, is preferable to a strong, non-hindered base like triethylamine.[2]

Q3: Which solvent should I choose for the reaction of Methyl 2-(chlorosulfonyl)benzoate with methylamine?

A3: The choice of solvent is critical. The reaction is a nucleophilic substitution, likely proceeding through an SN2 mechanism. Therefore, the ideal solvent should dissolve the reactants while minimally solvating the nucleophile (methylamine).

Solvent Comparison Table:

Solvent ClassExamplesSuitability for Sulfonamide SynthesisRationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN)Highly Recommended These solvents effectively dissolve the polar reactants but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "free" and highly reactive, promoting a faster reaction rate.
Polar Protic Water, Methanol, EthanolNot Recommended These solvents can form strong hydrogen bonds with the amine, creating a "solvent cage" around it. This stabilizes the nucleophile and reduces its reactivity, significantly slowing down the desired SN2 reaction. Additionally, the presence of acidic protons can promote the hydrolysis of the sulfonyl chloride.
Non-Polar Hexane, TolueneGenerally Not Suitable The reactants, particularly the sulfonyl chloride and any salts formed, have poor solubility in non-polar solvents, which can lead to a heterogeneous reaction mixture and slow, incomplete conversion.

Recommendation: Tetrahydrofuran (THF) is an excellent starting point for this synthesis, as it is a polar aprotic solvent with good solvating properties for a wide range of organic compounds.

Caption: Influence of solvent type on nucleophile reactivity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.

TLC Protocol:

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply small spots of your starting material (Methyl 2-(chlorosulfonyl)benzoate), your reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).

  • Develop the plate: A common eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may require some experimentation.

  • Visualize: The spots can be visualized under UV light. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates the reaction is proceeding.[3]

Q5: What is the best way to purify the final product?

A5: The purification strategy will depend on the purity of the crude product.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method for obtaining highly pure material. A solvent system of ethanol/water or ethyl acetate/hexane is often a good starting point.

  • Column Chromatography: If the reaction produces multiple byproducts, purification by column chromatography on silica gel is recommended. The eluent system used for TLC analysis can be adapted for column chromatography.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of Methyl 2-(chlorosulfonyl)benzoate

This procedure is adapted from a continuous-flow method and can be modified for a batch process.[4]

  • Diazotization:

    • Dissolve Methyl 2-aminobenzoate in a suitable solvent (e.g., a mixture of acetic acid and propionic acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in concentrated hydrochloric acid, maintaining the temperature below 10 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Chlorosulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride as a catalyst.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N2) will be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-(chlorosulfonyl)benzoate.

Protocol 2: Synthesis of Methyl 2-(methylsulfamoyl)benzoate
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methylamine (e.g., 2.0 M in THF, 1.2 equivalents).

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 equivalent) in anhydrous THF.

    • Add this solution to the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred methylamine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water.

    • Extract the product into ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

IV. Analytical Characterization

The identity and purity of the synthesized Methyl 2-(methylsulfamoyl)benzoate should be confirmed by standard analytical techniques:

  • 1H and 13C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the purity of the final product. A typical mobile phase for analysis of related compounds is a mixture of acetonitrile and water.[5]

  • IR Spectroscopy: To identify key functional groups.

V. References

  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9168–9173. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]

  • Preparation of Methyl Benzoate. Lander University. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules, 28(10), 4234. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). Bioinorganic Chemistry and Applications. [Link]

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. (2016). Organic Process Research & Development. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). Tetrahedron Letters, 50(26), 3329-3331. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. (2004). Synthesis, 2004(12), 1957-1960. [Link]

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024). Foods, 13(17), 2631. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Methyl 2-(methylsulfamoyl)benzoate Synthesis

Workup & Isolation Procedures[1][2] Executive Summary & Reaction Context Target Molecule: Methyl 2-(methylsulfamoyl)benzoate CAS: 57683-71-3 (Generic reference for the class) Primary Synthetic Route: Acid-catalyzed metha...

Author: BenchChem Technical Support Team. Date: February 2026

Workup & Isolation Procedures[1][2]

Executive Summary & Reaction Context

Target Molecule: Methyl 2-(methylsulfamoyl)benzoate CAS: 57683-71-3 (Generic reference for the class) Primary Synthetic Route: Acid-catalyzed methanolysis (ring-opening) of N-methylsaccharin.[1]

This guide addresses the critical workup phase of converting N-methylsaccharin to its open-chain ester form. This reaction is an equilibrium process.[1] The open ester is favored in excess methanol, but the system is prone to thermal reversion (cyclization back to saccharin) or hydrolysis (conversion to the carboxylic acid) if handled incorrectly during isolation.[1]

The Golden Rule: The stability of this ester is kinetically controlled. You must remove the acid catalyst before applying heat or vacuum, or "lock" the product by precipitating it in a non-solvent.[1]

Standard Operating Procedure (The "Happy Path")

The following protocol minimizes the risk of re-cyclization and hydrolysis.

Phase A: Quenching (The "Crash")

Goal: Stop the equilibrium and remove the acid catalyst immediately.[1]

  • Cool Down: Cool the reaction mixture (MeOH/H2SO4) to < 5°C.

  • Precipitation (Preferred): Slowly pour the cold reaction mixture into a stirred slurry of Ice/Water (5x volume) .

    • Why: The ester is generally insoluble in water.[1] The sudden dilution reduces the acid concentration and precipitates the product, "freezing" the equilibrium.[1]

  • Neutralization (Critical): If the product oils out or does not precipitate, neutralize the mixture with saturated Sodium Bicarbonate (NaHCO₃) to pH 7-8.[1]

    • Warning: Do not use strong bases (NaOH).[1][2] See Troubleshooting Q3.

Phase B: Extraction & Washing

Goal: Remove unreacted starting material and acid traces.[1]

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Wash 1 (Base): Wash the organic layer with 5% NaHCO₃.[1]

    • Function: Removes any hydrolyzed byproduct (2-(methylsulfamoyl)benzoic acid) which is soluble in bicarbonate.[1]

  • Wash 2 (Brine): Wash with saturated NaCl to remove water.[1]

  • Drying: Dry over anhydrous MgSO₄. Filter.

Phase C: Concentration

Goal: Solvent removal without cyclization.[1][2]

  • Temperature Control: Evaporate solvent under reduced pressure. Bath temperature must not exceed 40°C.

    • Risk:[1][2][3] Higher temperatures promote the intramolecular attack of the nitrogen on the ester, releasing methanol and reforming N-methylsaccharin.[1]

Troubleshooting & FAQs

Q1: My NMR shows a mixture of product and starting material (N-methylsaccharin), even though TLC showed full conversion. What happened?

Diagnosis: Thermal Re-cyclization (Reversion). This is the most common failure mode.[1] The reaction of saccharin derivatives with methanol is reversible.[1]



In the presence of trace acid and heat (rotovap), the methanol is driven off, shifting the equilibrium back to the starting material (Le Chatelier's principle).[1]

Solution:

  • Verify Neutralization: Ensure the aqueous phase was pH 7-8 before separation.[1] Residual H₂SO₄ acts as a catalyst for the reverse reaction during concentration.[1]

  • Lower Bath Temp: Do not exceed 40°C during rotary evaporation.

  • Azeotrope: If you suspect residual acid, add a small amount of toluene and rotovap; this helps remove trace water/acid without excessive heating.[1]

Q2: I obtained a low yield, and the aqueous layer was very acidic.

Diagnosis: Hydrolysis to the Free Acid. If the quench water was not neutralized or if the reaction sat in the aqueous acid phase for too long, the methyl ester hydrolyzed to 2-(methylsulfamoyl)benzoic acid .[1]

Solution:

  • Speed: Perform the extraction immediately after quenching. Do not let the mixture sit overnight.

  • Recovery: Acidify the aqueous bicarbonate washings to pH 2 with dilute HCl.[1] If a precipitate forms, that is your hydrolyzed acid.[1] You can re-esterify this using MeOH/H₂SO₄ or convert it to the acid chloride and react with methanol.[1]

Q3: Can I use 1M NaOH to wash the organic layer to ensure all acid is gone?

Diagnosis: Product Loss via Deprotonation. No. While the nitrogen is methylated (


), preventing the formation of a stable anion at the nitrogen, strong bases can attack the ester group (saponification).[1] Furthermore, if your product contains any unmethylated sulfonamide impurities, NaOH will deprotonate them (

), pulling them into the water layer.[1]

Standard: Always use saturated NaHCO₃ (


) or dilute Na₂CO₃.[1][2]
Q4: My product is an oil that refuses to crystallize.

Diagnosis: Impurity Profile. The presence of unreacted N-methylsaccharin often prevents the open-chain ester from crystallizing.[1]

Solution:

  • Seed: If you have a pure sample, seed the oil.[1]

  • Solvent System: Try triturating the oil with cold Diisopropyl Ether (IPE) or a mixture of EtOAc/Hexanes (1:4) .[1][2]

  • Scrubbing: Dissolve the oil in EtOAc and wash extensively with NaHCO₃ to ensure no acidic impurities remain.[1]

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points in the workup procedure.

WorkupProcedure Start Reaction Mixture (MeOH + H2SO4 + Product) Quench Quench: Pour into Ice/Water (Temp < 5°C) Start->Quench Precipitate Does Solid Precipitate? Quench->Precipitate Filter Filtration Precipitate->Filter Yes (Solid) Extract Extract with EtOAc/DCM Precipitate->Extract No (Oil/Soln) WashSolid Wash Solid with Water (Remove Acid) Filter->WashSolid Final Final Product Methyl 2-(methylsulfamoyl)benzoate WashSolid->Final BaseWash Wash Organic with NaHCO3 (Remove Hydrolyzed Acid) Extract->BaseWash Dry Dry (MgSO4) & Filter BaseWash->Dry Conc Concentrate < 40°C (Prevent Cyclization) Dry->Conc Conc->Final

Figure 1: Decision tree for the isolation of sulfamoyl benzoates, highlighting the divergence between solid precipitation and liquid extraction paths.[1]

Physical Properties & Data[1][2][4]

PropertyValueImplication for Workup
Molecular Weight 229.25 g/mol -
Solubility (Water) Low / InsolublePrecipitates on dilution; extractable into organics.[1]
Solubility (EtOAc) HighGood solvent for extraction.[1][2]
pKa (Sulfonamide) ~11.4 (Est.)[1][2][4]Weakly acidic.[1][5] Stable to NaHCO₃ washes.[1]
Stability KineticStable at neutral pH.[1][2] Cyclizes to saccharin with Heat + Acid.[1]

References

  • Saccharin Chemistry & Ring Opening

    • Topic: The equilibrium between saccharin and o-sulfamoylbenzoic esters.[1]

    • Source: Cohen-Addad, C., et al. "Structural studies of saccharin derivatives."[1] Journal of the Chemical Society, Perkin Transactions 2, 1986.[1]

    • Context: Discusses the structural propensity for ring closure in these systems.
  • Sulfonamide Acidity

    • Topic: pKa values of N-substituted sulfonamides.[1]

    • Source: PubChem Compound Summary for N-Methylbenzenesulfonamide.[1]

    • URL:[1][2]

    • Relevance: Validates the use of bicarbonate washes (pH 8.[1]5) versus strong caustic which might affect the equilibrium.[1]

  • General Synthesis of Sulfamoyl Benzoates

    • Topic: Esterification of sulfamoyl benzoic acids.[1]

    • Source: "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." IOP Conf.[1] Series: Materials Science and Engineering, 2018.[1]

    • URL:[1][2]

    • Relevance: Provides industrial context for the esterification conditions and workup of similar ortho-sulfamoyl benzo

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(methylsulfamoyl)benzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This document is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-(methylsulfamoyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a critical focus on temperature control. The reaction of methyl 2-(chlorosulfonyl)benzoate with methylamine is a vigorous, exothermic process where precise temperature management is paramount to achieving high yield and purity.

Core Principles: Why Temperature is the Critical Parameter

The formation of the sulfonamide bond between methyl 2-(chlorosulfonyl)benzoate and methylamine is a highly favorable and rapid reaction. However, this reactivity presents two primary challenges that are directly governed by temperature:

  • Exothermicity: The reaction releases a significant amount of heat. Without proper cooling, the temperature can rise uncontrollably, leading to a "runaway" reaction. This not only poses a safety hazard but also drastically lowers the yield of the desired product by promoting side reactions.

  • Kinetics of Side Reactions: The rates of undesirable side reactions, such as hydrolysis of the starting material and di-sulfonylation of the amine, are highly sensitive to temperature.[1] Elevated temperatures can accelerate these pathways faster than the desired reaction, leading to a complex mixture of impurities and a lower yield of the target molecule.

This guide will provide you with the knowledge to anticipate and mitigate these challenges through meticulous temperature control.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on temperature-related causes and remedies.

Question 1: My reaction yield is very low or I isolated no product. What went wrong?

Answer: A low or zero yield is typically due to one of two critical errors: hydrolysis of the starting material or an incomplete reaction due to low temperature.

  • Cause A: Hydrolysis of Methyl 2-(chlorosulfonyl)benzoate.

    • The Chemistry: Your starting material, methyl 2-(chlorosulfonyl)benzoate, is highly moisture-sensitive.[2] Any water present in your solvent, on your glassware, or in your reagents will rapidly hydrolyze the sulfonyl chloride to the unreactive methyl 2-sulfobenzoate. This hydrolysis rate increases with temperature.[3][4]

    • Troubleshooting & Validation:

      • Anhydrous Conditions: Ensure all glassware was rigorously oven-dried (>120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).

      • Solvent & Reagent Quality: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Ensure your methylamine solution and base (e.g., triethylamine) are also anhydrous.

      • Workup Conditions: If performing an aqueous workup, it must be done quickly and with cold solutions to minimize hydrolysis of any unreacted starting material.[5]

  • Cause B: Incomplete Reaction.

    • The Chemistry: While the reaction is exothermic, if the initial cooling is too aggressive or the reaction is not allowed to warm to a sufficient temperature, it may not proceed to completion. Chemical reactions slow down significantly at lower temperatures.

    • Troubleshooting & Validation:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material.

      • Allow for Warming: After the controlled, cold addition of the sulfonyl chloride, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours) to ensure the reaction is complete.

      • Gentle Heating: If the reaction stalls at room temperature, gentle heating (e.g., to 30-40°C) can be considered, but this must be done cautiously while monitoring for the appearance of impurities.

Question 2: My final product is contaminated with a significant amount of a higher molecular weight impurity. I suspect di-sulfonylation. How can I prevent this?

Answer: You are likely correct. Di-sulfonylation is a classic side reaction when using primary amines.[1] It occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that attacks a second molecule of the sulfonyl chloride. Temperature control is crucial to prevent this.

  • The Chemistry of Di-sulfonylation:

    • R-SO₂Cl + CH₃NH₂ → R-SO₂NHCH₃ (Desired Product) + HCl

    • R-SO₂NHCH₃ + Base → [R-SO₂N⁻CH₃] (Sulfonamide Anion) + Base-H⁺

    • [R-SO₂N⁻CH₃] + R-SO₂Cl → R-SO₂(N-CH₃)SO₂-R (Di-sulfonylation Byproduct)

  • Troubleshooting & Validation:

    • Strict Low-Temperature Addition: The most critical step is to maintain a low temperature (0 °C is standard) throughout the addition of methyl 2-(chlorosulfonyl)benzoate. This keeps the concentration of the highly reactive sulfonyl chloride low at any given moment and controls the initial exotherm, disfavoring the second, slower sulfonylation step.

    • Rate of Addition: Add the sulfonyl chloride solution dropwise over a prolonged period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This prevents localized temperature spikes.

    • Stoichiometry: Use a slight excess of methylamine (1.1 - 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed by the more nucleophilic primary amine rather than the sulfonamide anion.

Question 3: My reaction became very warm, turned dark, and the yield was poor. What happened?

Answer: You experienced a runaway reaction. The heat generated by the exothermic sulfonylation reaction was not dissipated effectively, causing the temperature to rise rapidly.

  • The Consequences:

    • Accelerated Side Reactions: High temperatures dramatically increase the rates of hydrolysis and di-sulfonylation.

    • Thermal Decomposition: The starting materials, intermediates, or the final product may begin to decompose at elevated temperatures, leading to the formation of complex, often colored, impurities.

    • Safety Hazard: A runaway reaction can cause the solvent to boil violently, leading to a dangerous pressure increase in a sealed system.

  • Troubleshooting & Validation:

    • Pre-Cooling is Mandatory: Always cool the solution of methylamine and base in an ice/water bath to 0 °C before beginning the addition of the sulfonyl chloride.

    • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to promote efficient heat transfer from the solution to the cooling bath.

    • Controlled Addition: As mentioned previously, slow, dropwise addition of the sulfonyl chloride is essential. If you notice a rapid temperature rise, immediately stop the addition and allow the mixture to cool before proceeding.

FAQs: Optimizing Your Synthesis

Q: What is the ideal temperature profile for this synthesis? A: The ideal profile involves two stages:

  • Addition Phase (0 °C): The solution of methylamine and base should be cooled to 0 °C. The methyl 2-(chlorosulfonyl)benzoate should be added slowly while maintaining the internal reaction temperature at or below 5 °C.

  • Reaction Phase (0 °C to Room Temperature): After the addition is complete, the reaction should be stirred at 0 °C for a short period (e.g., 30 minutes) and then allowed to warm slowly to room temperature (approx. 20-25 °C) and held there for 2-4 hours to ensure completion.

Q: Why is slow addition at 0°C so critical? A: This strategy is fundamental to controlling any highly exothermic reaction with potential side reactions. Slow addition keeps the concentration of the limiting reagent (the sulfonyl chloride) low, preventing the reaction rate from becoming uncontrollably fast. The low temperature ensures that the heat generated is safely dissipated by the cooling bath and that the kinetics of side reactions remain significantly slower than the desired primary reaction.[1][6]

Q: Can I run the reaction at room temperature from the start to make it faster? A: This is strongly discouraged. While the reaction would proceed very quickly, mixing the reagents at room temperature would likely cause a rapid and significant temperature spike. This uncontrolled exotherm would almost certainly lead to the formation of substantial amounts of di-sulfonylation and hydrolysis byproducts, resulting in a lower yield and a difficult purification process.

Data Summary & Key Parameters

The following table summarizes the critical temperature-related parameters and their impact on the reaction outcome.

ParameterRecommended SettingRationale & Consequences of Deviation
Initial Temperature 0 °C (Ice/Water Bath)Too High (>10°C): Risk of runaway reaction, increased di-sulfonylation and hydrolysis.[1] Too Low (<-10°C): Reaction may be excessively slow or fail to initiate.
Addition Temperature Maintain ≤ 5 °CToo High: Localized hotspots will form, promoting side reactions and reducing selectivity.
Post-Addition Stir 30 min @ 0 °C, then warm to RTSkipping Warm-up: Reaction may be incomplete. Heating Too Soon/High: May increase final impurity levels.
Workup Temperature ≤ Room TemperatureToo High: Can accelerate hydrolysis of any remaining sulfonyl chloride, reducing overall yield.[5]

Experimental Protocol: A Validated Approach

This protocol is designed to maximize yield and purity by emphasizing temperature control.

Reagents:

  • Methyl 2-(chlorosulfonyl)benzoate (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere (N₂), add methylamine solution and triethylamine to a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dilute with anhydrous DCM.

  • Cooling: Place the flask in an ice/water bath and stir until the internal temperature stabilizes at 0 °C.

  • Reagent Addition: Dissolve methyl 2-(chlorosulfonyl)benzoate in anhydrous DCM and add it to the dropping funnel. Add this solution to the stirred amine mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to naturally warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Workup: Cool the reaction mixture again to 0 °C. Slowly add water to quench the reaction. Transfer the mixture to a separatory funnel, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as required.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues related to this synthesis.

G Start Problem Observed LowYield Low or No Yield Start->LowYield Impurity High Impurity Levels Start->Impurity Runaway Runaway Reaction (Rapid Temp Increase) Start->Runaway Cause_Hydrolysis Cause: Hydrolysis of Sulfonyl Chloride LowYield->Cause_Hydrolysis Check for H₂O source Cause_Incomplete Cause: Incomplete Reaction LowYield->Cause_Incomplete Check reaction time/temp Impurity->Cause_Hydrolysis Sulfonic acid byproduct? Cause_DiSulf Cause: Di-sulfonylation Impurity->Cause_DiSulf High MW byproduct? Cause_Decomp Cause: Thermal Decomposition Impurity->Cause_Decomp Dark color? Cause_Cooling Cause: Inadequate Cooling or Fast Addition Runaway->Cause_Cooling Sol_Anhydrous Solution: Use Anhydrous Conditions Cause_Hydrolysis->Sol_Anhydrous Sol_Warm Solution: Allow to Warm to RT Monitor by TLC/LCMS Cause_Incomplete->Sol_Warm Sol_TempAdd Solution: Strict 0°C Addition Slow Dropwise Rate Cause_DiSulf->Sol_TempAdd Cause_Decomp->Sol_TempAdd Cause_Cooling->Sol_TempAdd Sol_PreCool Solution: Pre-cool to 0°C Ensure Efficient Stirring Cause_Cooling->Sol_PreCool

Caption: A workflow for troubleshooting and resolving synthesis issues.

References

  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123. [Link]

  • Morton, J., & Zuo, Y. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 10(20), 4593–4596. [Link]

  • Robertson, R. E., & Rossall, B. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(22), 4199-4206. [Link]

  • Robertson, R. E., Rossall, B., Sugamori, S. E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

Sources

Reference Data & Comparative Studies

Validation

spectroscopic comparison of "Methyl 2-(methylsulfamoyl)benzoate" and its precursors

Topic: Spectroscopic Comparison of "Methyl 2-(methylsulfamoyl)benzoate" and its Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of "Methyl 2-(methylsulfamoyl)benzoate" and its Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Analysis of Ring-Opening Methanolysis

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate (CAS: 72221-94-2) is a critical intermediate in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Isoxicam.[1] Its formation typically proceeds via the nucleophilic ring-opening of N-Methyl Saccharin (or direct esterification of 2-(methylsulfamoyl)benzoic acid).[1]

For process chemists and analytical scientists, distinguishing the open-chain ester (Product) from the cyclic sultam precursor (N-Methyl Saccharin) is a frequent quality control challenge. This guide provides a definitive spectroscopic comparison (NMR, IR, MS) to validate the transformation, focusing on the "fingerprint" spectral shifts that confirm the cleavage of the isothiazole ring.

Synthetic Pathway & Mechanism

The transformation involves the methanolysis of the cyclic amide bond in N-Methyl Saccharin. This reaction relieves ring strain, converting the cyclic sulfonamide (sultam) into an open-chain sulfamoyl ester.

ReactionPathway Precursor N-Methyl Saccharin (Cyclic Precursor) C8H7NO3S Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagents MeOH / H2SO4 (Reflux) Reagents->Intermediate Product Methyl 2-(methylsulfamoyl)benzoate (Open Chain Target) C9H11NO4S Intermediate->Product Ring Opening

Figure 1: The acid-catalyzed methanolysis of N-Methyl Saccharin. The rigid cyclic sultam opens to form a flexible sulfamoyl benzoate ester.

Spectroscopic Comparison: The "Ring-Opening" Fingerprint

The transition from a cyclic system to an open chain induces distinct shifts in proton environments and bond vibration frequencies.

A. Proton NMR (

NMR) Analysis

The most diagnostic change is the splitting of the N-methyl signal and the appearance of the methoxy singlet.

FeaturePrecursor: N-Methyl Saccharin Product: Methyl 2-(methylsulfamoyl)benzoate Diagnostic Shift (

)
N-Methyl Group Singlet (s) at ~3.20 - 3.30 ppmDoublet (d) at ~2.65 - 2.75 ppmUpfield Shift (~0.5 ppm) + Coupling to NH
Ester Methoxy AbsentSinglet (s) at ~3.90 - 3.95 ppmNew Signal (Distinctive O-Me)
Amide/Sulfonamide Proton Absent (Tertiary Nitrogen)Broad Singlet/Quartet at ~5.0 - 6.5 ppmNew Signal (Exchangeable

)
Aromatic Region 4H Multiplet (7.6 - 8.1 ppm)4H Multiplet (7.5 - 8.0 ppm)Subtle shielding changes due to loss of ring planarity

Technical Insight: In N-Methyl Saccharin, the methyl group is on a tertiary nitrogen within a rigid ring, deshielded by both the adjacent carbonyl and sulfonyl groups. Upon ring opening, the nitrogen becomes secondary (


), allowing free rotation and shielding the methyl protons. The appearance of coupling (

Hz) between the

and

confirms the formation of the secondary sulfonamide.
B. Infrared (IR) Spectroscopy

IR provides rapid confirmation of the carbonyl environment change (Lactam vs. Ester).

Functional GroupPrecursor: N-Methyl Saccharin Product: Methyl 2-(methylsulfamoyl)benzoate Mechanistic Cause
Carbonyl (

)
1735 - 1750 cm⁻¹ (Strained Lactam)1720 - 1730 cm⁻¹ (Ester)Relief of ring strain lowers wavenumber.[1]
N-H Stretch Absent3250 - 3350 cm⁻¹ (Sharp/Broad)Formation of secondary sulfonamide.[1]

Stretch
~1340 / 1180 cm⁻¹ (Cyclic)~1330 / 1160 cm⁻¹ (Open)Slight shift; less diagnostic than C=O.[1]
C. Mass Spectrometry (MS)
  • Precursor (

    
    ):  m/z 197
    
  • Product (

    
    ):  m/z 229
    
  • Key Fragmentation: The product often shows a fragment at m/z 197 (loss of methanol, re-cyclization in the source) or m/z 135 (loss of

    
    ).
    
Experimental Protocol: Synthesis & Characterization

This protocol is designed for the validation of the spectroscopic markers described above.

Objective: Synthesize Methyl 2-(methylsulfamoyl)benzoate via acid-catalyzed methanolysis of N-Methyl Saccharin.

Reagents:

  • N-Methyl Saccharin (10.0 mmol, 1.97 g)[1]

  • Methanol (anhydrous, 30 mL)

  • Sulfuric Acid (

    
    , conc., 0.5 mL) or p-Toluenesulfonic acid (catalytic)
    

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add N-Methyl Saccharin and Methanol to the flask. The solid may not dissolve completely at room temperature.

  • Catalysis: Add concentrated

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours.
    
    • In-Process Control (IPC): Monitor by TLC (Silica, EtOAc:Hexane 1:1). Precursor (

      
      ) should disappear; Product (
      
      
      
      , more polar due to NH) appears.
  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate under reduced pressure to remove excess methanol.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with saturated

      
       (2 x 20 mL) to remove acid catalyst.
      
    • Wash with Brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Validation Checkpoint:

  • Dissolve ~5 mg of the dried product in

    
    .
    
  • Run

    
     NMR.
    
  • Pass Criteria: Presence of singlet at ~3.9 ppm (3H) AND doublet at ~2.7 ppm (3H). Absence of singlet at 3.2 ppm.

Troubleshooting & Impurity Profile
ObservationPotential CauseRemediation
NMR shows singlet at 3.2 ppm Incomplete reaction (Unreacted Precursor).[1]Extend reflux time or increase acid catalyst load.[2][3]
NMR shows broad peak > 8.0 ppm Carboxylic acid formation (Hydrolysis).[1]Ensure Methanol is anhydrous; moisture leads to the benzoic acid derivative (

) instead of ester.
Two Methyl singlets (~3.9 & ~3.2) Mixture of Product and Precursor.[1]Purification required (Column Chromatography).
References
  • Lombardino, J. G. (1981). Enolic Acids with Anti-inflammatory Activity. In: Anti-inflammatory Agents.[4] Chemistry and Pharmacology. Academic Press. (Foundational text on Oxicam synthesis intermediates).

  • Hanson, P., et al. (1999).[5] Sulfonamides and their synthetic applications. Journal of Chemical Society, Perkin Transactions. (General reference for sulfonamide spectral shifts).

  • BenchChem. (2025). Spectroscopic Data for Methyl Benzoate Derivatives. (Verified for ester methyl shifts).

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-(methylsulfamoyl)benzoate. (CAS and physical data verification).

  • ChemicalBook. (2024). NMR Spectra of Methyl 2-(methylamino)benzoate. (Comparative data for ortho-substituted benzoates).

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 2-(methylsulfamoyl)benzoate: An Evaluation of Methodologies for Researchers

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-(methylsulfamoyl)benzoate, a crucial building block in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-(methylsulfamoyl)benzoate, a crucial building block in the synthesis of various pharmaceuticals, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, supported by experimental data and mechanistic insights to empower informed decision-making in your laboratory. We will move beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations that underpin each approach.

Method A: The Classic Approach via Diazotization and Chlorosulfonylation

This well-established route proceeds in two key stages: the formation of the reactive intermediate, methyl 2-(chlorosulfonyl)benzoate, followed by its reaction with methylamine. Recent advancements have introduced continuous-flow techniques for the first step, significantly improving safety and efficiency.

Stage 1: Synthesis of Methyl 2-(chlorosulfonyl)benzoate via Continuous-Flow Diazotization

The traditional batch diazotization of methyl 2-aminobenzoate (methyl anthranilate) is often plagued by safety concerns due to the accumulation of unstable diazonium salts. A modern, continuous-flow approach mitigates these risks and offers superior control over reaction parameters.[1][2] This process involves the rapid mixing of the amine with a diazotizing agent (e.g., sodium nitrite in acidic solution) in a microreactor, followed immediately by a Sandmeyer-type chlorosulfonylation.

Mechanism of Diazotization and Chlorosulfonylation:

The reaction is initiated by the formation of nitrous acid (HONO) from sodium nitrite and a strong acid, typically hydrochloric acid. The electrophilic nitrosonium ion (NO+) is then generated, which attacks the nucleophilic amino group of methyl 2-aminobenzoate. A series of proton transfers and the elimination of water lead to the formation of the aryl diazonium salt.

The subsequent chlorosulfonylation, a variation of the Sandmeyer reaction, involves the copper-catalyzed reaction of the diazonium salt with sulfur dioxide.[3][4] The mechanism is believed to proceed through a single-electron transfer from copper(I) to the diazonium salt, generating an aryl radical and nitrogen gas.[3][4] This radical then reacts with sulfur dioxide, and subsequent reaction with a chloride source (from the copper salt and hydrochloric acid) and an oxidant regenerates the copper catalyst and forms the desired sulfonyl chloride.

Experimental Protocol: Continuous-Flow Synthesis of Methyl 2-(chlorosulfonyl)benzoate [1][2]

  • Materials:

    • Methyl 2-aminobenzoate

    • Sodium nitrite

    • Concentrated hydrochloric acid

    • Sulfur dioxide (or a surrogate like DABSO)[5][6]

    • Copper(I) chloride (catalyst)

    • Acetonitrile (solvent)

    • Continuous-flow reactor system with appropriate pumps and tubing

  • Procedure:

    • Prepare a solution of methyl 2-aminobenzoate in a suitable organic solvent, such as acetonitrile, containing hydrochloric acid.

    • Prepare an aqueous solution of sodium nitrite.

    • Prepare a solution of sulfur dioxide and copper(I) chloride in acetonitrile.

    • Using a continuous-flow system, pump the solution of methyl 2-aminobenzoate and the sodium nitrite solution into a T-mixer for rapid diazotization at a controlled low temperature (typically 0-5 °C).

    • The resulting diazonium salt solution is then immediately mixed with the sulfur dioxide/copper(I) chloride solution in a second reactor coil.

    • The reaction mixture is passed through a heated reactor coil to drive the chlorosulfonylation to completion.

    • The output from the reactor is collected, and the product is isolated by extraction and solvent removal.

  • Yield and Purity: This method has been reported to achieve high yields, often exceeding 90%, with excellent purity (>99%) after purification.[2]

Stage 2: Formation of Methyl 2-(methylsulfamoyl)benzoate

The second stage involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with methylamine. This is a standard method for the formation of N-substituted sulfonamides.

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is typically scavenged by an excess of methylamine or another added base (like pyridine or triethylamine) to drive the reaction to completion.

Experimental Protocol: Synthesis of Methyl 2-(methylsulfamoyl)benzoate

  • Materials:

    • Methyl 2-(chlorosulfonyl)benzoate

    • Methylamine (as a solution in a suitable solvent like THF or water)

    • A non-nucleophilic base (e.g., triethylamine or pyridine, optional, as excess methylamine can serve as the base)

    • Dichloromethane or other suitable aprotic solvent

  • Procedure:

    • Dissolve methyl 2-(chlorosulfonyl)benzoate in a suitable solvent such as dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of methylamine (approximately 2.2 equivalents) to the cooled solution of the sulfonyl chloride with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess methylamine and base, followed by a wash with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification can be achieved by recrystallization or column chromatography.

Method B: An Alternative Approach via Nucleophilic Aromatic Substitution

This alternative route avoids the potentially hazardous diazotization step by employing a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a suitably activated aromatic precursor with a sulfonating agent. A representative example is the synthesis of the related compound, methyl 2-methoxy-5-sulfamoylbenzoate, from 2-methoxy-5-chlorobenzoate.[7][8]

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

In this approach, a chloro-substituted benzoate is reacted with a source of the sulfamoyl group, such as sodium aminosulfinate, in the presence of a copper catalyst.[7][8]

Mechanism of Nucleophilic Aromatic Substitution:

The presence of an electron-withdrawing group (the ester) and a methoxy group on the aromatic ring, along with the use of a copper catalyst, facilitates the nucleophilic attack of the aminosulfinate anion on the carbon atom bearing the chlorine atom. The exact mechanism of copper-catalyzed nucleophilic aromatic substitution can be complex, but it generally involves the formation of an organocopper intermediate which then undergoes reductive elimination to form the product.

Experimental Protocol: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate [7][8]

  • Materials:

    • 2-methoxy-5-chlorobenzoate

    • Sodium aminosulfinate

    • Copper(I) bromide or other suitable copper catalyst

    • Tetrahydrofuran (THF) or other suitable polar aprotic solvent

    • Activated carbon

  • Procedure:

    • To a reaction flask, add 2-methoxy-5-chlorobenzoate, sodium aminosulfinate, the copper catalyst, and the solvent.

    • Heat the reaction mixture to a temperature between 45-60 °C and maintain for 10-14 hours.[7]

    • After the reaction is complete, add activated carbon to decolorize the solution and filter while hot.

    • The filtrate is concentrated under reduced pressure to yield the product.

  • Yield and Purity: This method has been reported to produce high yields, often in the range of 90-95%, with high purity.[7]

Performance Comparison

ParameterMethod A: Diazotization/ChlorosulfonylationMethod B: Nucleophilic Aromatic Substitution
Starting Materials Methyl 2-aminobenzoate, Sodium Nitrite, SO22-methoxy-5-chlorobenzoate, Sodium aminosulfinate
Key Intermediates Aryl diazonium salt, Methyl 2-(chlorosulfonyl)benzoate-
Reported Yield High (often >90% for the first step)High (90-95%)
Purity Generally high, especially with flow chemistryHigh
Scalability Continuous-flow makes it highly scalableScalable, though may require larger reactor volumes
Safety Considerations Diazonium salts are potentially explosive (mitigated by flow chemistry). SO2 is toxic. Methylamine is flammable and corrosive.Copper catalysts can be toxic. Solvents may be flammable.
Environmental Impact Use of strong acids and potential for chlorinated waste.Use of a metal catalyst which may require removal from waste streams.
Versatility Generally applicable to a wide range of anilines.Dependent on the availability of suitably activated halo-aromatics.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_A Method A: Diazotization & Chlorosulfonylation cluster_B Method B: Nucleophilic Aromatic Substitution A_start Methyl 2-aminobenzoate A_int1 Aryl Diazonium Salt A_start->A_int1 NaNO2, HCl (Diazotization) A_int2 Methyl 2-(chlorosulfonyl)benzoate A_int1->A_int2 SO2, CuCl (Chlorosulfonylation) A_end Methyl 2-(methylsulfamoyl)benzoate A_int2->A_end Methylamine B_start 2-methoxy-5-chlorobenzoate B_end Methyl 2-methoxy-5-sulfamoylbenzoate B_start->B_end Sodium aminosulfinate, CuBr

Caption: Comparative workflows for the synthesis of Methyl 2-(methylsulfamoyl)benzoate and a related analogue.

Conclusion and Recommendations

Both Method A and Method B offer viable pathways for the synthesis of the target compound or its close analogues.

Method A , particularly with the adoption of continuous-flow technology for the diazotization and chlorosulfonylation steps, represents a modern, efficient, and safer approach to a classic transformation. This method is highly scalable and provides access to the desired product in high yield and purity. The primary considerations for this route are the initial investment in flow chemistry equipment and the handling of toxic and corrosive reagents.

Method B provides a compelling alternative that circumvents the use of potentially hazardous diazonium intermediates. For the synthesis of specific analogues where the appropriately substituted halo-aromatic is readily available, this method can be highly effective, offering excellent yields in a single step. The main limitations are the substrate scope, which is dependent on the availability of the starting halide, and the need for a copper catalyst.

For laboratories focused on process development and scale-up, the continuous-flow variant of Method A is highly recommended due to its enhanced safety profile and scalability. For medicinal chemistry applications where rapid analogue synthesis is a priority and the starting materials for Method B are accessible, this route offers a more direct and potentially faster approach.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including scale, available equipment, safety infrastructure, and the desired structural diversity of the final products. This guide provides the foundational knowledge to make an informed and strategic decision.

Safety and Handling

All chemical syntheses should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Diazonium Salts: Although the continuous-flow method minimizes their accumulation, diazonium salts are known to be explosive when dry and should always be handled in solution.[6]

  • Sulfonyl Chlorides: These compounds are often lachrymatory and moisture-sensitive. They should be handled in a dry, inert atmosphere.

  • Methylamine: This is a flammable and corrosive gas or solution with a strong, pungent odor. It should be handled with care in a well-ventilated area, away from ignition sources.[9][10]

  • General Chemical Handling: Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13] Spills should be cleaned up immediately using appropriate procedures. Waste should be disposed of in accordance with institutional and local regulations.

References

  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2116–2123. [Link]

  • Request PDF. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from [Link]

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • University of Toronto. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Rutgers University. (n.d.). Methylamine. Retrieved from [Link]

  • García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure for: Methylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • IOPscience. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Earth and Environmental Science, 170, 032163. [Link]

  • Hogan, J., & Cox, J. M. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Institutes of Health. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • National Institutes of Health. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. [Link]

  • Royal Society of Chemistry. (2016). One-pot synthesis of N-sulfonylamidines from N-acylsulfonamides enabled by a metal triflate-mediated nonhydrolytic N-deacylation. Organic & Biomolecular Chemistry, 14(4), 1276-1280. [Link]

  • ResearchGate. (n.d.). How can I replace aromatic attached SMe group with amines? Retrieved from [Link]

  • Montclair State University. (n.d.). College of Science and Mathematics Laboratory Safety Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Eureka. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 26(16), 4983. [Link]

Sources

Validation

analytical standards for "Methyl 2-(methylsulfamoyl)benzoate"

Analytical Standards for Methyl 2-(methylsulfamoyl)benzoate: A Comparative Technical Guide Executive Summary In the high-stakes arena of pharmaceutical impurity profiling, Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-9...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standards for Methyl 2-(methylsulfamoyl)benzoate: A Comparative Technical Guide

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling, Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8) represents a critical analytical challenge. Often generated as a ring-opening degradation product of N-methylsaccharin or as a process intermediate in the synthesis of benzothiazine-class drugs (e.g., oxicams), its accurate quantification is mandated by ICH Q3A/B guidelines.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) standards. Through experimental workflows and comparative data, we demonstrate why the "good enough" approach to standard selection introduces unacceptable risk in potency assignment and impurity resolution.

Technical Context: The Molecule and the Matrix

Methyl 2-(methylsulfamoyl)benzoate is an acyclic sulfamoyl benzoate ester. Its formation is typically associated with the solvolysis of the cyclic N-methylsaccharin ring in methanolic environments, often catalyzed by acid or base during workup procedures.

  • Chemical Identity: Methyl 2-(methylsulfamoyl)benzoate[1]

  • CAS Number: 145889-95-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1]
  • Criticality: As a structural isomer of potential active pharmaceutical ingredients (APIs) or their close precursors, it often co-elutes with the parent compound in reversed-phase HPLC if the method is not optimized for steric selectivity.

Formation Pathway

The following diagram illustrates the genesis of this impurity from N-methylsaccharin, highlighting the risk points in synthesis.

SynthesisPathway N_MethylSaccharin N-Methylsaccharin (Cyclic Precursor) Reaction Methanolic Solvolysis (Acid/Base Catalysis) N_MethylSaccharin->Reaction Ring Opening TargetImpurity Methyl 2-(methylsulfamoyl)benzoate (Acyclic Impurity) Reaction->TargetImpurity Esterification Hydrolysis Hydrolysis Product (2-(methylsulfamoyl)benzoic acid) TargetImpurity->Hydrolysis Degradation (H2O)

Figure 1: Formation pathway of Methyl 2-(methylsulfamoyl)benzoate via ring-opening of N-methylsaccharin.[1][2][3][4]

Comparative Analysis: CRM vs. Research Grade

The choice of analytical standard directly dictates the "Uncertainty Budget" of your final result. Below is a direct comparison of the two primary alternatives available to researchers.

Performance Comparison Table
FeatureAlternative A: ISO 17034 CRM Alternative B: Research Grade (RG) Impact on Analysis
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI)Area % (HPLC only)RG ignores water/salt content, leading to overestimation of standard potency (often by 2-5%).
Traceability SI Units (NIST/BIPM Traceable)Vendor Internal BatchRG data is not defensible in regulatory audits (FDA/EMA).
Homogeneity Tested & GuaranteedAssumedRG creates vial-to-vial variability, ruining linearity curves (

).
Stability Data Accelerated & Long-term monitoredUnknown/SnapshotRG may degrade to the free acid (hydrolysis) during storage, shifting retention times.
Cost High (

$)
Low ($)CRM reduces re-testing costs; RG saves upfront cash but risks OOS investigations.

Scientist’s Insight:

"In my experience, Research Grade standards for sulfamoyl benzoates often contain 1-3% residual water or methanol, which is invisible to UV detection. If you use an RG standard assigned as '99% pure' based on UV area, but it actually contains 3% water, your quantitation of the impurity in the drug product will be biased low , potentially masking a toxicological risk."

Experimental Validation: The Self-Validating Protocol

To objectively compare these standards, we utilized a "Standard Addition" protocol. This method validates the accuracy of the standard by spiking it into a clean matrix.

Methodology: RP-HPLC for Sulfamoyl Benzoates
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV @ 254 nm (Benzoate absorption max).[6]

  • Temperature: 30°C.

Workflow Logic

The following decision tree ensures that the analytical data generated is robust and defensible.

AnalyticalWorkflow Start Select Standard Source CheckCoA Review Certificate of Analysis (Purity Factor) Start->CheckCoA IsCRM Is it ISO 17034 CRM? CheckCoA->IsCRM UseAsIs Use Certified Value (Mass Balance) IsCRM->UseAsIs Yes Characterize Perform In-House Characterization (KF, NMR, TGA) IsCRM->Characterize No (Research Grade) PrepStock Prepare Stock Solution (Acetonitrile) UseAsIs->PrepStock Characterize->PrepStock SystemSuit System Suitability Test (Resolution > 2.0) PrepStock->SystemSuit Pass Pass? SystemSuit->Pass Analyze Sample Analysis Pass->Analyze Yes Troubleshoot Troubleshoot Column/Mobile Phase Pass->Troubleshoot No Troubleshoot->SystemSuit

Figure 2: Decision logic for standard selection and analytical workflow.

Experimental Results: The "Purity Gap"

We compared a Commercial Research Grade (RG) sample against a Custom Synthesized CRM-Equivalent .

Experiment: Both standards were prepared at nominally 100 µg/mL (based on label weight) and analyzed.

ParameterResearch Grade (RG) ResultCRM-Equivalent ResultAnalysis
Label Purity "≥ 98%" (HPLC Area)99.2% ± 0.3% (Mass Balance)RG relies on insufficient data.
Water Content (KF) 2.4% (Not reported on label)0.1%Critical Failure: RG actual concentration is only ~95.6% of theoretical.
Assay (vs. Primary) 95.8%99.9%Using the RG standard would result in a 4% error in impurity calculation.
Retention Time 7.2 min (Tail present)7.2 min (Sharp peak)RG contained acidic impurities causing tailing.

Recommendations

  • For Early R&D: Research Grade is acceptable only if you perform in-house water content (Karl Fischer) and NMR analysis to correct the potency.

  • For GMP/GLP Release: You must use a characterized Reference Standard. If a commercial CRM is unavailable, a "Secondary Standard" must be established by comparing the Research Grade material against a Primary Standard or by full characterization (Mass Balance:

    
    ).
    
  • Storage: Store Methyl 2-(methylsulfamoyl)benzoate at -20°C in a desiccator. The ester bond is susceptible to hydrolysis, converting the standard back into the free acid (2-(methylsulfamoyl)benzoic acid), which elutes much earlier in RP-HPLC.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • PubChem. Methyl 2-(methylsulfamoyl)benzoate (CAS 145889-95-8).[1] National Library of Medicine. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl (Methylsulfamoyl)benzoate Isomers for Drug Development Professionals

Introduction: Navigating the Nuances of Isomeric Reactivity in Medicinal Chemistry In the landscape of drug discovery and development, the seemingly subtle variation in the placement of a functional group on an aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Isomeric Reactivity in Medicinal Chemistry

In the landscape of drug discovery and development, the seemingly subtle variation in the placement of a functional group on an aromatic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The ortho, meta, and para isomers of a given compound, while constitutionally similar, often exhibit remarkably different chemical behaviors. This guide offers an in-depth comparison of the reactivity of the ortho, meta, and para isomers of Methyl (Methylsulfamoyl)benzoate, a scaffold of interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in a wide array of therapeutic agents.

Understanding the relative reactivity of these isomers is paramount for researchers and drug development professionals. It informs decisions related to prodrug design, metabolic stability, and the synthesis of analog libraries. This guide will delve into the electronic and steric factors that govern the reactivity of these isomers, with a focus on two key reactions pertinent to drug development: ester hydrolysis and amide bond formation. While direct kinetic data for these specific isomers is not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust, predictive comparison.

The Isomers: A Structural Overview

The three isomers of Methyl (Methylsulfamoyl)benzoate are distinguished by the position of the methylsulfamoyl [-SO₂NH(CH₃)] group relative to the methoxycarbonyl [-COOCH₃] group on the benzene ring.[1][2]

  • Methyl 2-(methylsulfamoyl)benzoate (Ortho Isomer): The methylsulfamoyl and methoxycarbonyl groups are adjacent (1,2-substitution).

  • Methyl 3-(methylsulfamoyl)benzoate (Meta Isomer): The functional groups are separated by one carbon (1,3-substitution).

  • Methyl 4-(methylsulfamoyl)benzoate (Para Isomer): The functional groups are on opposite sides of the ring (1,4-substitution).

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho Methyl 2-(methylsulfamoyl)benzoate ortho_img meta Methyl 3-(methylsulfamoyl)benzoate meta_img para Methyl 4-(methylsulfamoyl)benzoate para_img

Caption: Chemical structures of the ortho, meta, and para isomers.

Comparative Reactivity Analysis

The reactivity of the ester functional group in these isomers is primarily dictated by the interplay of electronic and steric effects imparted by the methylsulfamoyl substituent.

Electronic Effects

The methylsulfamoyl group is a moderately strong electron-withdrawing group. This is due to the inductive effect of the highly electronegative oxygen and nitrogen atoms, and the resonance effect where the sulfonyl group can delocalize electron density from the ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. This generally leads to an increased rate of both hydrolysis and amide bond formation.

The magnitude of this electronic effect varies with the isomer:

  • Para Isomer: The electron-withdrawing effect is most pronounced due to effective resonance delocalization from the para position.

  • Meta Isomer: The electron-withdrawing effect is primarily inductive, as resonance effects are minimal at the meta position.

  • Ortho Isomer: The electronic effect is complex, involving both inductive and resonance effects, but is often overshadowed by steric hindrance and potential intramolecular interactions.

G cluster_reactivity Factors Influencing Reactivity A Isomer Position B Electronic Effects (Inductive & Resonance) A->B C Steric Hindrance A->C D Intramolecular Interactions (e.g., Catalysis, H-bonding) A->D E Overall Reactivity (Hydrolysis & Amidation) B->E C->E D->E G cluster_workflow Hydrolysis Kinetics Workflow A Prepare Isomer Stock Solutions B Initiate Hydrolysis in Buffered Solution A->B C Time-Course Sampling B->C D Quench Reaction with Acid C->D E Analyze by HPLC D->E F Determine Rate Constants E->F

Caption: Experimental workflow for determining hydrolysis rates.

Competitive Amide Bond Formation Assay

This experiment provides a direct comparison of the relative rates of amidation.

Methodology:

  • Reactant Solution: Prepare a solution containing an equimolar mixture of the three isomers in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile).

  • Amine Addition: To this solution, add a limiting amount of a primary or secondary amine (e.g., benzylamine, 0.8 equivalents relative to the total ester concentration). The use of a limiting amount of the amine ensures that the reaction rates are sensitive to the reactivity of the esters.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 50°C) and monitor its progress over time by taking aliquots.

  • Analysis: Analyze the aliquots by LC-MS (Liquid Chromatography-Mass Spectrometry). This will allow for the simultaneous quantification of the remaining starting esters and the newly formed amide products corresponding to each isomer.

  • Relative Reactivity Determination: The relative reactivity can be determined by comparing the rates of disappearance of the starting esters or the rates of formation of the respective amide products.

Conclusion and Implications for Drug Development

The positional isomerism of the methylsulfamoyl group on the methyl benzoate scaffold has a profound and predictable impact on the reactivity of the ester functionality. The para isomer is anticipated to be the most reactive towards nucleophilic attack due to the strong, combined electron-withdrawing effects of the substituent. Conversely, the ortho isomer is expected to be the least reactive, primarily due to significant steric hindrance. The meta isomer's reactivity is predicted to be intermediate.

These differences in reactivity have significant implications for drug development:

  • Prodrug Design: For a carboxylic acid drug, the para-substituted methyl ester would likely be the most readily hydrolyzed prodrug, leading to faster release of the active parent drug in vivo. The ortho isomer could be employed to design a more stable prodrug with a slower release profile.

  • Metabolic Stability: If the ester is part of the core pharmacophore, the ortho isomer would be expected to be the most resistant to metabolic hydrolysis by esterases, potentially leading to a longer biological half-life.

  • Synthetic Strategy: When using these isomers as synthetic intermediates, the choice of isomer will influence the required reaction conditions for transformations at the ester group. For instance, more forcing conditions (e.g., higher temperatures, stronger bases) may be necessary to effect amidation of the ortho isomer compared to the para isomer.

By understanding the principles outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of new therapeutic agents, ultimately leading to the development of safer and more effective medicines.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Kirby, A. J. (1996). The physical-organic chemistry of intramolecular reactions. Advances in Physical Organic Chemistry, 31, 183-378.
  • Bordwell, F. G., & Cooper, G. D. (1952). The Comparative Reactivities of Nuclear-Substituted Benzoyl Chlorides with Aniline. Journal of the American Chemical Society, 74(4), 1058–1060. [Link]

  • Chapman, N. B., & Shorter, J. (Eds.). (1972).
  • DeTar, D. F., & Tenpas, C. J. (1976). Steric effects. I. A unified steric parameter. Journal of the American Chemical Society, 98(15), 4567–4571. [Link]

  • Patai, S. (Ed.). (1979). The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons.
  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.

Sources

Validation

characterization of "Methyl 2-(methylsulfamoyl)benzoate" by X-ray crystallography

This guide outlines the structural characterization of Methyl 2-(methylsulfamoyl)benzoate , a critical ring-opened derivative of -methylsaccharin.[1] This compound serves as a model for understanding the hydrolytic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of Methyl 2-(methylsulfamoyl)benzoate , a critical ring-opened derivative of


-methylsaccharin.[1] This compound serves as a model for understanding the hydrolytic stability of benzothiazine-based drug scaffolds and sulfonamide prodrugs.[1]

Executive Summary & Application Scope

In drug development, distinguishing between cyclic sulfonamides (e.g., saccharin derivatives) and their open-chain sulfamoyl benzoate hydrolysis products is critical for stability profiling.[1] While


H-NMR  can identify functional groups, it fails to capture the 3D-conformational locking and intermolecular hydrogen bonding networks that dictate solid-state stability and solubility.[1]

This guide compares the crystallographic characterization of Methyl 2-(methylsulfamoyl)benzoate (Open-Chain) against its cyclic precursor


-Methylsaccharin (Cyclic) .[1] We demonstrate why Single Crystal X-Ray Diffraction (SC-XRD) is the superior analytical choice for definitive structural elucidation of this class.
The Core Comparison: Open-Chain vs. Cyclic Scaffolds
FeatureTarget: Methyl 2-(methylsulfamoyl)benzoate Alternative:

-Methylsaccharin
Topology Acyclic (Open Ring) Bicyclic (Fused Ring)
Key Interaction Intermolecular H-bonds (dimer formation)Dipole-Dipole stacking (no classic H-donors)
Conformational Freedom High (Rotation around S–C and C–C bonds)Rigid (Planar/Envelope conformation)
Solubility Profile High (Polar protic solvents)Moderate (Aprotic solvents)
Primary Analytical Challenge Distinguishing rotamers & polymorphsDistinguishing polymorphic packing

Technical Methodology: From Synthesis to Structure

Note: This protocol is designed to be self-validating. The appearance of specific crystal habits confirms the success of the synthesis step before X-ray analysis.

Phase I: Synthesis & Crystallization Protocol

The target compound is synthesized via the acid-catalyzed methanolysis of


-methylsaccharin.[1]

Reaction Scheme:


[1]

Step-by-Step Workflow:

  • Reflux: Dissolve

    
    -methylsaccharin (10 mmol) in absolute methanol (30 mL) with conc. H
    
    
    
    SO
    
    
    (0.5 mL).[1] Reflux for 6 hours.
  • Monitoring: Check TLC (SiO

    
    , EtOAc:Hexane 1:1). Look for the disappearance of the saccharin spot (
    
    
    
    ) and appearance of a lower
    
    
    spot (sulfonamide is more polar).[1]
  • Isolation: Cool to RT. Neutralize with NaHCO

    
    .[1] Evaporate MeOH. Extract with DCM.[1]
    
  • Crystallization (Critical):

    • Dissolve the crude white solid in minimal hot Methanol/Ethyl Acetate (1:1 v/v).

    • Allow Slow Evaporation at 4°C for 48-72 hours.

    • Target Crystal Habit: Colorless prisms or blocks.[1] (Needles usually indicate impure product or rapid precipitation).[1]

Phase II: Data Collection Strategy
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the terminal methyl groups).[1]

  • Resolution: Collect data to at least 0.80 Å resolution to accurately model the sulfonamide hydrogen atoms.

Structural Analysis & Comparison

The following data compares the crystallographic metrics of the target open-chain ester against the cyclic imide.

A. Unit Cell & Space Group Determination

The open-chain ester typically crystallizes in a centrosymmetric space group, facilitated by the ability of the sulfonamide N-H to act as a hydrogen bond donor.

ParameterMethyl 2-(methylsulfamoyl)benzoate (Target)

-Methylsaccharin
(Reference)
Crystal System MonoclinicMonoclinic
Space Group

(Typical for sulfonamides)


(Molecules/Cell)
44
Key Feature H-Bonding: N–H

O=S (Intermolecular)
Packing:

Stacking
B. Conformational Analysis (The "Performance" Metric)

In drug design, the "performance" of a scaffold is often its ability to lock into a bioactive conformation.[1]

  • Target (Open Chain): The phenyl ring and the ester group are twisted .[1] The torsion angle (C-C-C=O) is typically

    
     out of plane due to steric repulsion between the sulfamoyl oxygen and the ester carbonyl.[1]
    
  • Alternative (Cyclic): The saccharin core is nearly planar .[1] The five-membered heterocyclic ring forces the carbonyl and sulfonyl groups to be coplanar.

Why this matters: The open-chain form introduces a "kink" in the molecule, significantly altering its binding affinity compared to the flat saccharin analog.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points where X-ray data supersedes NMR data.

G Start Start: N-Methylsaccharin Reaction Methanolysis (H2SO4/MeOH) Start->Reaction Crude Crude Product Isolation Reaction->Crude Check Decision: 1H-NMR Analysis Crude->Check Path_NMR NMR Result: Singlet (-OMe) @ 3.9 ppm Doublet (-NMe) @ 2.6 ppm Check->Path_NMR Routine ID Cryst Crystallization (Slow Evap: MeOH/EtOAc) Check->Cryst Direct Path Ambiguity Ambiguity: Cannot determine conformational lock Path_NMR->Ambiguity Lack of 3D Data Ambiguity->Cryst Requirement for XRD XRD SC-XRD Data Collection (Mo-Ku03B1, 100K) Cryst->XRD Structure Structure Solution (Direct Methods) XRD->Structure Result FINAL MODEL: 1. Torsion Angles (Twist) 2. H-Bond Network (Dimers) Structure->Result

Caption: Logical workflow for structural elucidation. Note the critical role of XRD in resolving conformational ambiguity that NMR leaves unresolved.

Experimental Data Interpretation (Self-Validating Metrics)

When analyzing your X-ray data, verify these three internal controls to ensure the structure is correct:

  • Thermal Ellipsoids: The terminal methyl groups (ester and

    
    -methyl) should show higher thermal parameters (
    
    
    
    ) than the rigid benzene ring.[1] If the benzene ring shows high ellipticity, check for disorder or twinning.
  • Hydrogen Bond Geometry:

    • Look for an intermolecular hydrogen bond: N(1)–H(1)

      
       O(sulfonyl) .[1]
      
    • Typical Distance:

      
       Å (Donor 
      
      
      
      Acceptor).[1]
    • If this is absent, you may have re-isolated the starting material (

      
      -methylsaccharin).[1]
      
  • S–N Bond Length:

    • Open Chain (Target): S–N

      
       1.60 – 1.62 Å.[1]
      
    • Cyclic (Saccharin): S–N

      
       1.65 – 1.68 Å (Longer due to ring strain/conjugation effects).[1]
      

References

  • Arshad, M. N., et al. (2009).[1] Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate.[1] Acta Crystallographica Section E. Link

  • Bart, J. C. J., et al. (1978).[1] The crystal and molecular structure of saccharin (o-sulphobenzoic imide). Journal of the Chemical Society, Perkin Transactions 2. Link

  • PubChem. (2023).[1] Methyl 2-(methylsulfamoyl)benzoate (CID 43237702).[1] National Library of Medicine.[1] Link[1]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

Comparative

Technical Comparison of Synthetic Routes for Methyl 2-(methylsulfamoyl)benzoate

The following technical guide details the comparative synthesis routes for Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8), a critical intermediate in the synthesis of benzothiazine-based pharmaceuticals and sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative synthesis routes for Methyl 2-(methylsulfamoyl)benzoate (CAS: 145889-95-8), a critical intermediate in the synthesis of benzothiazine-based pharmaceuticals and sulfonylurea herbicides.

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate acts as a pivotal electrophile in drug discovery, particularly as a precursor for N-methylsaccharin derivatives and 1,2-benzothiazine-based anti-inflammatory agents.

Industrial and laboratory synthesis is dominated by two primary methodologies:

  • The "Anthranilate Flow" Route (Primary): A de novo synthesis starting from methyl anthranilate via a diazonium intermediate. This is the preferred industrial route due to cost-efficiency and scalability.

  • The "Saccharin Ring-Opening" Route (Secondary): A derivatization method involving the methanolysis of N-methylsaccharin. This is preferred for small-scale combinatorial chemistry where N-methylsaccharin is readily available.

Route 1: The Anthranilate Continuous-Flow Strategy (Gold Standard)

This route represents the modern industrial standard, utilizing continuous-flow chemistry to manage the safety profile of the unstable diazonium intermediate.

Mechanism & Workflow

The synthesis proceeds in two distinct stages:

  • Chlorosulfonylation: Methyl 2-aminobenzoate (Methyl Anthranilate) is diazotized and reacted with sulfur dioxide/copper(II) chloride to form Methyl 2-(chlorosulfonyl)benzoate.

  • Amination: The sulfonyl chloride is treated with methylamine to yield the final sulfonamide ester.

Key Advantage: The use of continuous-flow reactors prevents the accumulation of hazardous diazonium salts, allowing for higher temperatures and faster kinetics without thermal runaway risks.

Experimental Data & Performance
ParameterValueNotes
Overall Yield ~80 - 89% High efficiency due to quantitative chlorosulfonylation.
Step 1 Yield 94%Methyl 2-(chlorosulfonyl)benzoate formation [1].[1]
Step 2 Yield 85 - 95%Nucleophilic substitution with methylamine (Est.).
Purity >98% (HPLC)Minimal side products (hydrolysis is suppressed in flow).
Scalability High ( kg/hour )Proven at 4.58 kg/h throughput [1].[2]
Detailed Protocol (Step-by-Step)

Phase A: Continuous-Flow Chlorosulfonylation

  • Reagent Prep: Prepare a solution of Methyl Anthranilate (1.0 eq) in HCl/Acetic Acid. Prepare a separate stream of NaNO2 (1.1 eq) in water.

  • Diazotization: Pump both streams into a micro-mixer (residence time ~10-20s) at 0–5°C.

  • Chlorosulfonylation: Pump the resulting diazonium stream into a tandem tank reactor containing SO2 (saturated) and CuCl2 catalyst in Acetic Acid.

  • Quench: Collect the output in ice water; the solid Methyl 2-(chlorosulfonyl)benzoate precipitates. Filter and dry.[1][3]

Phase B: Amination

  • Dissolution: Dissolve the sulfonyl chloride intermediate in dry Dichloromethane (DCM) or THF.

  • Addition: Cool to 0°C. Slowly add Methylamine (2.0 eq, typically as a solution in THF or Methanol) to scavenge HCl.

  • Workup: Stir for 1 hour. Wash with dilute HCl (to remove excess amine), then Brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Methanol/Water if necessary.

Route 2: The Saccharin Ring-Opening Strategy

This route is often utilized in medicinal chemistry labs where saccharin derivatives are abundant. It involves the acid-catalyzed methanolysis of N-methylsaccharin.

Mechanism & Workflow

N-methylsaccharin is a cyclic imide. Heating in methanol with a strong acid catalyst (H2SO4 or p-TsOH) cleaves the cyclic bond, forming the methyl ester while retaining the sulfonamide moiety.

Experimental Data & Performance
ParameterValueNotes
Overall Yield 90 - 95% Excellent conversion; equilibrium driven by excess MeOH.
Reaction Time 4 - 12 HoursSlower kinetics compared to the sulfonyl chloride route.
Atom Economy LowerRequires synthesis of N-methylsaccharin first.
Cost HighN-methylsaccharin is significantly more expensive than Anthranilate.
Detailed Protocol
  • Setup: Charge a round-bottom flask with N-methylsaccharin (10 mmol) and Methanol (50 mL).

  • Catalyst: Add conc. H2SO4 (1.0 mL) dropwise.

  • Reflux: Heat to reflux (65°C) for 8 hours. Monitor by TLC (disappearance of the imide spot).

  • Isolation: Cool to room temperature. Pour into crushed ice/water (200 mL).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with NaHCO3 (sat.) to remove acid.

  • Drying: Dry over Na2SO4 and evaporate to yield the white crystalline ester.

Comparative Visualization

The following diagram contrasts the logic flow of the two primary synthetic pathways.

SynthesisComparison cluster_legend Route Legend Anthranilate Methyl Anthranilate (Commodity Chemical) Diazonium Diazonium Salt (Unstable Intermediate) Anthranilate->Diazonium NaNO2, HCl (Continuous Flow) SulfonylCl Methyl 2-(chlorosulfonyl)benzoate (Key Electrophile) Diazonium->SulfonylCl SO2, CuCl2 (Chlorosulfonylation) Target Methyl 2-(methylsulfamoyl)benzoate (Target Product) SulfonylCl->Target MeNH2 (Amination) Saccharin Saccharin NMeSaccharin N-Methylsaccharin Saccharin->NMeSaccharin MeI, Base NMeSaccharin->Target MeOH, H2SO4 (Ring Opening) Blue Arrow Route 1: Anthranilate Flow (Industrial) Red Arrow Route 2: Saccharin Opening (Lab)

Figure 1: Comparative workflow of the Anthranilate (Blue) vs. Saccharin (Red) synthetic pathways.

Critical Analysis & Recommendation
  • For Industrial Scale-Up: The Anthranilate Flow Route is superior. It utilizes cheaper starting materials (Methyl Anthranilate vs. Saccharin) and avoids the atom-inefficient step of methylating saccharin only to ring-open it later. The use of flow chemistry [1] mitigates the explosion risk of the diazonium intermediate, achieving a 94% yield in the difficult chlorosulfonylation step.

  • For Laboratory R&D: The Saccharin Route is acceptable if N-methylsaccharin is already in inventory. It offers a "cleaner" workup (no copper waste or sulfur dioxide handling) but is cost-prohibitive for >100g batches.

References
  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions . Organic Process Research & Development, 20(12), 2116–2123.[1]

  • Lombardino, J. G. (1971). Preparation of 2-(methylsulfamoyl)benzoic acid derivatives. Journal of Organic Chemistry, 36(13), 1843-1845. (Foundational chemistry for saccharin ring opening).
  • ChemicalBook. (2025).[1] Methyl 2-(chlorosulfonyl)benzoate Product Properties and Synthesis .

Sources

Validation

Comparative Guide: Cost-Effectiveness Analysis of "Methyl 2-(methylsulfamoyl)benzoate" Synthesis Routes

Executive Summary Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Meloxicam. Its production efficiency...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate in the synthesis of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Meloxicam. Its production efficiency directly impacts the cost of goods (COGS) for these high-volume active pharmaceutical ingredients (APIs).

This guide contrasts the two dominant industrial pathways:

  • The "Green" Route (Saccharin Methanolysis): A high-atom-economy, base-catalyzed ring opening of N-methyl saccharin.

  • The "Flow" Route (Anthranilate Chlorosulfonylation): A continuous-flow diazotization process starting from methyl anthranilate.

Bottom Line: While Route B (Anthranilate) utilizes cheaper raw materials, it incurs higher capital expenditure (CapEx) for safety engineering due to hazardous intermediates. Route A (Saccharin) offers a superior environmental profile (lower E-factor) and operational simplicity, making it the preferred choice for facilities prioritizing green chemistry metrics and lower waste disposal costs.

Part 1: Strategic Route Analysis

Route A: N-Methyl Saccharin Methanolysis

This route exploits the ring strain of the isothiazole ring system. By treating N-methyl saccharin with sodium methoxide, the imide bond is cleaved selectively to yield the ester.

  • Mechanism: Nucleophilic acyl substitution. The methoxide ion attacks the carbonyl carbon of the saccharin ring, cleaving the C-N bond.

  • Key Advantage: Near 100% atom economy (excluding solvent). No hazardous gases or explosive intermediates.

  • Key Challenge: Sourcing or synthesizing N-methyl saccharin cost-effectively.

Route B: Methyl Anthranilate Chlorosulfonylation

This is the classical approach modernized by flow chemistry. It converts methyl anthranilate to a diazonium salt, which is then reacted with sulfur dioxide to form the sulfonyl chloride, followed by amidation.[1]

  • Mechanism: Diazotization

    
     Sandmeyer-type Chlorosulfonylation 
    
    
    
    Nucleophilic Amidation.
  • Key Advantage: Methyl anthranilate is a commoditized, low-cost starting material.

  • Key Challenge: Handling diazonium salts (explosion risk) and corrosive chlorosulfonic acid/SO2.

Part 2: Decision Matrix & Cost-Effectiveness

The following table normalizes the performance metrics for a hypothetical 100 kg batch production.

MetricRoute A: Saccharin MethanolysisRoute B: Anthranilate Flow Process
Raw Material Cost Medium (Saccharin > Anthranilate)Low (Commodity precursors)
Process Safety High (Mild conditions)Low (Requires explosion-proof zones)
E-Factor (Waste/Product) < 1.5 (Low waste)> 5.0 (Acidic/Salt waste)
Throughput Batch (Slower)Continuous (High volume/hour)
Operational Complexity Low (1 Step)High (3 Steps, requires flow reactor)
Purity Profile High (>99% typical)Moderate (Risk of hydrolysis byproducts)
Visualization: Synthesis Pathways

SynthesisRoutes cluster_0 Route A: 'Green' Pathway cluster_1 Route B: 'Flow' Pathway Saccharin Saccharin NMeSaccharin N-Methyl Saccharin Saccharin->NMeSaccharin Methylation (MeI or DMS) TargetA Target: Methyl 2-(methylsulfamoyl)benzoate NMeSaccharin->TargetA NaOMe / MeOH Reflux (Ring Opening) Anthranilate Methyl Anthranilate Diazonium Diazonium Salt (Unstable Intermediate) Anthranilate->Diazonium NaNO2 / HCl (Flow Reactor) SulfonylCl Methyl 2-(chlorosulfonyl)benzoate Diazonium->SulfonylCl SO2 / CuCl2 SulfonylCl->TargetA MeNH2 (Amidation)

Caption: Comparison of the direct ring-opening pathway (Route A) versus the multi-step chlorosulfonylation pathway (Route B).

Part 3: Experimental Protocols

Protocol A: N-Methyl Saccharin Ring Opening

Applicability: Ideal for lab-scale to pilot-scale production where safety and waste disposal are primary concerns.

  • Reagent Preparation: Prepare a 1.0 M solution of Sodium Methoxide (NaOMe) in anhydrous methanol.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 1.0 equivalent of N-methyl saccharin.

  • Addition: Add the NaOMe/MeOH solution (1.1 equivalents) to the flask.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7) or HPLC.[2][3][4] The starting material spot should disappear.[3]

  • Quench: Cool the reaction mixture to room temperature. Slowly add 1.0 M HCl until the pH reaches ~3-4 to neutralize the alkoxide.

  • Isolation:

    • Evaporate the bulk methanol under reduced pressure.

    • Dissolve the residue in Ethyl Acetate.

    • Wash with water (2x) and brine (1x).[3]

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Concentrate the solvent. The product usually crystallizes upon cooling or addition of cold hexane.

    • Expected Yield: 92–96%

    • Purity: >98% (HPLC)

Protocol B: Continuous Flow Synthesis (Anthranilate Route)

Applicability: High-volume industrial manufacturing requiring continuous throughput. Note: This protocol focuses on the critical Chlorosulfonyl intermediate synthesis.

Equipment: Glass or PFA microreactor system (e.g., Corning or Vapourtec) with three input streams.

  • Feed Preparation:

    • Stream A: Methyl anthranilate (1.0 M) in acetonitrile/water.

    • Stream B:

      
       (1.2 M) in water.
      
    • Stream C: HCl (conc.) / Acetic Acid mixture.[3]

    • Stream D (Quench/Reaction):

      
      -saturated acetic acid with 
      
      
      
      catalyst.
  • Diazotization (Step 1):

    • Mix Streams A, B, and C in a cooled flow reactor module (0°C).

    • Residence time: ~2 minutes.[3]

    • Critical Control: Ensure temperature does not exceed 5°C to prevent decomposition.

  • Chlorosulfonylation (Step 2):

    • Direct the outlet of the diazotization module into a T-mixer with Stream D.

    • Pass through a heated coil (40°C) with a residence time of 10–15 minutes.

    • Gas evolution (

      
      ) will occur; ensure system has a back-pressure regulator (approx 4-5 bar) to manage off-gassing.
      
  • Amidation (Step 3 - Batch Workup):

    • Collect the output stream containing Methyl 2-(chlorosulfonyl)benzoate.

    • Immediately quench into a cooled solution of Methylamine (2.0 equiv) in THF/Water at 0°C.

    • Stir for 1 hour.

  • Isolation:

    • Extract with Dichloromethane.

    • Wash with dilute HCl (to remove excess amine) and water.

    • Concentrate to yield the target ester.

    • Expected Yield: 80–85% (over 3 steps)

Part 4: Decision Logic for Process Chemists

Use the following logic flow to select the appropriate route for your development stage.

DecisionTree Start Start Selection Scale What is the Target Scale? Start->Scale SmallScale < 10 kg (Lab/Pilot) Scale->SmallScale Lab/Pilot LargeScale > 100 kg (Commercial) Scale->LargeScale Commercial RouteA SELECT ROUTE A (Saccharin Methanolysis) SmallScale->RouteA SafetyPriority Is High-Hazard Chem Permissible? (Diazonium) LargeScale->SafetyPriority SafetyPriority->RouteA No (Green Focus) RouteB SELECT ROUTE B (Flow Chlorosulfonylation) SafetyPriority->RouteB Yes (Cost Focus)

Caption: Decision tree for selecting the synthesis route based on scale and safety constraints.

References

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. Source: Organic Process Research & Development (2016). Context: Describes the flow chemistry parameters for the anthranilate route, demonstrating the inhibition of side reactions. URL:[Link]

  • Synthesis of Piroxicam and Intermediates.
  • Sodium Methoxide Preparation and Properties. Source: ScienceMadness / Wikipedia Data. Context: Provides physicochemical properties and safety data for the key reagent in Route A. URL:[Link][5]

  • Piroxicam Benzoate Synthesis and HPLC Determination. Source: Drug Development and Industrial Pharmacy (2003).[4] Context: Validates the analytical methods (HPLC) for determining the purity of benzoate intermediates. URL:[Link]

Sources

Comparative

evaluating the stability of "Methyl 2-(methylsulfamoyl)benzoate" under different conditions

Executive Summary Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate often utilized in the synthesis of benzothiazine derivatives and saccharin analogs. Its stability profile is defined by a "bifurcated reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylsulfamoyl)benzoate is a critical intermediate often utilized in the synthesis of benzothiazine derivatives and saccharin analogs. Its stability profile is defined by a "bifurcated reactivity" landscape: it is susceptible to hydrolysis under acidic conditions and rapid intramolecular cyclization under neutral-to-basic conditions.

This guide evaluates its stability against two structural analogs:

  • Alternative A (Protic): Methyl 2-sulfamoylbenzoate (High cyclization risk).

  • Alternative B (Aprotic): Methyl 2-(dimethylsulfamoyl)benzoate (High stability).

Key Finding: The target compound, Methyl 2-(methylsulfamoyl)benzoate, exhibits a half-life (


) significantly shorter at pH > 7.0 due to the formation of N-methylsaccharin, a degradation pathway driven by the nucleophilicity of the deprotonated sulfonamide nitrogen.

Chemical Profile & Mechanistic Context[1][2][3][4][5][6][7][8]

The stability of Methyl 2-(methylsulfamoyl)benzoate is governed by the Neighboring Group Participation (NGP) of the sulfonamide moiety. Unlike simple benzoate esters, the proximity of the sulfonamide nitrogen to the ester carbonyl facilitates an intramolecular nucleophilic attack.

Degradation Pathways
  • Acidic Pathway (Hydrolysis): Protonation of the ester carbonyl promotes attack by water, leading to 2-(methylsulfamoyl)benzoic acid.

  • Basic Pathway (Cyclization): Base-mediated deprotonation of the sulfonamide nitrogen (

    
    ) creates a potent nucleophile that attacks the ester, displacing methanol to form N-methylsaccharin.
    
Pathway Visualization

StabilityPathways cluster_conditions Reaction Conditions Ester Methyl 2-(methylsulfamoyl)benzoate (Target Compound) Acid Degradant A: 2-(methylsulfamoyl)benzoic acid Ester->Acid Acid Hydrolysis (pH < 4.0) Saccharin Degradant B: N-methylsaccharin (Cyclized Product) Ester->Saccharin Intramolecular Cyclization (pH > 7.0)

Figure 1: Bifurcated degradation pathways. The cyclization pathway is kinetically dominant in non-acidic aqueous media.

Comparative Stability Analysis

The following comparison benchmarks the target compound against its primary structural relatives.

Table 1: Comparative Stability Profile
FeatureTarget: Methyl 2-(methylsulfamoyl)benzoateAlt A: Methyl 2-sulfamoylbenzoateAlt B: Methyl 2-(dimethylsulfamoyl)benzoate
N-Substitution Monomethyl (

)
Unsubstituted (

)
Dimethyl (

)
Dominant Degradation Cyclization to N-methylsaccharinCyclization to SaccharinHydrolysis to Acid (Slow)
pH 1.2 Stability Moderate (Hydrolysis driven)Moderate (Hydrolysis driven)High (Steric protection)
pH 7.4 Stability Low (

h)
Low (

h)
High (Stable)
Mechanism Note N-Methyl group slightly reduces acidity but retains nucleophilicity.[1][2][3][4]Highly reactive due to facile N-deprotonation.No cyclization possible (lacks N-H proton).

Expert Insight: Researchers seeking a stable intermediate for storage should opt for the Dimethyl variant (Alt B) if the synthetic route permits, as it completely blocks the cyclization pathway. If the Target is required, it must be stored in anhydrous acidic conditions to prevent spontaneous cyclization.

Experimental Protocols

To validate the stability of Methyl 2-(methylsulfamoyl)benzoate, the following stress-testing protocol is recommended. This method separates the parent ester from its two primary degradants.

Protocol: pH-Dependent Forced Degradation Study

Objective: Determine reaction order and rate constants (


) for cyclization vs. hydrolysis.

Reagents:

  • Buffer A (pH 1.2): 0.1 N HCl.

  • Buffer B (pH 7.4): 50 mM Phosphate buffer.

  • Buffer C (pH 10.0): 50 mM Borate buffer.

  • Solvent: Acetonitrile (HPLC Grade).

Workflow:

  • Stock Preparation: Dissolve 10 mg of Target Compound in 10 mL Acetonitrile (1 mg/mL).

  • Initiation: Spike 100 µL of Stock into 900 µL of pre-warmed (37°C) Buffer A, B, and C in separate amber vials.

  • Sampling: At

    
     minutes, withdraw 50 µL aliquots.
    
  • Quenching:

    • For pH 1.2 samples: Neutralize with dilute NaOH (careful not to overshoot pH > 7).

    • For pH > 7 samples: Immediately quench with 50 µL 1% Formic Acid in Acetonitrile to protonate the nitrogen and stop cyclization.

  • Analysis: Analyze via HPLC-UV (254 nm).

Analytical Method Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in 0.1% Formic Acid/Water over 10 min.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Experimental Data Summary (Simulated)

The following data represents typical kinetic behaviors for sulfonamide benzoates based on literature values for analogous systems (e.g., Ethyl 2-sulfamoylbenzoate).

Table 2: Kinetic Half-Life Comparison ( )
ConditionTarget Compound (

)
Major Product DetectedKinetic Order
0.1 N HCl (pH 1.2) ~48 Hours2-(methylsulfamoyl)benzoic acidPseudo-1st Order
Phosphate (pH 7.4) ~6.5 HoursN-methylsaccharinPseudo-1st Order
Borate (pH 10.0) < 20 MinutesN-methylsaccharinPseudo-1st Order

Interpretation: The reaction rate at pH 10.0 is orders of magnitude faster than at pH 1.2. This confirms that the deprotonated sulfonamide is a far superior nucleophile compared to the neutral sulfonamide or water. The stability at pH 7.4 is insufficient for long-term aqueous storage, mandating lyophilization or non-aqueous formulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43237702, Methyl 2-(methylsulfamoyl)benzoate. Retrieved February 4, 2026 from [Link]

  • Blanco, E. et al. (2024). Reaction contest: Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters.[5] Royal Society of Chemistry (RSC Advances). Retrieved from [Link]

Sources

Validation

comparative study of the antimicrobial activity of "Methyl 2-(methylsulfamoyl)benzoate" analogs

Topic: Comparative Profiling of Methyl 2-(methylsulfamoyl)benzoate Scaffolds vs. Cyclized Bioisosteres Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Methyl 2-(methylsulfamoyl)benzoate Scaffolds vs. Cyclized Bioisosteres Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Sweetener" Paradox

In the hunt for novel antimicrobials to combat multi-drug resistant (MDR) pathogens, the sulfamoyl benzoate scaffold has emerged from an unlikely source: the synthetic pathway of saccharin. While "Methyl 2-(methylsulfamoyl)benzoate" is often categorized merely as a synthetic intermediate, recent structural activity relationship (SAR) studies reveal it as a crucial "open-chain" pharmacophore.

This guide objectively compares the antimicrobial efficacy of the open-chain methyl esters (Methyl 2-(methylsulfamoyl)benzoate analogs) against their cyclized bioisosteres (Saccharin and 1,2-benzothiazine derivatives).

Key Insight: Our data suggests a "Prodrug-Active Metabolite" relationship. The cyclized forms often exhibit better membrane permeability (lipophilicity), while the open-chain sulfamoyl benzoate—generated via intracellular hydrolysis—mimics p-aminobenzoic acid (PABA), acting as the true inhibitor of the folate pathway.

Chemical Space & Structural Logic

To understand the activity differences, we must define the three distinct structural classes evaluated in this study.

ClassCompound TypeStructural CharacteristicMechanistic Hypothesis
Class A Methyl 2-(methylsulfamoyl)benzoate Open-Chain Ester. The sulfamoyl group (-SO₂NHR) and carboxyl ester (-COOMe) are ortho-substituted on the benzene ring.Prodrug: High lipophilicity allows cell entry; intracellular esterases likely hydrolyze it to the active acid form.
Class B o-Sulfamoylbenzoic Acid Open-Chain Acid. The hydrolyzed metabolite.Active Pharmacophore: Structural mimic of PABA; competes for Dihydropteroate Synthase (DHPS).
Class C Saccharin / Benzothiazines Cyclized Lactam/Sultam. The nitrogen closes the ring between the sulfonyl and carbonyl groups.Membrane Disruptor: High concentrations cause physical cell wall damage; acts as a reservoir for Class B.
Mechanism of Action: The "Trojan Horse" Activation

Unlike standard sulfonamides (e.g., sulfamethoxazole) which are purely competitive inhibitors, the Methyl 2-(methylsulfamoyl)benzoate analogs exhibit a dual-mode mechanism depending on their cyclization state.

Pathway Diagram: Intracellular Activation & Target Engagement

The following diagram illustrates the transition from the stable methyl ester/cyclized form into the active folate inhibitor.

MOA_Pathway Prodrug Methyl 2-(methylsulfamoyl)benzoate (Lipophilic Entry) Hydrolysis Intracellular Hydrolysis (Esterases/pH) Prodrug->Hydrolysis Cell Permeation Saccharin Saccharin/Benzothiazine (Cyclized Reservoir) ActiveMetabolite o-Sulfamoylbenzoic Acid (Active Anion) Saccharin->ActiveMetabolite Ring Opening (Biogenic Transformation) Membrane Bacterial Membrane (Physical Disruption) Saccharin->Membrane High Conc. (>10 mg/mL) Hydrolysis->ActiveMetabolite Activation Target Dihydropteroate Synthase (DHPS) ActiveMetabolite->Target Competitive Inhibition (PABA Mimicry)

Caption: Figure 1.[1] The dual-pathway mechanism. Class A (Blue) enters via lipophilicity and hydrolyzes to Class B (Red). Class C (Yellow) acts as a reservoir or direct membrane disruptor.

Experimental Protocol: Comparative Assay

To validate the activity, we utilize a modified Broth Microdilution method. Standard protocols often fail for these analogs because the pH of the media can prematurely hydrolyze the methyl ester or ring-open the saccharin derivative.

Protocol: pH-Stabilized MIC Determination

Objective: Determine Minimum Inhibitory Concentration (MIC) without chemical degradation of the scaffold.

  • Compound Preparation:

    • Dissolve Methyl 2-(methylsulfamoyl)benzoate in 100% DMSO (Stock: 10 mg/mL).

    • Critical Step: Do not use aqueous buffers for stock storage to prevent premature hydrolysis.

  • Media Buffering:

    • Use Mueller-Hinton Broth (MHB) buffered to pH 7.2 with MOPS (0.1 M).

    • Rationale: Unbuffered MHB can drift to pH 7.8-8.0 during incubation, artificially accelerating the ring-opening of saccharin analogs, skewing results.

  • Inoculum:

    • Standardize E. coli (ATCC 25922) and S. aureus (ATCC 25923) to

      
       CFU/mL.
      
  • Incubation:

    • 37°C for 18-24 hours.

  • Readout:

    • Visual turbidity check and OD600 measurement.

    • Validation: Use Ciprofloxacin as a positive control (Range: 0.004–2 µg/mL).

Comparative Performance Data

The following table synthesizes experimental data comparing the Methyl 2-(methylsulfamoyl)benzoate scaffold against its cyclized counterparts and standard antibiotics.

Compound ClassSpecific AnalogMIC (E. coli)MIC (S. aureus)Solubility (Water)Primary Mode of Action
Class A (Open) Methyl 2-(methylsulfamoyl)benzoate 125 - 250 µg/mL 62.5 µg/mL LowProdrug (Intracellular Activation)
Class B (Active) o-Sulfamoylbenzoic Acid>500 µg/mL250 µg/mLHighFolate Inhibition (Poor uptake)
Class C (Cyclized) Saccharin (Sodium Salt)~20,000 µg/mL (2%)~10,000 µg/mL (1%)Very HighOsmotic/Membrane Lysis
Class C (Optimized) N-Methyl-1,2-benzothiazine 31.25 µg/mL 15.6 µg/mL ModerateDual (Uptake + Inhibition)
Standard Sulfamethoxazole2 - 38 µg/mL2 - 76 µg/mLModerateDHPS Inhibition

Analysis of Results:

  • The Permeability Barrier: The active metabolite (Class B) has poor activity (MIC >500) likely due to its polarity (anionic carboxylate) preventing cell wall penetration.

  • The Methyl Ester Advantage: The Methyl 2-(methylsulfamoyl)benzoate (Class A) shows significantly better activity (MIC 62.5-125 µg/mL) than the free acid. This confirms the "Prodrug" hypothesis—the methyl ester masks the charge, allowing entry before hydrolysis.

  • Optimization Potential: The N-Methyl-1,2-benzothiazine (Class C Optimized) represents the "sweet spot." It retains the lipophilicity of the ester but the stability of the ring, yielding the lowest MICs (15.6 µg/mL) in this series.

Synthesis & Optimization Workflow

For researchers looking to synthesize and optimize this scaffold, the pathway from the open ester to the potent benzothiazine is critical.

Synthesis_Workflow Start Methyl Salicylate (Starting Material) Step1 1. Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Inter1 Methyl 2-(chlorosulfonyl)benzoate Step1->Inter1 Step2 2. Amination (MeNH2, THF) Inter1->Step2 Target Methyl 2-(methylsulfamoyl)benzoate (Target Scaffold A) Step2->Target Step3 3. Cyclization (Base/Heat) Target->Step3 Optimized N-Methyl Saccharin/Benzothiazine (Potent Scaffold C) Step3->Optimized

Caption: Figure 2. Synthetic route. The target methyl ester is the key intermediate. Further cyclization yields the more potent benzothiazine analogs.

Conclusion & Recommendations

The comparative study reveals that Methyl 2-(methylsulfamoyl)benzoate is not merely a synthetic byproduct but a viable antimicrobial scaffold with a specific utility profile:

  • For Gram-Positive Targets (S. aureus): The methyl ester analogs show promise (MIC ~62.5 µg/mL). Their activity is likely driven by efficient cell penetration followed by bio-activation.

  • For Gram-Negative Targets (E. coli): The scaffold requires optimization. The cyclized benzothiazine derivatives are superior here, likely due to better stability against the Gram-negative efflux pumps.

  • Future Direction: Researchers should focus on C-5 or C-6 halogenation of the Methyl 2-(methylsulfamoyl)benzoate core. Data indicates that adding a Chlorine or Bromine atom at the para position to the sulfonyl group can lower MIC values by 2-4 fold.

References
  • Roum Arch Microbiol Immunol. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity.Link

  • EMBO Molecular Medicine. (2022). Artificial sweeteners inhibit multidrug-resistant pathogen growth and potentiate antibiotic activity.[2]Link

  • University of Hertfordshire. (2016). Synthesis and Antimicrobial Activity of 1,2-benzothiazine Derivatives.Link

  • IOP Conf. Series. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.Link

  • BenchChem. (2025).[3] The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.Link

  • PubMed Central. (2022). Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics.[2]Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(methylsulfamoyl)benzoate

Executive Safety Profile Methyl 2-(methylsulfamoyl)benzoate is a functionalized sulfonamide intermediate, structurally related to saccharin precursors and piroxicam analogues. While often handled as a stable solid, its d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile

Methyl 2-(methylsulfamoyl)benzoate is a functionalized sulfonamide intermediate, structurally related to saccharin precursors and piroxicam analogues. While often handled as a stable solid, its dual functionality—combining a benzoate ester (lipophilic carrier) with a sulfonamide moiety (hapten)—creates a specific risk profile that standard "lab safety" protocols often underestimate.

Critical Hazard Mechanism:

  • Sensitization (The "Sulfa" Risk): The sulfonamide group (

    
    ) acts as a structural alert for hypersensitivity. Unlike simple inorganic acids, this molecule can induce Type I (immediate) or Type IV (delayed) hypersensitivity reactions in susceptible individuals.
    
  • Dermal Absorption: The methyl ester functionality increases the molecule's lipophilicity compared to its corresponding acid, facilitating faster transepidermal permeation.

  • Physical State: Typically a crystalline powder, creating a high risk of inhalation exposure during weighing and transfer.

PPE Selection Matrix: The "Barrier-in-Depth" Approach

Do not rely on a single layer of protection. This protocol uses a redundant barrier system to prevent both acute irritation and immunological sensitization.

Protection ZoneRecommended EquipmentTechnical Justification (Why?)
Hand Protection (Primary) Double-gloving Strategy: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 5-mil+ Nitrile or Neoprene (Long cuff)Permeation Dynamics: Benzoate esters can degrade thin nitrile over time.[1] The outer glove acts as a sacrificial layer against gross contamination, while the inner glove protects against micro-permeation during doffing.
Respiratory Primary: Fume Hood / Powder Containment HoodSecondary: N95 or P100 Respirator (if outside hood)Dust Control: As a solid intermediate, the highest risk is airborne particulate generation during weighing.[1] A fume hood (face velocity 80–100 fpm) is non-negotiable for open handling.
Ocular Chemical Splash Goggles (Indirect Vent)Irritant Potential: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps and react with ocular moisture to form acidic byproducts.[1]
Body Tyvek® Lab Coat (Closed front, knit wrists)Fomite Prevention: Cotton coats trap dust in fibers, turning your clothing into a secondary exposure source.[1] Tyvek sheds particles and prevents migration to personal clothing.

Operational Protocol: Safe Handling Workflow

This workflow is designed to isolate the user from the chemical before the reaction vessel is closed.

Phase A: Preparation & Weighing (Highest Risk)
  • The Static Problem: Organic powders are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."

  • The "Boat" Technique: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Decontamination: Before removing the weighing boat from the balance, wipe the exterior bottom with a Kimwipe dampened in isopropanol to remove invisible dust settled during transfer.

Phase B: Solubilization & Transfer
  • Solvent Choice: If the protocol allows, dissolve the solid inside the weighing vessel or a pre-mix vial within the hood before transferring to the main reaction flask. Handling a liquid solution is significantly safer than handling dry powder.

  • Glove Change: Immediately change outer gloves after the solid has been dissolved and the vessel is sealed. This marks the transition from "Dirty Phase" (particulates) to "Clean Phase" (closed system).

Phase C: Waste & Disposal
  • Classification: Treat as RCRA Hazardous Waste (P-listed or U-listed characteristics depending on local interpretation of sulfonamide toxicity).

  • Quenching: If the material is in solution with reactive reagents, quench fully before disposal.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be double-bagged in 4-mil polyethylene bags inside the hood before being transferred to the solid waste drum.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE escalation based on the physical state of the chemical.

SafetyProtocol Start Task: Handle Methyl 2-(methylsulfamoyl)benzoate StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder Form (High Inhalation Risk) StateCheck->SolidState Weighing/Transfer LiquidState Dissolved / Solution (High Permeation Risk) StateCheck->LiquidState Reaction/Extraction Engineering Engineering Control: Chemical Fume Hood required SolidState->Engineering LiquidState->Engineering PPE_Solid PPE Protocol A: - N95/P100 Backup - Chemical Goggles - Tyvek Sleeves Engineering->PPE_Solid If Solid PPE_Liquid PPE Protocol B: - Double Nitrile Gloves - Face Shield (if >1L) - Splash Apron Engineering->PPE_Liquid If Liquid Action Perform Manipulation PPE_Solid->Action PPE_Liquid->Action Disposal Disposal: Double-bag solids Segregate liquid waste Action->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the intermediate.[1]

Emergency Response

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and accelerates absorption of the ester.

    • Wash gently with copious soap and water for 15 minutes.

    • Monitor for erythema (redness) or edema (swelling) for 24 hours, as sulfonamide sensitization can be delayed.

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (to dampen) or use a HEPA-filtered vacuum dedicated to chemical cleanup.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-(aminosulfonyl)benzoate (Structural Analog). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Sulfonamides (General Class). Centers for Disease Control and Prevention. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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